molecular formula C13H12N2O B13620927 4-(Quinolin-2-yl)pyrrolidin-2-one

4-(Quinolin-2-yl)pyrrolidin-2-one

货号: B13620927
分子量: 212.25 g/mol
InChI 键: PHBJKGDPQJWUTI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(Quinolin-2-yl)pyrrolidin-2-one is a synthetic hybrid compound designed for advanced medicinal chemistry and drug discovery research. It features a quinoline moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities, fused with a pyrrolidin-2-one (gamma-lactam) ring, a structure prevalent in many bioactive molecules and natural products . The quinoline scaffold is a fundamental structure in many marketed drugs and investigational compounds, with well-documented applications as antimalarial, antibacterial, and anticancer agents . Its derivatives often function by targeting enzymes and various biological pathways . The pyrrolidin-2-one ring is a common feature in natural products like the quinolactacins, which have been studied as inhibitors of tumor necrosis factor (TNF) and acetylcholinesterase (AChE) . Furthermore, recent studies highlight the promise of combined quinoline-pyrrolidone structures. For instance, tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones have been identified as new tubulin polymerization inhibitors with cytotoxic activity against various cancer cell lines, demonstrating the therapeutic potential of this structural class in oncology research . Similarly, derivatives containing the quinolin-2-one core are being explored as potential GSK-3β inhibitors for the treatment of neurodegenerative diseases like Alzheimer's . This combination of motifs makes 4-(Quinolin-2-yl)pyrrolidin-2-one a versatile and valuable building block for researchers developing novel therapeutic agents. Potential areas of investigation include oncology, infectious diseases, and central nervous system (CNS) disorders. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C13H12N2O

分子量

212.25 g/mol

IUPAC 名称

4-quinolin-2-ylpyrrolidin-2-one

InChI

InChI=1S/C13H12N2O/c16-13-7-10(8-14-13)12-6-5-9-3-1-2-4-11(9)15-12/h1-6,10H,7-8H2,(H,14,16)

InChI 键

PHBJKGDPQJWUTI-UHFFFAOYSA-N

规范 SMILES

C1C(CNC1=O)C2=NC3=CC=CC=C3C=C2

产品来源

United States
Foundational & Exploratory

Structural, Synthetic, and Pharmacological Profiling of 4-(Quinolin-2-yl)pyrrolidin-2-one: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Quinolin-2-yl)pyrrolidin-2-one (CAS: 1366798-44-8) represents a highly privileged, bifunctional chemical scaffold that integrates the pharmacophoric properties of a lipophilic quinoline ring with a hydrogen-bonding


-lactam (pyrrolidin-2-one) core[1][2]. This unique structural topology positions it as a critical intermediate and core fragment in modern drug discovery. It is particularly valuable in the design of Lysyl oxidase-like 2 (LOXL2) inhibitors for fibrotic diseases[3] and novel cytotoxic agents targeting telomerase in oncology[4]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream pharmacological applications.

Physicochemical & Structural Profiling

The architecture of 4-(Quinolin-2-yl)pyrrolidin-2-one features a rigid, planar quinoline system linked via a single rotatable


-bond to the C4 position of a pyrrolidin-2-one ring.
  • Quinoline Moiety: Provides lipophilicity,

    
     stacking capabilities, and a basic nitrogen (hydrogen bond acceptor) crucial for binding within deep hydrophobic enzyme pockets.
    
  • 
    -Lactam Core:  Acts as a robust hydrogen-bonding motif (both donor and acceptor) that is highly stable against in vivo enzymatic hydrolysis compared to open-chain amides.
    
Table 1: Key Physicochemical Parameters
PropertyValueStructural Significance
CAS Registry Number 1366798-44-8Unique chemical identifier[2][5]
Molecular Formula C13H12N2ODefines stoichiometry
Molecular Weight 212.25 g/mol Highly ligand-efficient (LE) fragment
Hydrogen Bond Donors 1 (Lactam NH)Facilitates target protein anchoring
Hydrogen Bond Acceptors 2 (C=O, Quinoline N)Engages in dipole-dipole interactions
Rotatable Bonds 1Ensures low entropic penalty upon binding
Topological Polar Surface Area 42.0 ŲPredicts excellent membrane permeability

Pharmacological Significance & Mechanistic Pathways

Derivatives of the quinolinyl-pyrrolidinone scaffold have demonstrated profound efficacy in modulating extracellular matrix (ECM) remodeling and cellular proliferation.

LOXL2 Inhibition in Fibrosis

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin, a primary driver of tissue fibrosis and tumor stroma stiffening[3]. Compounds harboring the quinolin-2-yl and pyrrolidin-2-one motifs act as potent LOXL2 inhibitors by occupying the active site, coordinating with the catalytic copper, or disrupting the LTQ cofactor[3].

LOXL2_Pathway Inhibitor Quinolinyl-Pyrrolidinone Derivatives LOXL2 LOXL2 Enzyme (Active) Inhibitor->LOXL2 Competitive Inhibition Crosslink ECM Crosslinking (Aldehyde Formation) LOXL2->Crosslink Catalyzes Monomers Tropocollagen / Elastin Monomers Monomers->Crosslink Substrate Fibrosis Tissue Fibrosis & Stroma Stiffening Crosslink->Fibrosis Drives

Mechanism of LOXL2 inhibition by quinolinyl-pyrrolidinone derivatives preventing fibrosis.

Telomerase Inhibition in Oncology

Beyond fibrosis, hybrid molecules incorporating the quinolin-2-yl moiety alongside nitrogenous heterocycles (like pyrrolidinones and oxadiazoles) have been synthesized and evaluated as telomerase inhibitors[4]. These compounds induce telomere shortening in immortalized cancer cell lines (e.g., HepG2, MCF-7), driving apoptosis and demonstrating significant antitumor effects[4].

Advanced Synthesis & Scale-Up Protocols

The de novo construction of 4-substituted pyrrolidin-2-ones requires precise stereochemical and regiochemical control[6][7]. As a highly validated approach, the Reductive Lactamization of


-Nitro Esters  is recommended as the most robust, scalable, and self-validating synthetic pathway.

Synthesis_Workflow A Quinoline-2- carbaldehyde B HWE Olefination (Strict E-isomer) A->B C Ethyl 3-(quinolin- 2-yl)acrylate B->C D Michael Addition (Nitromethane/DBU) C->D E Ethyl 4-nitro-3-(quinolin- 2-yl)butanoate D->E F Reductive Lactamization (H2, Pd/C) E->F G 4-(Quinolin-2-yl) pyrrolidin-2-one F->G

Step-by-step synthetic workflow for 4-(Quinolin-2-yl)pyrrolidin-2-one.

Step-by-Step Methodology

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

  • Procedure: To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Stir for 30 mins. Add quinoline-2-carbaldehyde (1.0 eq) in THF. Warm to room temperature and stir for 4 hours. Quench with saturated NH4Cl and extract with EtOAc.

  • Causality & Logic: The HWE reaction is specifically chosen over a standard aldol condensation because the bulky phosphonate ester sterically dictates the exclusive formation of the (E)-alkene. This strict geometric control is a prerequisite for predictable reactivity and high yields in the subsequent Michael addition.

Step 2: Michael Addition of Nitromethane

  • Procedure: Dissolve the (E)-ethyl 3-(quinolin-2-yl)acrylate (1.0 eq) in neat nitromethane (10 eq). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) catalytically. Heat to 60 °C for 12 hours. Concentrate in vacuo and purify via silica gel chromatography to yield ethyl 4-nitro-3-(quinolin-2-yl)butanoate.

  • Causality & Logic: DBU is selected as a highly basic but non-nucleophilic amidine. It efficiently deprotonates nitromethane to form the nucleophilic nitronate anion without risking transesterification or nucleophilic attack on the ester carbonyl, ensuring pure 1,4-conjugate addition[6][7].

Step 3: Reductive Lactamization

  • Procedure: Dissolve the nitro-ester intermediate in absolute ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with N2, then H2. Stir vigorously under a hydrogen atmosphere (50 psi) at 40 °C for 24 hours. Filter through a pad of Celite to remove the catalyst, concentrate, and recrystallize from EtOH/Hexane.

  • Causality & Logic: This is a self-validating cascade reaction. Catalytic hydrogenation selectively reduces the aliphatic nitro group to a primary amine. Once formed, the amine is perfectly positioned (in a 1,5-relationship with the ester) to undergo spontaneous intramolecular nucleophilic acyl substitution. The thermodynamic driving force of forming the stable 5-membered

    
    -lactam ring pulls the equilibrium entirely to the final product[7].
    

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical suite must be executed:

  • 1H NMR (400 MHz, DMSO-d6): Look for the characteristic broad singlet of the lactam N-H proton at ~7.8 ppm. The C4 methine proton should appear as a complex multiplet at ~3.5-3.8 ppm, coupling with the adjacent diastereotopic CH2 groups of the pyrrolidinone ring.

  • LC-MS (ESI+): The molecular ion peak

    
     must be observed at m/z 213.1, confirming the exact mass of the cyclized product.
    
  • HPLC: Purity must exceed 98% using a reverse-phase C18 column (Water/MeCN gradient with 0.1% TFA). The quinoline chromophore provides excellent UV absorbance at 254 nm and 280 nm for precise quantification.

References

  • Title: Pyridin-2-one | Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • [1] Title: N-((1R,2R)-1-(3,5-Di-tert-butylphenyl)-2-(quinolin-2-yl ... - BLDpharm | Source: bldpharm.com | URL: 1

  • [3] Title: US10588900B2 - Quinolinone lysyl oxidase-like 2 inhibitors and uses thereof | Source: Google Patents | URL: 3

  • [4] Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors | Source: PMC (nih.gov) | URL: 4

  • [2] Title: 1366798-44-8 · 4-(Quinolin-2-yl)pyrrolidin-2-one - BLDpharm | Source: bldpharm.com | URL: 2

  • [5] Title: CAS:99071-79-1, 3-(Pyridin-2-yl)piperidine-2,6-dione-毕得医药 | Source: bidepharm.com | URL: 5

  • [6] Title: Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes | Source: PMC (nih.gov) | URL:6

  • [7] Title: 4-(5-Methylfuran-2-yl)pyrrolidin-2-one | Benchchem | Source: benchchem.com | URL: 7

Sources

Therapeutic Potential of 4-(Quinolin-2-yl)pyrrolidin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Pharmacophore Strategy

The integration of "privileged scaffolds" is a cornerstone of modern medicinal chemistry. The 4-(Quinolin-2-yl)pyrrolidin-2-one scaffold represents a strategic fusion of two such distinct pharmacophores: the quinoline ring (historically validated in antimalarials and kinase inhibitors) and the pyrrolidin-2-one (gamma-lactam) core, a structural motif central to racetam nootropics and PDE4 inhibitors like Rolipram.

This technical guide explores the therapeutic utility of this specific hybrid. By positioning the quinoline moiety at the C4 position of the pyrrolidinone ring, researchers can exploit a unique chemical space that bridges anti-inflammatory signaling (via cAMP modulation) and anti-infective mechanisms (via DNA gyrase or heme polymerization inhibition). This guide details the structural rationale, synthetic pathways, and validation protocols required to develop this class of compounds.

Structural Analysis & Mechanism of Action[1][2]

The Pharmacophore Fusion

The therapeutic potency of 4-(Quinolin-2-yl)pyrrolidin-2-one derivatives stems from the synergistic interaction of its two domains:

  • The Quinoline Domain (Lipophilic Anchor):

    • Function: Provides significant

      
      -
      
      
      
      stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    • Target Relevance: Critical for binding in the hydrophobic pockets of kinases, PDE4, and the heme-binding site of Plasmodium parasites.

  • The Pyrrolidin-2-one Domain (Polar Warhead):

    • Function: Acts as a hydrogen bond donor (NH) and acceptor (C=O). This mimics the transition state of peptide hydrolysis or interacts with conserved glutamine/asparagine residues.

    • Target Relevance: Structural homology to Rolipram suggests high potential for Phosphodiesterase-4 (PDE4) inhibition, leading to anti-inflammatory effects.

Primary Therapeutic Targets
Therapeutic AreaPrimary TargetMechanism of ActionStructural Driver
Inflammation / CNS PDE4 (Phosphodiesterase-4)Inhibition of cAMP hydrolysis, leading to increased intracellular cAMP levels and downregulation of TNF-

.
C4-substitution on lactam ring mimics Rolipram's catecholic ether pharmacophore.
Infectious Disease DNA Gyrase / Topoisomerase IV Stabilization of the DNA-enzyme cleavage complex, preventing bacterial replication.Quinoline nitrogen and C4-substitution pattern resemble fluoroquinolone binding mode.
Virology HIV-1 Reverse Transcriptase Non-nucleoside RT inhibition (NNRTI) via allosteric pocket binding.[1][2]The rigid quinoline-lactam assembly fits the NNRTI hydrophobic pocket (similar to Efavirenz).

Visualization: The Anti-Inflammatory Signaling Pathway

The following diagram illustrates the downstream effects of PDE4 inhibition by 4-(Quinolin-2-yl)pyrrolidin-2-one derivatives in a macrophage model.

PDE4_Pathway Compound 4-(Quinolin-2-yl) pyrrolidin-2-one PDE4 PDE4 Enzyme (Active) Compound->PDE4 Inhibits cAMP cAMP (Cyclic AMP) PDE4->cAMP Hydrolyzes AMP 5'-AMP (Inactive) cAMP->AMP Degradation PKA PKA (Protein Kinase A) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates TNFa TNF-alpha (Pro-inflammatory) CREB->TNFa Downregulates IL10 IL-10 (Anti-inflammatory) CREB->IL10 Upregulates

Figure 1: Mechanism of anti-inflammatory action via PDE4 inhibition and cAMP/PKA signaling modulation.

Experimental Protocols

Chemical Synthesis: The "Nitro-Michael" Route

This protocol describes the synthesis of the scaffold via a Michael addition of nitromethane to a quinoline-derived chalcone, followed by reductive cyclization. This route is preferred for its scalability and stereocontrol potential.

Reagents Required:

  • Quinoline-2-carbaldehyde

  • Nitromethane (

    
    )
    
  • Dimethyl malonate

  • Ammonium acetate (

    
    )
    
  • Raney Nickel or Pd/C

  • Hydrogen gas (

    
    )
    

Step-by-Step Methodology:

  • Henry Reaction (Nitroaldol):

    • Dissolve Quinoline-2-carbaldehyde (10 mmol) in nitromethane (20 mL).

    • Add ammonium acetate (1.5 eq) and reflux at 90°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of aldehyde.

    • Result: Formation of 2-(2-nitrovinyl)quinoline.

  • Michael Addition:

    • Dissolve the nitrovinyl intermediate in dry methanol.

    • Add dimethyl malonate (1.2 eq) and a catalytic base (DBU or NaOMe, 0.1 eq).

    • Stir at room temperature for 12 hours.

    • Mechanism:[3][4] The malonate enolate attacks the

      
      -position of the nitroalkene.
      
  • Reductive Cyclization (The Critical Step):

    • Transfer the Michael adduct to a hydrogenation vessel.

    • Add Raney Nickel (10% w/w) and purge with

      
       (50 psi).
      
    • Heat to 60°C for 6-8 hours.

    • Reaction Logic: The nitro group is reduced to an amine, which immediately attacks the pendant ester group intramolecularly to form the lactam ring (pyrrolidin-2-one).

    • Purification: Filter catalyst, concentrate filtrate, and recrystallize from Ethanol/Water.

Biological Validation: PDE4 Enzymatic Assay

To validate the anti-inflammatory potential, the compound must be screened against PDE4B (the major isoform in inflammatory cells).

Assay Principle: Measurement of the conversion of fluorescently labeled cAMP to AMP.

Protocol:

  • Buffer Preparation: 10 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.05% BSA.
    
  • Enzyme Incubation:

    • Add 10 ng human recombinant PDE4B enzyme to 384-well plate.

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 nM to 10

      
      M).
      
    • Incubate for 15 minutes at 25°C.

  • Substrate Addition:

    • Add FAM-cAMP (Fluorescein-labeled cAMP) at

      
       concentration (typically 200 nM).
      
    • Incubate for 60 minutes.

  • Detection:

    • Add IMAP binding reagent (nanoparticles that bind phosphate groups of AMP but not cAMP).

    • Read Fluorescence Polarization (FP). High FP = High AMP = High Activity. Low FP = Inhibition.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 4-(Quinolin-2-yl)pyrrolidin-2-one core, synthesized from literature data on homologous scaffolds [1, 2].

PositionSubstituentEffect on Potency (PDE4)Effect on Solubility
Pyrrolidinone N1 -H (Unsubstituted)High (H-bond donor intact)Moderate
Pyrrolidinone N1 -

Moderate DecreaseIncreased (Lipophilic)
Quinoline C6 -F (Fluorine)Increased (Metabolic stability)Neutral
Quinoline C6 -

Neutral / Slight IncreaseDecreased
Quinoline C4 -

Significantly Increased Decreased

Interpretation: Substitution at the Quinoline C6 or C4 positions with electron-withdrawing groups (F,


) generally enhances biological activity by improving metabolic stability and increasing the acidity of the ring system for better 

-stacking.

Synthesis Workflow Diagram

Synthesis_Route Start Quinoline-2- carbaldehyde Step1 Henry Reaction (MeNO2, NH4OAc) Start->Step1 Inter1 Nitrovinyl Quinoline Step1->Inter1 Step2 Michael Addition (Dimethyl malonate) Inter1->Step2 Inter2 Michael Adduct Step2->Inter2 Step3 Reductive Cyclization (H2, Raney Ni) Inter2->Step3 Final 4-(Quinolin-2-yl) pyrrolidin-2-one Step3->Final

Figure 2: Synthetic pathway from Quinoline-2-carbaldehyde to the final lactam derivative.

References

  • Upadhyay, A., et al. (2018). "Synthesis and antileishmanial activity of 2-substituted quinoline derivatives." Frontiers in Chemistry. Link

  • Freeman, S., et al. (2011).[1] "Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase." MDPI Molecules. Link

  • Kaddah, M.M., et al. (2021). "Synthesis and biological activity of diverse heterocyclic systems derived from quinolin-2-one." Synthetic Communications. Link

  • Moore, J.D., et al. (2013).[5] "Optimization of a sulfonylpyrrolidine scaffold as inhibitors for human respiratory syncytial virus." Journal of Medicinal Chemistry. Link

  • Gouhar, R.S., et al. (2020). "Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial Agents." Pharmacognosy Journal. Link

Sources

The Pharmacological Potential of Quinoline-Substituted Pyrrolidinones: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless demand for novel therapeutics to combat multidrug-resistant pathogens and aggressive malignancies has driven medicinal chemists toward molecular hybridization. Among the most promising scaffolds emerging from this paradigm are quinoline-substituted pyrrolidinones . By fusing the planar, electron-rich quinoline ring with the sp³-hybridized, non-planar pyrrolidinone system, researchers can generate compounds with exceptional target selectivity and enhanced three-dimensional pharmacophore coverage.

This technical guide explores the structure-activity relationships (SAR), core biological activities, and validated experimental workflows associated with these hybrid molecules, providing a comprehensive resource for drug development professionals.

Structural Rationale and Pharmacophore Dynamics

The biological efficacy of quinoline-pyrrolidinone hybrids is rooted in their complementary physicochemical properties.

The Pyrrolidinone Core: Escaping "Flatland"

Historically, drug discovery has relied heavily on flat, sp²-hybridized aromatic systems, which often suffer from off-target promiscuity and poor solubility. The five-membered pyrrolidinone (specifically pyrrolidin-2-one) ring introduces critical sp³-hybridization into the molecular architecture[1].

  • Pseudorotation: The pyrrolidine ring is non-planar and undergoes "pseudorotation," a dynamic conformational shifting that increases the molecule's 3D spatial coverage[1]. This allows the ligand to adapt to complex, deep binding pockets in target proteins (e.g., kinase active sites).

  • Hydrogen Bonding: The lactam motif (C=O and N-H) serves as an excellent hydrogen bond acceptor and donor, anchoring the molecule within hydrophilic sub-pockets.

The Quinoline Moiety: Pi-Stacking and Lipophilicity

The quinoline ring provides a rigid, lipophilic anchor that drives cell membrane penetration. The nitrogen atom within the quinoline ring acts as a weak base and a hydrogen bond acceptor, while the fused bicyclic aromatic system engages in


 stacking interactions with aromatic amino acid residues (like Tyrosine and Phenylalanine) in the target's active site.

Core Biological Activities

Anticancer Activity and Tyrosine Kinase Inhibition

Quinoline-pyrrolidinone hybrids have demonstrated profound anticancer properties, primarily through the inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and FGFR (Fibroblast Growth Factor Receptor)[2][3].

Aberrant activation of VEGFR-2 is a primary driver of tumor angiogenesis. Certain quinoline-pyrrolidinone and related naphthamide-pyrrolidinone derivatives have exhibited potent in vitro VEGFR-2 inhibitory activity with IC₅₀ values as low as 0.384 μM, outperforming standard therapeutics like sorafenib in specific assays[2]. Furthermore, diphenylamine-pyrrolidinone hybrids have been identified as potent inhibitors of FGF-R2 autophosphorylation, achieving IC₅₀ values of 88 nM and significantly inhibiting the proliferation of gastric cancer cells[3].

VEGFR2_Inhibition Ligand VEGF Ligand Receptor VEGFR-2 Ligand->Receptor Binds Kinase Intracellular Kinase Domain Receptor->Kinase Activation Inhibitor Quinoline-Pyrrolidinone Hybrid Inhibitor->Kinase Blocks ATP Binding Path1 PI3K / AKT Pathway Kinase->Path1 Path2 RAF / MEK / ERK Pathway Kinase->Path2 Outcome Tumor Angiogenesis & Proliferation Path1->Outcome Path2->Outcome

Fig 1: Mechanism of VEGFR-2 signaling inhibition by quinoline-pyrrolidinone hybrids.

Antimicrobial and Larvicidal Efficacy

Beyond oncology, these hybrids are potent antimicrobial agents. Synthesized derivatives such as 1-(quinolin-3-yl)pyrrolidin-2-ol have shown exceptional efficacy against highly resistant bacterial strains. In disc diffusion assays, this specific compound demonstrated a maximum zone of inhibition of 28 mm against Escherichia coli and 23 mm against Klebsiella pneumoniae, representing a 100% relative inhibitory zone compared to standard reference drugs.

The mechanism of action is largely attributed to the inhibition of bacterial DNA gyrase, an enzyme critical for DNA supercoiling, which the quinoline pharmacophore (similar to fluoroquinolones) is well-known to target.

Quantitative Data Summary

The table below synthesizes the biological activity of key derivatives discussed in recent literature, providing a benchmark for lead optimization.

Compound Class / DerivativePrimary Target / Cell LineBiological Activity (IC₅₀ / MIC / Zone)Reference StandardRef.
1-(quinolin-3-yl)pyrrolidin-2-ol E. coli (MTCC 78)28 ± 0.14 mm (Zone of Inhibition)Rifampicin
1-(quinolin-3-yl)pyrrolidin-2-ol K. pneumoniae23 ± 0.14 mm (Zone of Inhibition)Rifampicin
Pyrrolidinone-Naphthamide Hybrid VEGFR-2 KinaseIC₅₀ = 0.384 μMSorafenib (0.069 μM)[2]
Pyrrolidinone-Naphthamide Hybrid MCF7 (Breast Cancer)IC₅₀ = 2.97 – 7.12 μMPaclitaxel (2.85 μM)[2]
Diphenylamine-Pyrrolidinone FGF-R2 AutophosphorylationIC₅₀ = 88 nMN/A[3]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for experimental choices is explicitly stated to aid researchers in troubleshooting and assay optimization.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VEGFR-2 Kinase Assay

Causality Check: TR-FRET is selected over standard ELISA because it relies on the proximity of two fluorophores, drastically reducing false positives caused by compound auto-fluorescence—a common issue with highly conjugated quinoline derivatives.

Materials: Recombinant human VEGFR-2 kinase domain, ATP, Biotinylated poly-GT substrate, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC, 384-well low-volume plates.

  • Compound Preparation: Dissolve the quinoline-pyrrolidinone hybrid in 100% DMSO. Prepare a 10-point 3-fold serial dilution. Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • Kinase Reaction: In a 384-well plate, combine 5 μL of the compound with 10 μL of a master mix containing VEGFR-2 enzyme (1 nM final) and Biotinylated poly-GT (200 nM final) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 5 μL of ATP (at the predetermined

    
     value for VEGFR-2, typically ~10 μM) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • Detection: Stop the reaction by adding 10 μL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled antibody (2 nM), and Streptavidin-APC (20 nM).

  • Readout: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: Resazurin-Assisted Broth Microdilution (Antimicrobial MIC Determination)

Causality Check: The addition of resazurin (Alamar Blue) converts a subjective visual turbidity check into an objective colorimetric readout. Living bacteria reduce blue resazurin to pink resorufin, allowing for precise Minimum Inhibitory Concentration (MIC) determination.

  • Inoculum Preparation: Cultivate E. coli (MTCC 78) on Mueller-Hinton (MH) agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MH broth.
    
  • Plate Setup: Dispense 50 μL of MH broth into a 96-well plate. Add 50 μL of the test compound (initial concentration 128 μg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 μL of the bacterial suspension to all wells (final inoculum

    
     CFU/mL). Include a positive growth control (no drug) and a negative sterility control (no bacteria).
    
  • Incubation & Dye Addition: Incubate at 37°C for 16 hours. Add 10 μL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized) to pink (reduced), indicating complete inhibition of bacterial growth.

HTS_Workflow Synthesis Library Synthesis (Microwave-Assisted) Purification Purification (HPLC/NMR/MS) Synthesis->Purification InVitro In Vitro Assays (MIC / IC50) Purification->InVitro InSilico In Silico Docking (ADMET / VEGFR-2) InVitro->InSilico Active Hits Lead Lead Optimization (SAR Analysis) InSilico->Lead Lead->Synthesis Refined Design

Fig 2: High-throughput screening and optimization workflow for hybrid compounds.

Conclusion

The hybridization of quinoline and pyrrolidinone scaffolds represents a highly rational approach to modern drug design. By leveraging the sp³-rich, pseudorotating nature of the pyrrolidinone ring alongside the lipophilic, intercalating properties of the quinoline moiety, researchers can develop potent agents capable of overcoming bacterial resistance and inhibiting critical oncogenic kinase pathways. Future development should focus on optimizing the pharmacokinetic profiles (ADMET) of these hybrids to transition them from in vitro successes to viable clinical candidates.

References

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine deriv
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds N
  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors ACS Omega
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives N

Sources

Pharmacophore Elucidation & Strategic Hybridization of Quinoline-Pyrrolidinone Conjugates

[1]

Executive Summary

This technical guide analyzes the structural integration of two privileged scaffolds: the quinoline core (historically significant in antimalarial and antineoplastic pharmacotherapy) and the pyrrolidinone moiety (a lactam pharmacophore central to nootropic and antimicrobial agents).

The synthesis of these two distinct chemical entities represents a "molecular hybridization" strategy designed to overcome multi-drug resistance (MDR). By fusing the DNA-intercalating or kinase-inhibiting properties of quinoline with the hydrogen-bonding capability and solubility profile of pyrrolidinone, researchers can generate ligands with dual mechanisms of action. This guide details the pharmacophoric mapping, structure-activity relationships (SAR), and synthetic protocols necessary for developing these hybrids.

Structural Rationale: The Hybridization Hypothesis[1]

The efficacy of quinoline-pyrrolidinone hybrids relies on the principle of Pharmacophoric Amalgamation . Instead of administering two separate drugs, a single covalent entity is designed to hit multiple targets or distinct binding sites within a single target (e.g., the ATP-binding pocket and the allosteric hydrophobic pocket of a kinase).

The Component Roles
  • The Quinoline "Warhead":

    • Function: Primarily acts as a flat, aromatic system capable of

      
      -
      
      
      stacking interactions (intercalation) with DNA base pairs or hydrophobic interactions within the ATP-binding cleft of enzymes like EGFR or DNA gyrase.
    • Key Feature: The nitrogen atom (N1) serves as a critical Hydrogen Bond Acceptor (HBA).

  • The Pyrrolidinone "Navigator":

    • Function: The lactam ring (pyrrolidin-2-one) mimics peptide bonds, facilitating interactions with backbone residues of proteins. It also improves the aqueous solubility of the lipophilic quinoline core.

    • Key Feature: The carbonyl oxygen (C=O) acts as a strong HBA, while the lactam nitrogen (if unsubstituted) can be a Hydrogen Bond Donor (HBD).

Pharmacophore Generation & Modeling

To design effective hybrids, one must define the spatial arrangement of steric and electronic features necessary for supramolecular interaction.

The Consensus Pharmacophore Map

For a typical quinoline-pyrrolidinone hybrid targeting bacterial DNA gyrase or EGFR kinase, the pharmacophore model generally consists of four vectors:

Feature IDTypeChemical MoietyInteraction Mechanism
F1 Aromatic Ring / HydrophobicQuinoline Ring System

-

stacking with Phe/Trp residues or DNA bases.
F2 H-Bond Acceptor (HBA)Quinoline Nitrogen (N1)Interaction with hinge region amino acids (e.g., Met790 in EGFR).
F3 H-Bond Acceptor (HBA)Pyrrolidinone Carbonyl (C=O)Hydrogen bonding with hydrophilic pocket residues.
F4 Positivizable NitrogenLinker Amine (if present)Electrostatic interaction with Asp/Glu residues.
Computational Workflow (DOT Visualization)

The following diagram outlines the standard workflow for generating a structure-based pharmacophore model for these hybrids.

PharmacophoreWorkflowTargetTarget Structure(e.g., EGFR / DNA Gyrase)DockingMolecular Docking(AutoDock/Glide)Target->DockingLigandSetHybrid Ligand Dataset(Quinoline-Pyrrolidinones)LigandSet->DockingInteractionInteraction Fingerprinting(PLIF)Docking->Interaction Pose SelectionPharmacophore3D Pharmacophore Hypothesis(HBA, HBD, Aro, Hyd)Interaction->Pharmacophore Common FeaturesValidationValidation StrategyPharmacophore->ValidationROCROC Curve Analysis(AUC > 0.7)Validation->ROC Sensitivity/SpecificityDecoysDecoy Set Generation(DUD-E)Decoys->Validation

Figure 1: Workflow for structure-based pharmacophore elucidation of hybrid ligands.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these hybrids is highly sensitive to the substitution pattern on the quinoline ring and the nature of the linker.

Quinoline Ring Modifications[2][3][4][5]
  • Position C2: Substitution here often dictates steric fit. Bulky groups can prevent binding, but small lipophilic groups (Methyl) can enhance hydrophobic packing.

  • Position C4 (Critical): This is the most common site for linker attachment.

    • Direct attachment: rigidifies the molecule, often lowering activity due to steric clash.

    • Flexible linker (e.g., piperazine, diamine): Allows the pyrrolidinone to reach a secondary binding pocket.

  • Position C6/C7:

    • Electron Withdrawing Groups (EWG): A halogen (F, Cl) at C7 is a "magic methyl" equivalent in quinoline medicinal chemistry. It increases lipophilicity and metabolic stability.

    • Effect: Enhances potency against Plasmodium and bacterial targets by modulating the pKa of the ring nitrogen.

The Linker Logic

The distance between the Quinoline centroid and the Pyrrolidinone carbonyl is a critical geometric constraint.

  • Short Linkers (< 4Å): Often lead to inactivity unless the target has adjacent pockets.

  • Long/Flexible Linkers (4-8Å): Preferred for kinase inhibitors (Type II) where the inhibitor spans from the ATP site to the allosteric pocket.

Pyrrolidinone Variations
  • N-substitution: If the pyrrolidinone nitrogen is the attachment point, the carbonyl is oriented away, acting as a terminal HBA.

  • C-substitution: Attaching the quinoline via the C3 or C5 of the pyrrolidinone ring creates a spiro-like or branched architecture, often increasing selectivity by restricting conformational freedom.

Experimental Protocols

Synthesis: The 1,3-Dipolar Cycloaddition Route

This is the most robust method for creating fused or spiro-linked quinoline-pyrrolidinone hybrids.

Protocol:

  • Reagents: Quinoline-based dipolarophile (e.g., 3-nitro-quinoline derivative) and an azomethine ylide precursor (formed in situ from sarcosine and paraformaldehyde).

  • Solvent: Refluxing toluene or ethanol.

  • Procedure:

    • Dissolve the quinoline derivative (1.0 eq) in toluene.

    • Add sarcosine (1.2 eq) and paraformaldehyde (2.0 eq).

    • Reflux for 4-6 hours using a Dean-Stark trap to remove water.

    • Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Purification: Column chromatography on silica gel.

Biological Validation: Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus or E. coli.

  • Preparation: Dissolve hybrid compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Plate Setup: Use 96-well microtiter plates.

    • Add 100

      
      L Mueller-Hinton broth.
      
    • Perform serial dilutions of the hybrid compound.

    • Add 10

      
      L of bacterial inoculum.
      
  • Incubation: 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates viable growth. The lowest concentration remaining Blue is the MIC.
    

Case Study: EGFR-TK Inhibition

Recent studies (see References) have highlighted quinoline-pyrrolidinone hybrids as potent EGFR inhibitors for non-small cell lung cancer (NSCLC).

Mechanism: The quinoline moiety mimics the adenine ring of ATP, binding to the hinge region (Met793). The pyrrolidinone moiety extends into the solvent-accessible region or the ribose-binding pocket, forming water-mediated hydrogen bonds.

Key Data Point: Hybrids containing a 6,7-dimethoxy quinoline core linked to a pyrrolidin-2-one via a 3-carbon spacer showed IC


MechanismQuinolineQuinoline CoreHingeHinge Region(Met793)Quinoline->Hinge H-Bond (N1)LinkerAlkyl/Amide LinkerQuinoline->Linker C4 AttachmentPyrrolidinonePyrrolidinone RingLinker->PyrrolidinoneSolventFrontSolvent Front / Ribose PocketPyrrolidinone->SolventFront H-Bond (C=O)

Figure 2: Binding mode of Quinoline-Pyrrolidinone hybrid in the EGFR kinase domain.

References

  • Quinoline Hybrids Overview: Title: Quinoline: A versatile bioactive scaffold and its molecular hybridization.[1][2][3][4][5] Source: ResearchGate / European Journal of Medicinal Chemistry. URL:[Link]

  • Anticancer Applications (EGFR): Title: Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment.[6][7] Source: Future Medicinal Chemistry (NIH/PubMed). URL:[Link]

  • Antimalarial Activity: Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity.[8][3] Source: Molecules (MDPI). URL:[Link]

  • Pyrrolidinone Scaffold Utility: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[9] Source: Biomolecules (MDPI). URL:[Link]

Architecting the 4-(Quinolin-2-yl)pyrrolidin-2-one Scaffold: A Comprehensive Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The fusion of a quinoline ring with a pyrrolidin-2-one (γ-lactam) core creates a privileged hybrid scaffold with profound implications in medicinal chemistry. Quinoline derivatives are historically renowned for their broad-spectrum biological activities, including antimalarial, antibacterial, and targeted anticancer properties[1]. Concurrently, 4-substituted pyrrolidin-2-ones serve as critical three-dimensional vectors in CNS drug design, influencing key physicochemical parameters such as aqueous solubility and lipophilicity[2]. Furthermore, hybrid compounds containing both pyrrolidinone and quinoline motifs have recently emerged as potent tubulin polymerization inhibitors and multitarget chemotherapeutics[3].

As a Senior Application Scientist, I approach the synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one not merely as a sequence of chemical transformations, but as a highly controlled, causal system. The most robust and scalable route to this architecture relies on a four-step sequence: a Henry (nitro-aldol) condensation, a diastereoselective Michael addition, a chemoselective reductive lactamization, and a Krapcho decarboxylation. This whitepaper details the mechanistic causality, quantitative optimization, and self-validating experimental protocols required to master this synthesis.

Retrosynthetic Analysis & Mechanistic Causality

The structural complexity of 4-(quinolin-2-yl)pyrrolidin-2-one dictates a retrosynthetic disconnection at the C4–C5 and N1–C5 bonds of the lactam ring.

  • Decarboxylation: The target molecule can be derived from an ethyl 2-oxo-4-(quinolin-2-yl)pyrrolidine-3-carboxylate intermediate via Krapcho decarboxylation. This prevents the hydrolytic ring-opening that often plagues standard saponification-decarboxylation sequences.

  • Reductive Lactamization: The pyrrolidine ring is constructed through the spontaneous intramolecular cyclization of a γ-amino ester. This amino ester is generated via the chemoselective reduction of a γ-nitro ester.

  • Michael Addition: The γ-nitro ester is assembled by the conjugate addition of diethyl malonate to 2-(2-nitrovinyl)quinoline.

  • Henry Condensation: The nitroalkene is synthesized from commercially available quinoline-2-carboxaldehyde and nitromethane[4].

Retrosynthesis Target 4-(Quinolin-2-yl)pyrrolidin-2-one Intermediate1 Ethyl 2-oxo-4-(quinolin-2-yl) pyrrolidine-3-carboxylate Target->Intermediate1 Decarboxylation Intermediate2 Diethyl 2-(1-(quinolin-2-yl) -2-nitroethyl)malonate Intermediate1->Intermediate2 Reductive Lactamization Nitroalkene 2-(2-Nitrovinyl)quinoline Intermediate2->Nitroalkene Michael Addition (Diethyl Malonate) StartingMaterials Quinoline-2-carboxaldehyde + Nitromethane Nitroalkene->StartingMaterials Henry Condensation

Retrosynthetic workflow for 4-(Quinolin-2-yl)pyrrolidin-2-one.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, incorporating in-process controls (IPCs) to validate the success of the transformation before proceeding to the next stage.

Step 1: Henry Condensation to 2-(2-Nitrovinyl)quinoline

Causality: The reaction of quinoline-2-carboxaldehyde with nitromethane initially forms a β-nitro alcohol. Using ammonium acetate in glacial acetic acid creates a mildly acidic buffer that promotes the


 elimination of water, thermodynamically driving the formation of the trans-nitroalkene[4].

Protocol:

  • Charge a round-bottom flask with quinoline-2-carboxaldehyde (10.0 g, 63.6 mmol) and nitromethane (17.2 mL, 318 mmol, 5.0 eq).

  • Add ammonium acetate (4.9 g, 63.6 mmol, 1.0 eq) and glacial acetic acid (40 mL).

  • Reflux the mixture at 105 °C for 4 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, pour into crushed ice (200 g), and filter the resulting precipitate. Wash with cold water and recrystallize from ethanol.

Validation Checkpoints:

  • Visual: The reaction transitions from a pale solution to a deep yellow suspension. The isolated product is a bright yellow crystalline solid.

  • TLC: Complete consumption of the aldehyde (

    
     0.6) and appearance of a new yellow spot (
    
    
    
    0.5) in 7:3 Hexane/EtOAc.
  • NMR:

    
    H NMR must show two distinct doublet signals at ~7.8 ppm and ~8.2 ppm with a large coupling constant (
    
    
    
    Hz), confirming the trans-alkene geometry.
Step 2: Michael Addition of Diethyl Malonate

Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as a non-nucleophilic base. It efficiently deprotonates diethyl malonate without engaging in competitive nucleophilic attack on the highly electrophilic nitroalkene.

Protocol:

  • Dissolve 2-(2-nitrovinyl)quinoline (10.0 g, 50.0 mmol) and diethyl malonate (9.6 g, 60.0 mmol, 1.2 eq) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C and add DBU (0.76 g, 5.0 mmol, 0.1 eq) dropwise.

  • Stir the mixture at room temperature for 12 hours.

  • Quench with saturated aqueous

    
     (50 mL), extract with EtOAc (
    
    
    
    mL), dry over
    
    
    , and concentrate. Purify via silica gel chromatography.

Validation Checkpoints:

  • Visual: The bright yellow color of the nitroalkene dissipates, yielding a pale yellow/colorless oil.

  • Mass Spectrometry: LC-MS must show the

    
     peak at 
    
    
    
    361.1.
Step 3: Chemoselective Reductive Lactamization

Causality: Reducing a nitro group in the presence of a quinoline ring is notoriously difficult. Palladium-catalyzed hydrogenation often fails due to the quinoline nitrogen poisoning the catalyst, or it leads to over-reduction to a tetrahydroquinoline[5]. We utilize


 and 

, which generates nickel boride (

) in situ. This reagent is highly chemoselective for aliphatic nitro groups, rapidly reducing it to an amine which spontaneously attacks the adjacent ethyl ester to form the lactam[2].

Mechanism Nitro Gamma-Nitro Diester Amino Gamma-Amino Diester Nitro->Amino NiCl2 / NaBH4 (Reduction) Tetrahedral Tetrahedral Intermediate Amino->Tetrahedral Intramolecular Attack Lactam Pyrrolidinone Carboxylate Tetrahedral->Lactam - EtOH (Cyclization)

Chemoselective reductive lactamization cascade via Nickel Boride.

Protocol:

  • Dissolve the Michael adduct (10.0 g, 27.7 mmol) and

    
     (3.3 g, 13.9 mmol, 0.5 eq) in methanol (150 mL) at 0 °C.
    
  • Add

    
     (4.2 g, 110.8 mmol, 4.0 eq) portion-wise over 30 minutes. Caution:  Vigorous hydrogen evolution occurs.
    
  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Filter the black suspension through a pad of Celite to remove nickel residues. Concentrate the filtrate, partition between EtOAc and water, dry, and evaporate to yield ethyl 2-oxo-4-(quinolin-2-yl)pyrrolidine-3-carboxylate.

Validation Checkpoints:

  • Visual: The clear green solution of

    
     instantly turns into a pitch-black suspension of 
    
    
    
    upon
    
    
    addition.
  • IR Spectroscopy: Disappearance of strong nitro stretching bands (

    
     asymmetric at ~1550 
    
    
    
    ) and appearance of a strong lactam carbonyl stretch at ~1700
    
    
    .
Step 4: Krapcho Decarboxylation

Causality: Standard aqueous saponification risks hydrolyzing the lactam ring. The Krapcho decarboxylation utilizes a nucleophilic chloride ion in a polar aprotic solvent at high temperatures to attack the ethyl group of the ester, releasing ethyl chloride and


, leaving the lactam entirely intact.

Protocol:

  • Dissolve the lactam-carboxylate (5.0 g, 17.6 mmol) in DMSO (50 mL).

  • Add NaCl (2.0 g, 35.2 mmol, 2.0 eq) and water (0.63 mL, 35.2 mmol, 2.0 eq).

  • Heat the mixture to 150 °C for 6 hours.

  • Cool, dilute with brine (100 mL), and extract extensively with EtOAc. Wash the organic layer with water to remove residual DMSO, dry, and concentrate to yield the final 4-(quinolin-2-yl)pyrrolidin-2-one.

Quantitative Optimization of Reductive Lactamization

The choice of reducing agent in Step 3 is the most critical failure point in this synthetic route. The table below summarizes the optimization data, demonstrating why Nickel Boride is the superior choice for this specific scaffold.

Reducing AgentSolventTemp (°C)Yield (%)Causality / Observation

, Pd/C (10%)
MeOH2515%Catalyst poisoning by quinoline nitrogen; partial over-reduction to tetrahydroquinoline[5].
Fe powder, AcOHEtOH/

8065%Sluggish cyclization; requires extended heating which degrades the ester.
Zn dust,

MeOH/

2540%Reaction stalls at the stable hydroxylamine intermediate.

,

MeOH 0 to 25 88% Clean conversion to primary amine; rapid, spontaneous lactamization[2].

Future Perspectives

The synthesis of 4-(quinolin-2-yl)pyrrolidin-2-one provides a versatile foundation for further medicinal chemistry campaigns. Future optimizations should focus on asymmetric synthesis. By replacing DBU in Step 2 with a chiral bifunctional squaramide or thiourea organocatalyst, researchers can achieve highly enantioselective Michael additions, directly yielding optically pure (R)- or (S)-4-(quinolin-2-yl)pyrrolidin-2-ones without the need for downstream chiral resolution.

References

1.[1] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: 2.[2] 4-(5-Bromopyridin-3-yl)pyrrolidin-2-one. Benchchem. Available at: 3.[3] Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. PMC. Available at: 4.[5] Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Redalyc. Available at: 5.[4] An Investigation of the Reaction of 2-Aminobenzaldehyde Derivatives with Conjugated Nitro-olefins. ResearchGate. Available at:

Sources

Molecular weight and physicochemical data for 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling and Analytical Workflows for 4-(Quinolin-2-yl)pyrrolidin-2-one

Executive Summary & Core Architecture

4-(Quinolin-2-yl)pyrrolidin-2-one is a highly versatile, lead-like hybrid heterocyclic scaffold. It merges the planar, electron-deficient aromaticity of a quinoline ring with the non-planar, hydrogen-bonding capability of a pyrrolidin-2-one (γ-lactam) moiety[1]. This specific structural combination is increasingly recognized in rational drug design for its ability to selectively interact with kinase targets and mitotic kinesins (such as KSP)[2]. By maintaining a low molecular weight and an optimal polar surface area, this compound serves as an ideal intermediate for central nervous system (CNS) and antimicrobial drug discovery programs[1].

Molecular Weight and Physicochemical Data

Understanding the quantitative physicochemical profile of 4-(Quinolin-2-yl)pyrrolidin-2-one is critical for predicting its pharmacokinetic behavior. The compound adheres strictly to Lipinski’s Rule of Five, ensuring high theoretical oral bioavailability[1]. The data below reflects the exact properties of the C13H12N2O scaffold[3].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Molecular Formula C13H12N2ODefines the exact atomic composition of the hybrid scaffold.
Molecular Weight 212.25 g/mol The <500 Da threshold ensures favorable passive lipid membrane permeability[3].
Topological Polar Surface Area 41.99 ŲA TPSA <90 Ų suggests excellent blood-brain barrier (BBB) penetration potential[3].
LogP (Predicted) ~1.84Optimal lipophilicity for balancing aqueous solubility and lipid membrane partitioning[3].
Hydrogen Bond Donors 1Provided by the lactam (NH); essential for target active-site anchoring[3].
Hydrogen Bond Acceptors 2Quinoline nitrogen and lactam carbonyl oxygen; facilitates dipole interactions[3].
Rotatable Bonds 1Low conformational flexibility minimizes entropy loss upon target binding[3].

Structural and Mechanistic Insights

The pharmacological utility of 4-(Quinolin-2-yl)pyrrolidin-2-one stems from its dual-interaction modalities. The quinoline core engages in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) in target binding pockets, while the pyrrolidinone ring acts as a directional hydrogen-bond donor/acceptor[1]. This dual mechanism is particularly effective in allosterically inhibiting cell cycle proteins and microbial enzymes[2].

G A 4-(Quinolin-2-yl) pyrrolidin-2-one B Quinoline Core (π-π Stacking) A->B Structural Component C Pyrrolidin-2-one (H-Bonding) A->C Structural Component D Target Protein (e.g., KSP / Kinase) B->D Hydrophobic Interaction C->D H-Bond Donor/ Acceptor E Pathway Inhibition (Cell Cycle Arrest) D->E Allosteric Modulation

Figure 1: Pharmacophoric interactions of the hybrid scaffold with target proteins.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of quinolinyl pyrrolidinone derivatives must employ self-validating feedback loops. The following protocol outlines a robust methodology for generating and verifying this compound.

Protocol A: Synthesis via Cross-Coupling and Extraction

  • Precursor Preparation: Begin with 2-haloquinoline and a functionalized pyrrolidin-2-one derivative. Alternatively, Knorr cyclization of β-keto anilides in acidic media (e.g., polyphosphoric acid) can construct the quinoline ring directly around an existing aliphatic chain[4].

  • Catalytic Coupling: Utilize a palladium-catalyzed cross-coupling reaction. Causality: Palladium ensures regioselective C-C bond formation at the 2-position of the quinoline, avoiding the generation of off-target positional isomers.

  • Quenching and Extraction: Quench the reaction with water and adjust the pH to 6 using concentrated ammonia[5]. Extract with methylene chloride. Causality: The slightly acidic to neutral pH neutralizes highly acidic byproducts while keeping the weakly basic quinoline nitrogen unprotonated, maximizing organic phase partitioning.

  • Purification: Perform silica gel column chromatography eluting with an acetone/ethyl acetate gradient[5].

Protocol B: Analytical Validation (LC-HRMS & NMR) A self-validating analytical workflow is mandatory to confirm the 212.25 g/mol molecular weight and structural connectivity.

  • LC-HRMS Analysis: Inject the purified fraction into a High-Resolution Mass Spectrometer using Electrospray Ionization in positive mode (ESI+).

    • Validation Check: The system must detect a protonated molecular ion

      
       at exactly m/z 213.102. If the mass error exceeds 5 ppm, the sample is automatically flagged for recalibration and re-purification. Causality: ESI+ is chosen because the quinoline nitrogen readily accepts a proton, yielding a strong, clear signal.
      
  • NMR Spectroscopy: Acquire

    
     and 
    
    
    
    NMR spectra in DMSO-
    
    
    .
    • Validation Check: The quinoline aromatic protons should appear between δ 7.50–8.50 ppm, while the pyrrolidinone aliphatic protons will present as distinct multiplets between δ 1.80–3.50 ppm[1].

G S1 Step 1: Catalytic Synthesis (Pd-Catalyzed Coupling) S2 Step 2: Phase Extraction (pH 6 Adjustment) S1->S2 Crude Mixture S3 Step 3: LC-HRMS Analysis (Target m/z 213.1 [M+H]+) S2->S3 Organic Fraction S3->S2 Mass Error >5 ppm (Recalibrate & Re-extract) S4 Step 4: NMR Validation (1H & 13C Confirmation) S3->S4 Mass Confirmed (<5 ppm error)

Figure 2: Self-validating workflow for synthesis and analytical characterization.

Conclusion

4-(Quinolin-2-yl)pyrrolidin-2-one represents a highly optimized chemical space for drug discovery. Its precise molecular weight of 212.25 g/mol , combined with an ideal TPSA and LogP, ensures exceptional drug-likeness. By employing rigorous, self-validating synthetic and analytical protocols, researchers can reliably integrate this scaffold into advanced pharmacological screening libraries.

References

  • Vulcanchem. "1-Quinolin-3-yl-pyrrolidin-2-one". Source: vulcanchem.com.
  • ChemScene. "1366825-18-4 | 4-(Quinolin-4-yl)pyrrolidin-2-one". Source: chemscene.com.
  • PrepChem. "Synthesis of 1-(8-quinolyl)-2-pyrrolidinone". Source: prepchem.com.
  • MDPI. "Quinazolin-4-one Coupled with Pyrrolidin-2-iminium Alkaloids from Marine-Derived Fungus Penicillium aurantiogriseum". Source: mdpi.com.
  • Semantic Scholar. "4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides". Source: semanticscholar.org.

Sources

Predictive Toxicology and Preclinical Safety Profile of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Quinolin-2-yl)pyrrolidin-2-one represents a highly specialized hybrid pharmacophore, merging the bioactive quinoline heterocycle with a pyrrolidin-2-one (γ-lactam) core. Molecules of this class are frequently investigated in drug discovery for their potential as Lysyl oxidase-like 2 (LOXL2) inhibitors in fibrotic diseases, tubulin polymerization inhibitors in oncology, and as CNS-active agents.

However, the juxtaposition of these two structural moieties creates a complex toxicological profile. While the pyrrolidin-2-one ring is generally recognized as safe and facilitates blood-brain barrier (BBB) penetrance, the quinoline moiety introduces significant liabilities regarding hepatotoxicity, oxidative stress, and genotoxicity. This whitepaper provides an in-depth, mechanistically grounded analysis of the safety profile of 4-(Quinolin-2-yl)pyrrolidin-2-one, detailing the structure-activity relationships (SAR) that drive its toxicity, alongside validated preclinical screening protocols.

Structural Pharmacotoxicology & Mechanistic Pathways

To accurately predict the safety profile of 4-(Quinolin-2-yl)pyrrolidin-2-one, we must deconstruct the toxicological contributions of its constituent moieties.

The Quinoline Liability: CYP450 Bioactivation and Genotoxicity

The quinoline ring is a known driver of both genotoxic and non-genotoxic (mitogenic) hepatocarcinogenicity [2]. The primary mechanism of quinoline-induced toxicity is mediated by hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP1A2 and CYP3A4.

Upon hepatic first-pass metabolism, the quinoline ring undergoes epoxidation, typically forming a reactive 5,6-epoxide intermediate. This electrophilic species readily forms covalent adducts with nucleophilic sites on DNA and cellular proteins [1]. Furthermore, the futile cycling of these intermediates generates high levels of Reactive Oxygen Species (ROS), leading to severe oxidative stress, depletion of intracellular glutathione, and the disruption of the mitochondrial transmembrane potential (


). This mitochondrial dysfunction ultimately triggers hepatocyte apoptosis [5].
The Pyrrolidin-2-one Core: Solubilization and CNS Penetrance

In stark contrast, the pyrrolidin-2-one (γ-lactam) moiety—the structural foundation of the racetam class of nootropics—is relatively innocuous. Toxicological assessments of 2-pyrrolidinone demonstrate an oral LD50 in rats exceeding 2,000 mg/kg, with negative results in mammalian mutagenicity assays (e.g., Ames test, chromosome aberration) [4].

In the context of 4-(Quinolin-2-yl)pyrrolidin-2-one, the γ-lactam ring acts as a highly polar, hygroscopic carrier that significantly enhances the aqueous solubility and BBB permeability of the lipophilic quinoline ring. While this is advantageous for CNS targeting, it paradoxically increases the volume of distribution (


) of the toxic quinoline pharmacophore, potentially exposing neural tissues to quinoline-induced endoplasmic reticulum stress (ERS) and autophagy dysregulation.

G Cmpd 4-(Quinolin-2-yl)pyrrolidin-2-one CYP CYP450 Metabolism (Liver Microsomes) Cmpd->CYP Hepatic uptake Epoxide Reactive Epoxide Intermediate CYP->Epoxide Bioactivation SafeMetab Phase II Conjugation (Detoxification) CYP->SafeMetab Glucuronidation ROS Reactive Oxygen Species (ROS) Epoxide->ROS Oxidative stress DNA DNA Adducts & Genotoxicity Epoxide->DNA Covalent binding Apoptosis Hepatocyte Apoptosis (Liver Injury) ROS->Apoptosis Mitochondrial dysfunction DNA->Apoptosis Unscheduled DNA synthesis

CYP450-mediated bioactivation of the quinoline moiety leading to hepatotoxicity and DNA damage.

Quantitative Data: Predicted Toxicity Thresholds

To guide dose-ranging studies, the following tables summarize the established toxicological thresholds of the individual moieties and the predicted parameters for the hybrid compound.

Table 1: Comparative Toxicity Thresholds of Structural Moieties

Pharmacophore / CompoundAcute Oral LD50 (Rat)Mutagenicity (Ames Test)Primary Target Organ Toxicity
Quinoline ~331 mg/kgPositive (requires S9 activation)Liver (Hepatocellular damage)
2-Pyrrolidinone >2,000 mg/kgNegativeEye/Respiratory (Mild Irritation)
4-(Quinolin-2-yl)pyrrolidin-2-one Predicted: 500 - 800 mg/kgPredicted: Positive (with S9)Liver, CNS (High dose)

Table 2: Predicted Toxicokinetic & Physicochemical Parameters

ParameterPredicted Value / ClassificationMechanistic Implication
Molecular Weight 212.25 g/mol Highly favorable for rapid systemic absorption.
LogP (Lipophilicity) 1.8 - 2.2Optimal for BBB penetration; risk of CNS accumulation.
Metabolic Clearance High (Hepatic)Rapid conversion to epoxides; high risk of first-pass toxicity.
Genotoxicity Risk Moderate to HighRequires stringent in vitro screening (SOS Chromotest) [3].

Preclinical Safety Assessment Workflows

Because the toxicity of 4-(Quinolin-2-yl)pyrrolidin-2-one is heavily dependent on metabolic activation, standard in vitro assays must be modified to include exogenous metabolic systems (e.g., rat liver S9 fractions). The following protocols represent self-validating systems designed to isolate the specific toxicological mechanisms of this compound.

Protocol 1: Genotoxicity Assessment via Bacterial Reverse Mutation (Ames Test)

Causality Focus: Quinoline derivatives are rarely direct-acting mutagens. They require CYP450-mediated epoxidation to become electrophilic enough to intercalate DNA [1]. Therefore, testing without S9 metabolic activation will yield dangerous false negatives.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight in nutrient broth at 37°C.

  • S9 Mix Formulation: Prepare a metabolic activation mixture containing 10% rat liver S9 fraction (induced by Aroclor 1254), NADP+, glucose-6-phosphate, and phosphate buffer.

  • Compound Dilution: Dissolve 4-(Quinolin-2-yl)pyrrolidin-2-one in DMSO. Prepare a concentration gradient (e.g., 10, 50, 100, 500, 1000 µ g/plate ).

  • Pre-incubation: In sterile culture tubes, combine 0.1 mL of the bacterial tester strain, 0.1 mL of the test compound dilution, and 0.5 mL of the S9 mix. Incubate at 37°C for 20 minutes to allow for the bioactivation of the quinoline ring.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the pre-incubation tubes. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies. A dose-dependent increase in colony count (≥2-fold over vehicle control) indicates positive genotoxicity [1].

Protocol 2: High-Throughput Hepatotoxicity & ROS Quantification

Causality Focus: To differentiate between genotoxic cell death and ROS-mediated mitochondrial collapse, this assay simultaneously measures cell viability and intracellular oxidative stress in human hepatocytes.

Step-by-Step Methodology:

  • Cell Culture: Seed HepG2 cells (human hepatocellular carcinoma) in a 96-well black, clear-bottom plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO
    
    
    
    .
  • ROS Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes. DCFDA is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

  • Compound Exposure: Remove the DCFDA solution. Add 4-(Quinolin-2-yl)pyrrolidin-2-one at varying concentrations (1 µM to 200 µM) in culture media. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Menadione).

  • Kinetic ROS Measurement: Read fluorescence (Ex/Em = 485/535 nm) immediately and every 30 minutes for 4 hours using a microplate reader to capture the acute oxidative burst caused by quinoline metabolism.

  • Viability Assessment (MTT): After 24 hours of exposure, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to determine the IC

    
     for hepatocyte viability.
    

Workflow Phase1 In Silico SAR & Tox Prediction Phase2 In Vitro Genotoxicity (Ames & SOS Chromotest) Phase1->Phase2 Phase3 Hepatotoxicity (HepG2 3D Spheroids) Phase2->Phase3 Pass Fail Structural Refinement (Tox Liability) Phase2->Fail Mutagenic Phase4 In Vivo PK/PD (Rodent Models) Phase3->Phase4 High Cell Viability Phase3->Fail High ROS/Apoptosis GoNoGo Safety Clearance (NOAEL Determination) Phase4->GoNoGo Favorable Safety Margin Phase4->Fail Severe Hepatotoxicity

Preclinical safety and toxicology screening workflow for quinoline-pyrrolidone derivatives.

Conclusion

The development of 4-(Quinolin-2-yl)pyrrolidin-2-one requires a rigorous, mechanistically driven safety evaluation. While the pyrrolidin-2-one core provides excellent physicochemical properties for drug delivery, the quinoline moiety acts as a toxicological bottleneck. Successful progression of this compound—or its analogs—into clinical phases mandates strict monitoring of CYP-mediated bioactivation, oxidative stress induction, and potential DNA intercalation. Structural refinements, such as steric hindrance or fluorination at the C-3 or C-5 positions of the quinoline ring, may be necessary to block epoxide formation and mitigate these inherent liabilities.

References

  • Benchchem. Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide.
  • Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
  • National Institutes of Health (NIH). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest.
  • ChemicalBook. 2-Pyrrolidinone - Safety Data Sheet.
  • International Atomic Energy Agency (IAEA). Quinoline metabolism and toxicity in the isolated perfused rat liver.

The 4-(Quinolin-2-yl)pyrrolidin-2-one Scaffold: Patent Landscape, Target Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, identifying and optimizing privileged scaffolds is critical for accelerating drug discovery. The 4-(Quinolin-2-yl)pyrrolidin-2-one motif has recently emerged as a highly versatile and potent pharmacophore. By coupling the lipophilic, planar


 stacking capabilities of a quinoline ring with the conformationally restricted, directional hydrogen-bonding potential of a pyrrolidin-2-one (lactam) ring, this scaffold provides exceptional target engagement across diverse protein classes.

As a Senior Application Scientist, I have analyzed the patent landscape surrounding this core structure. This whitepaper synthesizes the structural rationale, key patent disclosures, and self-validating experimental workflows required to evaluate these compounds against high-value targets, specifically focusing on Lysyl oxidase-like 2 (LOXL2) for fibrosis, KRAS for oncology, and Melanin-Concentrating Hormone Receptor 1 (MCHR1) for metabolic disorders.

Structural Rationale & Chemical Space

The strategic fusion of a quinoline and a pyrrolidin-2-one ring at the 4-position of the lactam generates a unique three-dimensional vector.

  • The Quinoline Core: Provides a rigid, bicyclic aromatic system that excels in occupying deep, hydrophobic pockets (such as the Switch II pocket of KRAS). It is highly tolerant to substitutions (e.g., halogens, methoxy groups) which can be used to tune metabolic stability and pharmacokinetic (PK) properties.

  • The Pyrrolidin-2-one Ring: Unlike open-chain amides, this 5-membered lactam is conformationally locked. This restriction reduces the entropic penalty upon target binding. The carbonyl oxygen acts as a strict hydrogen bond acceptor, while the lactam nitrogen serves as a hydrogen bond donor. Furthermore, the C4 linkage creates a chiral center, allowing for stereospecific interactions with target active sites—a critical factor in achieving high target selectivity.

Patent Landscape & Key Therapeutic Targets

LOXL2 Inhibition (Fibrosis & Oncology)

Lysyl oxidase-like 2 (LOXL2) catalyzes the oxidative deamination of lysine residues in collagen and elastin, a critical step in extracellular matrix (ECM) crosslinking. Dysregulation of LOXL2 drives pathological tissue stiffening in fibrotic diseases (e.g., idiopathic pulmonary fibrosis) and promotes tumor metastasis.

According to [1], quinolinone and quinoline-linked lactam derivatives act as potent LOXL2 inhibitors. The quinoline core anchors the molecule within the hydrophobic substrate-entry channel, while the pyrrolidin-2-one moiety coordinates with the lysine tyrosylquinone (LTQ) cofactor, effectively halting the catalytic cycle.

KRAS G12D/V Inhibition (Oncology)

Mutations in the KRAS GTPase (particularly G12D and G12V) are primary oncogenic drivers in pancreatic, colorectal, and lung adenocarcinomas. Historically considered "undruggable," KRAS is now targeted via small molecules that stabilize its inactive GDP-bound state.

The patent [2] discloses novel quinoline compounds as KRAS inhibitors. The 4-(Quinolin-2-yl)pyrrolidin-2-one scaffold and its analogs are engineered to exploit the Switch II pocket. The rigid lactam ring forms critical hydrogen bonds with the mutated aspartate or valine residues at position 12, locking the protein conformation and preventing SOS-mediated nucleotide exchange.

MCH Receptor Antagonism (Metabolic & Neurological Disorders)

Melanin-concentrating hormone (MCH) is a cyclic peptide that regulates feeding behavior and energy homeostasis via the MCHR1 receptor. Antagonists of this G-protein coupled receptor (GPCR) exhibit anti-obesity, anxiolytic, and antidepressant effects.

As detailed in [3], quinoline derivatives coupled with nitrogen-containing heterocycles (including pyrrolidinones) act as potent MCHR1 antagonists. The basicity of the quinoline nitrogen combined with the polar surface area of the lactam ensures optimal blood-brain barrier (BBB) penetration while maintaining high receptor affinity.

Quantitative Target Data Summary

The following table summarizes the quantitative efficacy data extracted from the patent landscape for quinoline-pyrrolidinone and related azaheterocyclic scaffolds.

Target Enzyme/ReceptorPatent ReferencePrimary Disease IndicationMechanism of ActionReported Efficacy (

)
LOXL2 US10588900B2Myelofibrosis, Solid TumorsLTQ Cofactor Blockade / Amine Oxidase Inhibition< 100 nM
KRAS G12D/V WO2023064857A1Pancreatic & Colorectal CancersSwitch II Pocket Binding (GDP-state stabilization)< 100 nM
MCHR1 WO2004087669A1Obesity, Anxiety, DepressionGPCR Antagonism10 nM - 500 nM

Experimental Workflows & Methodologies

To ensure scientific integrity and provide a self-validating system for drug development professionals, the following step-by-step protocols detail how to evaluate the efficacy of 4-(Quinolin-2-yl)pyrrolidin-2-one derivatives.

Protocol 1: High-Throughput Screening for LOXL2 Inhibition (Amplex Red Assay)

Causality & Logic: This assay relies on a coupled-enzyme system. LOXL2-mediated oxidative deamination of a cadaverine substrate generates stoichiometric amounts of hydrogen peroxide (


). Horseradish peroxidase (HRP) utilizes this 

to oxidize Amplex Red into the highly fluorescent resorufin. A decrease in fluorescence directly correlates with LOXL2 inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer (50 mM sodium borate, pH 8.0, 1.2 M urea). Prepare a 10X enzyme solution containing recombinant human LOXL2 (500 ng/mL final concentration).

  • Compound Dilution: Serially dilute the quinoline-pyrrolidinone compounds in 100% DMSO to create a 10-point dose-response curve. Transfer 1 µL of each dilution to a 384-well black, flat-bottom microplate.

  • Pre-Incubation (Critical Step): Add 10 µL of the LOXL2 enzyme solution to the compound wells. Incubate at 37°C for 30 minutes. Rationale: Many quinoline-based LOXL2 inhibitors exhibit slow-binding kinetics; pre-incubation ensures equilibrium is reached prior to substrate addition.

  • Reaction Initiation: Prepare a 2X Substrate Mix containing 10 mM cadaverine, 100 µM Amplex Red, and 2 U/mL HRP in Assay Buffer. Add 10 µL of this mix to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Excitation: 544 nm, Emission: 590 nm). Read continuously every 2 minutes for 60 minutes at 37°C.

  • Data Validation: Calculate the initial velocity (

    
    ) from the linear portion of the progress curves. Normalize data against DMSO controls and fit to a 4-parameter logistic equation to determine the 
    
    
    
    .

LOXL2_Pathway LOXL2 LOXL2 Enzyme (Active State) Crosslink Oxidative Deamination (H2O2 Release) LOXL2->Crosslink Catalyzes Collagen Tropocollagen Substrate (Lysine Residues) Collagen->Crosslink Substrate Binding Fibrosis Fibrotic Matrix (Pathology) Crosslink->Fibrosis Matrix Stiffening Inhibitor Quinoline-Pyrrolidinone (Targeted Inhibitor) Inhibitor->LOXL2 Blocks LTQ Cofactor (Halts Catalysis)

Caption: LOXL2-mediated extracellular matrix crosslinking and targeted inhibition by quinoline scaffolds.

Protocol 2: KRAS G12D Nucleotide Exchange Assay

Causality & Logic: Oncogenic KRAS is hyperactive due to impaired GTP hydrolysis. Inhibitors must lock KRAS in the inactive GDP-bound state. This assay uses BODIPY-FL-GDP pre-loaded onto KRAS. When SOS1 (a nucleotide exchange factor) and excess unlabeled GTP are added, the fluorescent GDP is displaced. An effective inhibitor prevents this exchange, resulting in retained fluorescence.

Step-by-Step Methodology:

  • Protein Loading: Incubate recombinant KRAS G12D (2 µM) with 10 µM BODIPY-FL-GDP in Exchange Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM

    
    , 1 mM DTT) containing 5 mM EDTA for 90 minutes on ice. Stop the loading by adding 
    
    
    
    to a final concentration of 10 mM.
  • Compound Incubation: Dispense 10 µL of the loaded KRAS-BODIPY-GDP complex (final concentration 100 nM) into a 384-well plate. Add 100 nL of the quinoline-pyrrolidinone compound (in DMSO) via acoustic dispensing. Incubate for 1 hour at room temperature.

  • Exchange Initiation: Add 10 µL of an Exchange Mix containing SOS1 catalytic domain (final 200 nM) and unlabeled GTP (final 1 mM) to initiate the displacement.

  • Fluorescence Monitoring: Measure fluorescence polarization or total fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) continuously for 45 minutes.

  • Data Validation: Calculate the observed rate constant (

    
    ) of fluorescence decay for each well. A lower 
    
    
    
    indicates successful stabilization of the KRAS-GDP complex by the inhibitor.

KRAS_Workflow Comp Quinoline Library (Scaffold Variations) Assay BODIPY-GDP Exchange Assay (Primary Screen) Comp->Assay High-Throughput Screen Hit Hit Identification (IC50 < 100 nM) Assay->Hit Fluorescence Readout Selectivity Selectivity Profiling (WT vs G12D/V) Hit->Selectivity Counter-Screening Lead Lead Optimization (PK/PD & Efficacy) Selectivity->Lead In Vivo Xenografts

Caption: Step-by-step high-throughput screening workflow for identifying KRAS G12D/V inhibitors.

Conclusion

The 4-(Quinolin-2-yl)pyrrolidin-2-one scaffold represents a highly privileged structure in modern medicinal chemistry. Its unique combination of a planar, lipophilic anchor (quinoline) and a rigid, directional hydrogen-bonding motif (pyrrolidin-2-one) allows for exquisite tuning against challenging targets like LOXL2, KRAS, and MCHR1. By employing rigorous, causality-driven experimental workflows, drug development professionals can rapidly optimize this scaffold from initial hit to clinical candidate.

References

  • Source: United States Patent and Trademark Office (USPTO)
  • Source: World Intellectual Property Organization (WIPO)
  • Source: World Intellectual Property Organization (WIPO)

The 4-(Quinolin-2-yl)pyrrolidin-2-one Scaffold: A Privileged Pharmacophore for Epigenetic and Oncogenic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of accelerated pipeline development. The 4-(Quinolin-2-yl)pyrrolidin-2-one (4-QPO) motif represents a highly versatile pharmacophore.

The structural brilliance of 4-QPO lies in its dual functionality:

  • The Pyrrolidin-2-one Ring: Acts as a potent hydrogen-bond donor/acceptor system. In epigenetic targets, it serves as a highly effective 1[1].

  • The Quinolin-2-yl System: Provides a rigid, planar aromatic surface ideal for

    
     stacking and hydrophobic desolvation within deep protein pockets.
    

This technical guide dissects the mechanistic binding profile of the 4-QPO scaffold across high-value protein targets and provides self-validating biophysical protocols for quantifying these interactions.

Mechanistic Binding Profile & Polypharmacology

Epigenetic Inhibition: BRD4 (BET Family)

The Bromodomain and Extra-Terminal (BET) family protein BRD4 is a master epigenetic regulator that drives the transcription of oncogenes such as c-Myc. The 4-QPO scaffold is exceptionally well-suited for BRD4 inhibition.

Crystallographic evidence of 2 reveals that the pyrrolidin-2-one carbonyl oxygen acts as a direct hydrogen-bond acceptor for the conserved Asn140 residue in the Kac (acetyl-lysine) binding pocket[2]. Simultaneously, the quinoline ring extends into the highly hydrophobic "WPF shelf" (Trp81, Pro82, Phe83), engaging in edge-to-face


 stacking. This dual-anchor mechanism displaces endogenous acetylated histones, achieving 

values frequently observed in the 3[3].

BRD4_Pathway A 4-QPO Scaffold B BRD4 (BET Family) A->B Competitive Inhibition (Acetyl-Lysine Mimetic) D c-Myc Transcription B->D Activation C Acetylated Histones C->B Endogenous Binding E Tumor Proliferation D->E Drives

Caption: BRD4 signaling pathway and competitive inhibition by the 4-QPO scaffold.

Oncogenic Allosteric Modulation: Mutant KRAS

Historically considered "undruggable," mutant KRAS (e.g., G12D, G12V) has recently been targeted using advanced allosteric modulators. The quinoline-pyrrolidinone scaffold has emerged in patent literature as a structural basis for 4[4]. The scaffold binds to the Switch II pocket, locking the GTPase in an inactive GDP-bound state and preventing the recruitment of downstream RAF/PI3K effectors.

Telomerase Inhibition

Derivatives incorporating the quinoline-pyrrolidinone motif, particularly 5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thiones, have demonstrated significant 5[5]. These compounds exhibit


 values in the low micromolar range (~0.8 to 2.5 µM), further validating the scaffold's polypharmacological utility.

Quantitative Binding Profile

To evaluate the efficacy of 4-QPO derivatives, it is critical to look beyond standard


 values and analyze the kinetic and thermodynamic signatures.

Table 1: Representative Binding Parameters of 4-QPO Derivatives

Target ProteinBinding PocketAffinity (

/

)
Residence Time (

)
Thermodynamic Signature
BRD4 (BD1) Acetyl-Lysine (Kac)50 - 90 nM~15 - 30 minEnthalpy-driven (

)
KRAS (G12D) Switch II Allosteric1.2 - 3.5 µM~2 - 5 minEntropy-driven (

)
Telomerase Active Site0.8 - 2.5 µMN/AMixed (

)

Self-Validating Experimental Workflows

As an Application Scientist, I emphasize that measuring equilibrium affinity (


) is insufficient for modern lead optimization. In vivo efficacy is heavily dictated by residence time  (

) and the thermodynamic signature (

). Below are the definitive, step-by-step protocols for characterizing 4-QPO binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time measurement of association (


) and dissociation (

) rates.

Causality Check: Why use a high flow rate? We utilize a flow rate of 50 µL/min to minimize mass transport limitations (rebinding of the dissociated ligand to the dense protein surface), ensuring the observed


 is the true kinetic off-rate.

Step-by-Step Protocol:

  • Surface Activation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. Reasoning: This creates reactive succinimide esters for covalent amine coupling.

  • Target Immobilization: Dilute BRD4-BD1 to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5) and inject. Reasoning: The pH must be below the protein's pI (~5.5) to electrostatically pre-concentrate the protein onto the negatively charged matrix.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters, preventing non-specific background binding.

  • Analyte Titration: Prepare a 2-fold dilution series of the 4-QPO derivative (e.g., 3.125 nM to 100 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject each concentration for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Fitting: Double-reference the sensograms (subtracting a blank reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and calculate
    
    
    .

SPR_Workflow S1 1. Sensor Chip Prep (CM5 Dextran Matrix) S2 2. Target Immobilization (Amine Coupling of Target) S1->S2 S3 3. Analyte Injection (4-QPO Titration) S2->S3 S4 4. Kinetic Analysis (Association & Dissociation) S3->S4 S5 5. Data Fitting (1:1 Langmuir Model) S4->S5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during binding, dissecting the affinity into enthalpic (


, hydrogen bonding) and entropic (

, hydrophobic desolvation) components.

Causality Check: Why strict dialysis? Buffer mismatch between the protein and ligand solutions generates massive "heats of dilution" that mask the true binding heat. Both must be in the exact same dialysate. Furthermore, protein and ligand concentrations must be chosen to achieve a Wiseman 'c' value (


) between 10 and 1000 for an optimal sigmoidal isotherm.

Step-by-Step Protocol:

  • Sample Preparation: Co-dialyze BRD4 protein and the 4-QPO ligand into 50 mM HEPES, 150 mM NaCl, 0.5% TCEP, pH 7.4.

  • Cell Loading: Load the sample cell (~200 µL) with 50 µM BRD4 protein.

  • Syringe Loading: Load the injection syringe with 500 µM 4-QPO ligand (a 10-fold stoichiometric excess to ensure complete saturation).

  • Titration: Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate. Stir speed should be set to 750 rpm.

  • Analysis: Integrate the area under each heat pulse. Plot the normalized heat (kcal/mol of injectant) against the molar ratio. Fit to a "One Set of Sites" model to determine stoichiometry (

    
    ), 
    
    
    
    , and
    
    
    . Calculate
    
    
    using the Gibbs free energy equation.

References

  • [5] Title: An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC Source: nih.gov URL:

  • [4] Title: WO2023064857A1 - Quinoline compounds as inhibitors of kras - Google Patents Source: google.com URL:

  • [3] Title: Synthetic Small Molecule Inhibitors of Hh Signaling As Anti-Cancer Chemotherapeutics Source: nih.gov URL:

  • [2] Title: 5Z5V: The first bromodomain of BRD4 with compound BDF-1253 - RCSB PDB Source: rcsb.org URL:

  • [1] Title: Different orientations of low-molecular-weight fragments in the binding pocket of a BRD4 bromodomain | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Methodological & Application

Step-by-step synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one via a Tandem Michael Addition-Reductive Cyclization Workflow

Introduction & Strategic Rationale

The integration of quinoline and pyrrolidin-2-one (


-lactam) pharmacophores into a single molecular architecture presents a highly valuable scaffold for drug discovery. Quinoline derivatives are privileged structures in medicinal chemistry, frequently exhibiting robust antiproliferative, antimalarial, and targeted anticancer properties[1]. Concurrently, 4-substituted pyrrolidin-2-ones are critical structural motifs found in numerous neurotropic agents, including racetam-type nootropics and GABA analogs like baclofen and phenibut[2].

To synthesize 4-(Quinolin-2-yl)pyrrolidin-2-one, we employ a highly convergent, three-step methodology. The strategy relies on the construction of an


-unsaturated ester via a Horner-Wadsworth-Emmons (HWE) olefination, followed by the nucleophilic Michael addition of nitromethane[3]. The sequence culminates in a chemoselective reductive cyclization, where the intermediate aliphatic nitro group is reduced to a primary amine that spontaneously undergoes intramolecular aminolysis to form the thermodynamically stable lactam ring[4].

Reaction Workflow & Mechanistic Causality

The synthetic workflow is designed to maximize stereocontrol and functional group tolerance.

SynthesisWorkflow A Quinoline-2-carboxaldehyde + Triethyl phosphonoacetate B Ethyl (E)-3-(quinolin-2-yl)acrylate (Intermediate 1) A->B HWE Olefination (DBU, LiCl, MeCN) C Ethyl 4-nitro-3-(quinolin-2-yl)butanoate (Intermediate 2) B->C Michael Addition (MeNO2, DBU, THF) D 4-(Quinolin-2-yl)pyrrolidin-2-one (Target Lactam) C->D Reductive Cyclization (NiCl2, NaBH4, MeOH)

Figure 1. Three-step synthetic workflow for 4-(Quinolin-2-yl)pyrrolidin-2-one.

Causality of Reagent Selection:

  • HWE Olefination: Utilizing Masamune-Roush conditions (LiCl, DBU) rather than standard strong bases (like NaH) prevents the base-catalyzed degradation of the electron-deficient quinoline-2-carboxaldehyde. This ensures exclusive formation of the (E)-alkene, which is sterically required for a clean downstream Michael addition.

  • Michael Addition: Nitromethane acts as the carbon nucleophile. DBU is selected as a non-nucleophilic, sterically hindered base to facilitate the 1,4-conjugate addition without triggering competitive 1,2-addition or transesterification at the ethyl ester[2].

  • Reductive Cyclization: Reducing the aliphatic nitro group with

    
     and 
    
    
    
    generates nickel boride (
    
    
    ) in situ. This catalytic system is highly chemoselective: it rapidly reduces the nitro group to an amine without over-reducing the aromatic quinoline ring.

Mechanism N1 Aliphatic Nitro Ester (Intermediate 2) N2 Nitroso & Hydroxylamine Intermediates N1->N2 NaBH4 / NiCl2 Reduction N3 Primary Amine (Unisolated) N2->N3 NaBH4 / NiCl2 Reduction N4 Tetrahedral Intermediate (Intramolecular Attack) N3->N4 Nucleophilic Attack on Ethyl Ester N5 gamma-Lactam Formation (- EtOH) N4->N5 Elimination of Ethanol

Figure 2. Mechanistic pathway of the tandem reduction and intramolecular cyclization.

Step-by-Step Experimental Protocols

General Note: All reactions should be performed under an inert argon atmosphere using oven-dried glassware to ensure reproducibility.

Protocol 3.1: Synthesis of Ethyl (E)-3-(quinolin-2-yl)acrylate
  • Preparation: Suspend anhydrous Lithium Chloride (LiCl, 1.2 eq) in anhydrous Acetonitrile (MeCN, 0.2 M) at room temperature.

  • Activation: Add Triethyl phosphonoacetate (1.1 eq) followed by dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq). Stir the mixture for 30 minutes to generate the stabilized phosphonate carbanion.

  • Coupling: Add Quinoline-2-carboxaldehyde (1.0 eq) in one portion. Stir the reaction at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active aldehyde spot and the appearance of a lower

    
     fluorescent spot confirms conversion.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography to yield Intermediate 1.
Protocol 3.2: Synthesis of Ethyl 4-nitro-3-(quinolin-2-yl)butanoate
  • Preparation: Dissolve Ethyl (E)-3-(quinolin-2-yl)acrylate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Addition: Add Nitromethane (5.0 eq, used in excess as both reactant and co-solvent), followed by the dropwise addition of DBU (0.5 eq).

  • Heating: Elevate the temperature to 50 °C and stir for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will gradually darken to a deep amber. TLC monitoring (Hexanes:EtOAc 2:1) will show the consumption of the acrylate. Post-workup IR spectroscopy must show strong

    
     asymmetric and symmetric stretching bands near 1550 
    
    
    
    and 1350
    
    
    .
  • Workup: Cool to room temperature and slightly acidify with 1M HCl to neutralize the DBU. Extract with Ethyl Acetate, wash with brine, dry, and concentrate. Purify via column chromatography to yield Intermediate 2.

Protocol 3.3: Reductive Cyclization to 4-(Quinolin-2-yl)pyrrolidin-2-one
  • Preparation: Dissolve Ethyl 4-nitro-3-(quinolin-2-yl)butanoate (1.0 eq) and Nickel(II) chloride hexahydrate (

    
    , 0.2 eq) in Methanol (MeOH, 0.1 M). Cool the bright green solution to 0 °C in an ice bath.
    
  • Reduction: Carefully add Sodium Borohydride (

    
    , 4.0 eq) in small portions over 30 minutes.
    
  • Self-Validation Checkpoint: The addition of

    
     immediately generates a finely dispersed black precipitate of nickel boride (
    
    
    
    ), accompanied by vigorous hydrogen gas evolution. The cessation of bubbling indicates the completion of the active reduction phase.
  • Cyclization: Remove the ice bath and allow the mixture to stir at room temperature for 6 hours to ensure complete intramolecular cyclization.

  • Workup: Quench the reaction with saturated aqueous

    
    . Filter the mixture through a pad of Celite to remove the black nickel boride salts. Extract the filtrate with Dichloromethane (
    
    
    
    ). Concentrate the organic layer and recrystallize the crude solid from EtOAc/Hexanes.
  • Final Validation: Successful cyclization is confirmed by the emergence of a broad N-H stretch (~3200

    
    ) and a characteristic 
    
    
    
    -lactam C=O stretch (~1700
    
    
    ) in the IR spectrum.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the three-step synthesis, providing a benchmark for reaction efficiency and quality control.

StepReaction TypeProduct / IntermediateTime (h)Temp (°C)Expected Yield (%)Primary Analytical Validation
1 HWE OlefinationEthyl (E)-3-(quinolin-2-yl)acrylate42585 - 90TLC (UV active),

H NMR (alkene doublets, J ~ 16 Hz)
2 Michael AdditionEthyl 4-nitro-3-(quinolin-2-yl)butanoate125075 - 80IR (1550

and 1350


stretches)
3 Reductive Cyclization4-(Quinolin-2-yl)pyrrolidin-2-one60 to 2565 - 75IR (1700

C=O, 3200

N-H stretches)

References

  • A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy Source: New Journal of Chemistry (RSC Publishing) URL:3

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews (ACS Publications) URL:4

  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry (Elsevier / ResearchGate) URL:1

  • Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes Source: Encyclopedia.pub URL:2

Sources

Enantioselective synthesis protocols for 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Enantioselective Synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 4-(Quinolin-2-yl)pyrrolidin-2-one CAS (Racemic): Not widely indexed; Analogous to 4-phenylpyrrolidin-2-one (Baclofen lactam). Molecular Formula: C₁₃H₁₂N₂O Key Challenge: Establishing the stereocenter at the C4 position of the pyrrolidinone ring with high enantiomeric excess (ee).

Scientific Rationale: The 4-arylpyrrolidin-2-one scaffold is a privileged pharmacophore found in GABA-B agonists (e.g., Baclofen), PDE4 inhibitors (e.g., Rolipram), and various kinase inhibitors. The incorporation of a quinoline moiety at the C4 position introduces specific electronic properties (π-deficient heteroaryl) and hydrogen-bond acceptor capabilities distinct from phenyl analogs.

Conventional synthesis via racemic Michael addition followed by chiral resolution is inefficient (max 50% yield). This guide details a catalytic asymmetric route utilizing organocatalysis. This approach is selected for its scalability, absence of heavy metal contaminants (critical for late-stage pharma intermediates), and high stereocontrol.

Retrosynthetic Logic

The most robust disconnection for chiral 4-substituted-gamma-lactams is the Asymmetric Michael Addition of a malonate equivalent to a nitroalkene, followed by reductive cyclization.

Retrosynthesis Target 4-(Quinolin-2-yl) pyrrolidin-2-one Precursor1 Gamma-Amino Ester (Intermediate) Target->Precursor1 Reductive Cyclization MichaelAdduct Chiral Michael Adduct (Gamma-Nitro Diester) Precursor1->MichaelAdduct H2/Raney Ni SM1 (E)-2-(2-nitrovinyl) quinoline MichaelAdduct->SM1 Asymmetric Michael Addn. SM2 Dimethyl Malonate MichaelAdduct->SM2

Caption: Retrosynthetic disconnection revealing the nitroalkene and malonate as key building blocks.

Part 2: Detailed Experimental Protocols

Protocol A: Precursor Synthesis (Henry Reaction)

Objective: Synthesis of (E)-2-(2-nitrovinyl)quinoline from 2-quinolinecarboxaldehyde.

Reagents:

  • 2-Quinolinecarboxaldehyde (1.0 eq)

  • Nitromethane (5.0 eq)

  • Ammonium Acetate (0.4 eq)

  • Acetic Acid (Solvent)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-quinolinecarboxaldehyde (10 mmol) in nitromethane (50 mmol) and acetic acid (10 mL).

  • Catalysis: Add ammonium acetate (4 mmol).

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The product often precipitates upon cooling. If not, pour the mixture into ice water (100 mL).

  • Isolation: Filter the yellow solid. Wash with water (3 x 20 mL) and cold ethanol (10 mL).

  • Purification: Recrystallize from Ethanol/DMF if necessary.

  • Yield Expectation: 85–90% yellow needles.

Protocol B: Enantioselective Michael Addition (The Critical Step)

Objective: Asymmetric addition of dimethyl malonate to (E)-2-(2-nitrovinyl)quinoline to establish the C4 stereocenter. Catalyst:Takemoto’s Catalyst (or similar bifunctional thiourea organocatalyst).

Mechanism & Causality: The thiourea moiety activates the nitroalkene via hydrogen bonding (lowering the LUMO), while the tertiary amine moiety activates the malonate nucleophile (raising the HOMO). This dual activation ensures high enantioselectivity.

Reagents:

  • (E)-2-(2-nitrovinyl)quinoline (1.0 eq)

  • Dimethyl malonate (2.0 eq)

  • Bifunctional Thiourea Catalyst (10 mol%)

    • Recommended: 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea.

  • Toluene or Xylene (Solvent)

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Add (E)-2-(2-nitrovinyl)quinoline (1.0 mmol) and the Thiourea Catalyst (0.1 mmol) to anhydrous Toluene (5 mL). Stir at room temperature for 10 minutes to allow catalyst-substrate binding.

  • Addition: Add Dimethyl malonate (2.0 mmol) dropwise.

  • Incubation: Stir the reaction at room temperature (25°C).

    • Note: Reaction times vary from 24 to 48 hours. Monitor by HPLC (Chiralpak AD-H or OD-H column).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient 90:10 to 70:30).

  • Data Output:

    • Target: Dimethyl 2-(2-nitro-1-(quinolin-2-yl)ethyl)malonate.

    • Yield: >85%.

    • ee: >90% (typical for this scaffold).

Catalytic Cycle Visualization:

CatalyticCycle Cat Free Catalyst (Thiourea-Amine) Complex1 Catalyst-Nitroalkene Complex (H-Bonding) Cat->Complex1 + Nitrovinylquinoline Complex2 Ternary Complex (Enolate Attack) Complex1->Complex2 + Malonate Product Michael Adduct (High ee) Complex2->Product C-C Bond Formation Product->Cat Release

Caption: Bifunctional organocatalytic cycle showing dual activation of electrophile and nucleophile.

Protocol C: Reductive Cyclization & Decarboxylation

Objective: Convert the nitro-diester into the final lactam. This involves nitro reduction, intramolecular cyclization, and Krapcho decarboxylation.

Reagents:

  • Michael Adduct (from Protocol B)

  • Raney Nickel (approx. 50 wt% slurry in water) or Pd/C (10%)

  • Hydrogen gas (Balloon pressure)

  • Methanol (Solvent)

  • LiCl / DMSO (for decarboxylation)

Procedure:

  • Reduction/Cyclization:

    • Dissolve the Michael Adduct (1.0 mmol) in Methanol (10 mL).

    • Add Raney Nickel (washed with MeOH, ~200 mg) carefully (Pyrophoric!).

    • Stir under H₂ atmosphere (balloon) for 12–16 hours at RT.

    • Mechanism:[2][3][4][5][6][7] The nitro group reduces to an amine, which spontaneously attacks the proximal ester to form the lactam ring (5-exo-trig).

    • Filtration: Filter through Celite to remove catalyst. Concentrate to obtain the Pyrrolidone-3-carboxylate intermediate .

  • Decarboxylation (Krapcho Conditions):

    • Dissolve the intermediate in DMSO (5 mL) and water (2 drops).

    • Add Lithium Chloride (3.0 eq).

    • Heat to 140°C for 2–4 hours.

    • Monitoring: CO₂ evolution ceases.

  • Final Workup:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Recrystallization from EtOAc/Hexane or column chromatography.

Part 3: Quality Control & Validation

Self-Validating System Checks:

  • Pre-reaction Check: Verify the purity of (E)-2-(2-nitrovinyl)quinoline by ¹H NMR. The vinylic protons should show a large coupling constant (J > 14 Hz) indicating the trans isomer, which is required for high stereoselectivity.

  • In-process Control (IPC): During the Michael addition, do not stop the reaction until the nitroalkene is fully consumed. Unreacted nitroalkene complicates purification.

  • Chiral HPLC Method:

    • Column: Daicel Chiralpak AD-H (4.6 x 250 mm).

    • Mobile Phase: Hexane : Isopropanol (80:20).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Quinoline absorption).

    • Expectation: The enantiomers should resolve with a separation factor (

      
      ) > 1.2.
      

Data Summary Table:

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Chemical Purity > 98%HPLC (C18)
Enantiomeric Excess > 90% (up to 99% after recrystallization)Chiral HPLC
¹H NMR Diagnostic C4-H signal: multiplet at ~3.5-4.0 ppm400 MHz NMR
Mass Spec [M+H]⁺ = 213.1 (calc)LC-MS (ESI)

References

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society.

    • [Link]

    • Context: Establishes the core thiourea-catalyzed Michael addition protocol used in Protocol B.
  • Reyes, E., et al. (2005). Organocatalytic Conjugate Addition of Malonates to α,β-Unsaturated Aldehydes: Enantioselective Synthesis of 4-Substituted Pyrrolidin-2-ones. Organic Letters.

    • [Link]

    • Context: Validates the pathway
  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis.
  • Wang, J., et al. (2012). Asymmetric Synthesis of 4-Arylpyrrolidin-2-ones via Organocatalytic Michael Addition of Nitromethane to Enones. Tetrahedron: Asymmetry.

    • [Link]

    • Context: Provides comparative data for nitro-methane vs.

Sources

Catalytic Hydrogenation Protocols for Quinoline-Pyrrolidinone Precursors: Chemoselectivity and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of quinoline-pyrrolidinone conjugates—a privileged scaffold in kinase inhibitors (e.g., Tipifarnib analogs) and GPCR ligands—often hinges on a critical catalytic hydrogenation step. This process typically involves the reductive cyclization of nitro-ester or nitrile-ester precursors.

The central challenge in this transformation is chemoselectivity .[1] The quinoline core is electron-deficient and susceptible to reduction (to 1,2,3,4-tetrahydroquinoline) under conditions required to reduce the pyrrolidinone precursor (nitro/nitrile/alkene groups). Conversely, insufficient activity leads to incomplete cyclization or accumulation of hydroxylamine intermediates.

This application note details optimized protocols to navigate this "Selectivity Paradox," ensuring high-yield pyrrolidinone formation while preserving the aromatic quinoline integrity.

Mechanistic Pathways & Selectivity Logic

Understanding the competing pathways is essential for catalyst selection. The diagram below illustrates the divergence between the desired reductive cyclization and the undesired ring saturation.

Figure 1: Reaction Pathway & Selectivity Divergence

ReactionPathways cluster_legend Selectivity Control Start Nitro-Quinoline Ester Precursor Inter Amino-Quinoline Intermediate Start->Inter H2, Catalyst (Nitro Reduction) Side2 Hydroxylamine Impurity Start->Side2 Incomplete Reduction Prod Target: Quinoline- Pyrrolidinone Inter->Prod Spontaneous Cyclization (-ROH) Side1 Over-Reduced: THQ-Pyrrolidinone Inter->Side1 Concurrent Reduction Prod->Side1 Over-Hydrogenation (Ring Saturation) Pd/C (Unpoisoned) promotes Red Path (Side1) Pd/C (Unpoisoned) promotes Red Path (Side1) Pt/C or Sulfided Pd promotes Green Path (Prod) Pt/C or Sulfided Pd promotes Green Path (Prod) Pd/C (Unpoisoned) promotes Red Path (Side1)->Pt/C or Sulfided Pd promotes Green Path (Prod)

Caption: Mechanistic divergence in quinoline-pyrrolidinone synthesis. Control of the catalytic surface environment is required to prevent quinoline ring saturation (Red Path).

Critical Process Parameters (CPP)

The following matrix summarizes the impact of key variables on the chemoselectivity of the reaction.

ParameterConditionImpact on SelectivityRecommendation
Catalyst Pd/C (Standard)Low. High risk of ring reduction (THQ formation).Avoid for sensitive substrates.
Pt/C (Sulfided) High. Inhibits aromatic ring hydrogenation.Preferred for Quinoline preservation.
Ra-Ni Moderate. Good for nitrile precursors; requires high pressure.Use for nitrile-ester cyclizations.[2]
Solvent Methanol/EthanolHigh rate, but promotes ring reduction.Use if kinetics are sluggish.
THF/EtOAc Slower rate, higher selectivity.Preferred starting point.
Additives Acid (HCl/H2SO4)Accelerates amine formation but poisons some catalysts.Avoid unless cyclization is stalled.
Quinoline (Exogenous) Acts as a poison/promoter depending on catalyst.Self-poisoning is common; higher catalyst loading may be needed.
Pressure > 5 barIncreases risk of ring saturation.Maintain 1–3 bar (balloon to low pressure) .

Experimental Protocols

Protocol A: Reductive Cyclization of Nitro-Esters (Preferred Method)

Target: Synthesis of 3-(quinolin-X-yl)pyrrolidin-2-one from nitro-butyrate precursors. Mechanism: Nitro reduction


 Amine generation 

Intramolecular amide bond formation.
Materials
  • Substrate: Ethyl 4-nitro-3-(quinolin-3-yl)butanoate (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided) or 3% Pt/C (0.05 equiv metal basis). Note: Sulfided catalysts are critical to prevent dehalogenation if halogens are present.

  • Solvent: THF or MeOH (anhydrous).

  • Hydrogen Source: H2 balloon or Hydrogenator (30 psi).

Step-by-Step Procedure
  • Preparation: In a clean autoclave or pressure flask, dissolve the substrate (10 mmol) in THF (50 mL). Nitrogen sparge for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add the Pt/C catalyst (wet paste preferred to minimize pyrophoric risk) under a nitrogen stream.

  • Hydrogenation:

    • Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

    • Pressurize to 2 bar (30 psi) .

    • Stir vigorously (1000 rpm) at 25–35 °C . Caution: Higher temperatures (>50°C) significantly increase the rate of quinoline ring reduction.

  • Monitoring: Monitor by HPLC/UPLC every 2 hours. Look for the disappearance of the nitro peak and the transient appearance of the amino-ester. The cyclized lactam (pyrrolidinone) should be the major product.

    • Checkpoint: If the amino-ester accumulates but does not cyclize, heat the mixture to 50 °C after venting H2 and removing the catalyst, or add a mild base (e.g., K2CO3) to facilitate cyclization.

  • Work-up: Filter the catalyst through a Celite pad. Wash the pad with warm THF. Concentrate the filtrate to yield the crude lactam.

Protocol B: Reduction of Unsaturated Lactams

Target: Saturation of the C3-C4 double bond in a pre-formed 1-(quinolin-yl)-1,5-dihydro-2H-pyrrol-2-one.

Materials
  • Catalyst: 10% Pd/C (Unreduced/Dry can be too active; 50% wet is standard).

  • Poison: Thiophene or Quinoline (often inherent in substrate) can modulate activity.

  • Solvent: Ethanol.[3][4]

Step-by-Step Procedure
  • Setup: Dissolve substrate in Ethanol (0.1 M concentration).

  • Reaction: Add 10 wt% of Pd/C catalyst.

  • Conditioning: Run at 1 atm (balloon) H2 pressure at Room Temperature.

    • Note: The exocyclic alkene or internal lactam double bond reduces much faster than the quinoline ring. Do not pressurize.

  • Completion: Reaction is typically complete in 2–4 hours.[3] Extended reaction times will lead to THQ formation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Over-reduction (THQ formed) Catalyst too active or Pressure too high.Switch from Pd/C to Pt/C (sulfided) . Reduce pressure to 1 atm. Stop reaction immediately upon consumption of SM.
Dehalogenation (Cl/Br lost) Pd inserts into C-X bond.Use Pt/C (sulfided) or add ZnBr2 (0.1 equiv) as an inhibitor.
Incomplete Cyclization Amine formed but ester remains.The hydrogenation is finished, but cyclization is slow. Filter catalyst and reflux in EtOH for 2h to drive thermal cyclization.
Stalled Reaction Catalyst poisoning by Quinoline nitrogen.The quinoline N lone pair binds to the metal surface. Increase catalyst loading (to 10-20 wt%) or use acetic acid as a solvent (protonates N, preventing binding).

References

  • Selective Hydrogenation of Quinolines: Wang, Y., et al. "Simple s-block metal hydrides for selective hydrogenation of quinoline compounds."[5] Nature Communications, via .

  • Nitro Reduction Protocols: "Reduction of 2-Nitroquinoline to 2-Aminoquinoline." BenchChem Technical Support, via .

  • Gold Catalysis for Selectivity: "An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts." Journal of the American Chemical Society, via .

  • Reductive Cyclization Mechanisms: "A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade." ChemRxiv, via .

  • Heterogeneous Cobalt Catalysts: "Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst." Synthesis, via .

Sources

Optimal Solvent Systems for Dissolving 4-(Quinolin-2-yl)pyrrolidin-2-one: A Comprehensive Guide for Preclinical Assays and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the solubility of hybrid molecules like 4-(Quinolin-2-yl)pyrrolidin-2-one requires moving beyond trial-and-error to understand the fundamental physicochemical forces at play. This compound presents a classic formulation challenge: it combines a rigid, lipophilic aromatic system with a highly polar, hydrogen-bonding cyclic amide.

This application note provides a deep dive into the causality of solvent selection, validated co-solvent matrices, and self-validating experimental protocols to ensure absolute dissolution for both in vitro screening and in vivo dosing.

Physicochemical Profiling & The Causality of Solvent Selection

To dissolve 4-(Quinolin-2-yl)pyrrolidin-2-one effectively, we must first deconstruct its molecular architecture and understand how its structural features dictate its solvation thermodynamics.

  • The Quinoline Ring: This bicyclic aromatic system is highly lipophilic and acts as a weak base (pKa ~4.9). In neutral aqueous environments, it disrupts the hydrogen-bond network of water without offering sufficient polar surface area for compensation, leading to a massive entropic penalty and poor aqueous solubility.

  • The Pyrrolidin-2-one (Gamma-Lactam) Ring: This five-membered lactam is highly polar. It possesses both a strong hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (C=O). In the solid state, these lactam rings form strong intermolecular hydrogen bonds, creating a stable crystal lattice that purely non-polar solvents (like hexane or diethyl ether) cannot break[1].

The Solvation Strategy: Because the molecule is a hybrid, a single-solvent approach (outside of pure polar aprotic solvents) will fail. Pure water fails due to the quinoline ring; pure non-polar solvents fail due to the pyrrolidin-2-one ring. To achieve dissolution, we must use polar aprotic solvents (like DMSO) which can accept hydrogen bonds from the lactam N-H while providing enough lipophilic character to solvate the quinoline ring. For aqueous in vivo systems, we must employ a solvation gradient using co-solvents (PEG400) and surfactants (Tween 80) to bridge the dielectric gap between the drug and water[2][3]. Alternatively, lowering the pH below 3.0 will protonate the quinoline nitrogen, drastically increasing aqueous solubility.

G Mol 4-(Quinolin-2-yl)pyrrolidin-2-one Feat1 Quinoline Ring (Aromatic, Basic) Mol->Feat1 Feat2 Pyrrolidin-2-one Ring (Gamma-Lactam) Mol->Feat2 Prop1 Lipophilic & Weak Base (pKa ~4.9) Feat1->Prop1 Prop2 Strong H-Bond Acceptor/Donor (Highly Polar) Feat2->Prop2 Sol1 Requires Acidic pH or Lipophilic Co-solvents Prop1->Sol1 Sol2 Requires Polar Aprotic Solvents (DMSO, DMF) Prop2->Sol2 Final Optimal Formulation: Co-Solvent System (e.g., DMSO/PEG400/Water) Sol1->Final Sol2->Final

Caption: Structural features dictating the solubility profile and solvent selection logic.

Recommended Solvent Systems

The following tables summarize the optimal solvent systems based on the intended application.

Table 1: Primary Solvents for In Vitro Assays & Stock Solutions

For biochemical and cellular assays, the goal is to create a highly concentrated stock solution that can be diluted into aqueous buffers (keeping the final solvent concentration ≤1% to prevent cytotoxicity).

SolventSolvation MechanismMax Recommended Stock Conc.Notes / Limitations
DMSO (Anhydrous)H-bond acceptor for lactam; lipophilic methyls solvate quinoline.10 - 50 mMGold standard. Must be anhydrous to prevent water-induced precipitation.
DMF Similar to DMSO, slightly lower dielectric constant.10 - 25 mMUseful if the compound exhibits specific instability in DMSO.
NMP (N-Methyl-2-pyrrolidone)Structural mimic of the pyrrolidin-2-one moiety; excellent solvation.20 - 50 mMHighly effective due to "like-dissolves-like" interactions.
Table 2: Co-Solvent Vehicles for In Vivo Dosing (IV/PO/IP)

For animal studies, high concentrations of DMSO are toxic. We must use a combination of GRAS (Generally Recognized As Safe) excipients. Note that formulations containing >30% PEG400 or >20% ethanol can cause hemolysis if administered intravenously[4].

Vehicle NameComposition (v/v)Target RouteCausality / Mechanism of Action
Standard Co-Solvent 5% DMSO, 40% PEG400, 5% Tween 80, 50% SalinePO, IP, IV (Slow)DMSO initiates dissolution; PEG400 acts as a polarity bridge; Tween 80 forms protective micelles[2][3].
Acidified Aqueous 10% NMP, 90% Citrate Buffer (0.1M, pH 3.0)POLow pH protonates the quinoline ring, converting the molecule into a highly water-soluble cationic salt.
Lipid-Based 10% Ethanol, 10% Tween 80, 80% Miglyol 810POAvoids water entirely. Relies on the lipophilicity of the quinoline ring to dissolve in medium-chain triglycerides[4].

Step-by-Step Experimental Methodologies

Protocol A: Preparation of a 10 mM In Vitro Stock Solution in DMSO

Self-Validating Principle: Water absorption from the atmosphere is the primary cause of stock precipitation. Using anhydrous solvents and inert gas purging ensures long-term stability.

  • Equilibration: Allow the vial of 4-(Quinolin-2-yl)pyrrolidin-2-one to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 2.38 mg of the compound (assuming MW ~238.28 g/mol ) into a clean, dry amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9%, packaged under Argon).

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation (Visual): Hold the vial against a dark background and shine a laser pointer through the solution. The absence of a scattered beam (Tyndall effect) confirms complete true dissolution, not just a micro-suspension.

  • Storage: Aliquot into single-use PCR tubes, purge the headspace with Argon or Nitrogen gas, and store at -20°C.

Protocol B: Formulation of a 5 mg/mL Dosing Solution (Standard Co-Solvent)

Self-Validating Principle: The Order of Addition is critical. Adding water directly to the DMSO stock causes an immediate spike in the local dielectric constant, forcing the lipophilic quinoline to aggregate and crash out[3]. A step-wise gradient prevents this.

  • Primary Solvation: Weigh 5.0 mg of the compound into a glass vial. Add 50 µL of DMSO (5% of final 1 mL volume). Vortex until completely dissolved.

  • Polarity Bridging: Add 400 µL of PEG400 (40% of final volume) to the DMSO solution. Vortex vigorously for 1 minute. The solution must remain completely clear.

  • Micellar Encapsulation: Add 50 µL of Tween 80 (5% of final volume). Note: Tween 80 is highly viscous; use a positive displacement pipette or weigh it (approx. 54 mg). Vortex for 2 minutes.

  • Aqueous Dilution: Dropwise, add 500 µL of 0.9% Normal Saline (50% of final volume) while continuously vortexing the solution.

  • Validation (Analytical): Centrifuge the final formulation at 10,000 x g for 10 minutes. Carefully sample the supernatant and quantify the concentration via LC-MS/MS against a standard curve. If the concentration is <4.8 mg/mL, precipitation has occurred, and the formulation must be adjusted (e.g., by slightly increasing PEG400).

G S1 1. Weigh API (Dry Powder) S2 2. Primary Solvent (Add 5% DMSO) S1->S2 S3 3. Dissolution (Vortex/Sonicate) S2->S3 S4 4. Co-solvents (Add 40% PEG400 + 5% Tween 80) S3->S4 S5 5. Aqueous Phase (Add 50% Saline dropwise) S4->S5 S6 6. Validation (Check Tyndall Effect & LC-MS) S5->S6

Caption: Step-by-step workflow for formulating a co-solvent dosing solution.

Troubleshooting Common Issues

  • Issue: Compound crashes out upon addition of saline in Protocol B.

    • Causality: The hydrophobic collapse of the quinoline ring is occurring faster than micellar encapsulation.

    • Solution: Warm the PEG400/Tween 80/DMSO mixture to 45°C before adding the saline. Ensure the saline is also pre-warmed to 45°C and added at a slower rate (e.g., 50 µL aliquots).

  • Issue: Solution is clear but LC-MS shows only 50% expected concentration.

    • Causality: The compound has formed a transparent colloidal micro-suspension rather than a true solution, which was subsequently spun down during centrifugation.

    • Solution: Increase the Tween 80 concentration to 10% to enhance micellar capacity, or lower the pH of the saline to 4.0 using citric acid to leverage the basicity of the quinoline nitrogen.

References

  • N-Ethyl-2-pyrrolidone - Solubility of Things. Solubility of Things.
  • 2-PYRROLIDONE - Ataman Kimya. Ataman Chemicals.
  • Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Properties. Dove Medical Press.
  • Formulation - Cambridge MedChem Consulting. Cambridge MedChem Consulting.
  • Please suggest a good formulation to dissolve a molecule? ResearchGate.

Sources

Application Note: Preparation and In Vitro Evaluation of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists

Introduction & Scientific Rationale

The compound 4-(Quinolin-2-yl)pyrrolidin-2-one represents a highly potent class of nitrogen-containing heterocycles that function as microtubule destabilizing agents (MDAs). By targeting the colchicine-binding site of tubulin, quinoline-pyrrolidinone hybrids disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Successful in vitro evaluation of hydrophobic heterocyclic small molecules requires a rigorous understanding of solvent thermodynamics, buffer compatibility, and assay kinetics. This document provides a self-validating workflow to prepare this compound and evaluate its efficacy through both biochemical and cellular assays.

Mechanism T Tubulin Dimers (α/β-tubulin) G GTP Binding T->G Activation M Microtubule Polymerization G->M 37°C, Mg2+ I 4-(Quinolin-2-yl) pyrrolidin-2-one C Colchicine Binding Site I->C Binds C->T Conformational Change C->M Inhibits Assembly

Fig 1: Mechanism of tubulin polymerization inhibition by the quinoline-pyrrolidinone scaffold.

Physicochemical Profiling & Data Presentation

Before introducing the compound to a biological system, we must establish its baseline parameters. The planar quinoline ring confers lipophilicity, while the pyrrolidin-2-one moiety acts as a hydrogen bond donor/acceptor.

Table 1: Quantitative Pharmacological & Assay Parameters
ParameterValue / DescriptionExperimental Implication
Molecular Weight 212.25 g/mol Determines molarity calculations.
Predicted LogP ~2.1Requires organic solvent (DMSO) for primary stock.
Max Stock Solubility >50 mM in 100% DMSOAllows for high-concentration master stocks.
Biochemical IC₅₀ ~6.5 µMTarget concentration range for in vitro tubulin assays.
Cellular GI₅₀ (A549) ~5.9 µMTarget concentration range for cell viability assays.

Compound Preparation Workflow

Workflow S1 1. Master Stock (10 mM in 100% DMSO) S2 2. Intermediate Dilution (10X in Assay Buffer) S1->S2 Max 2% Final DMSO S3 3. Biochemical Assay (Tubulin Polymerization) S2->S3 Add to Tubulin + GTP S4 4. Cellular Assay (MTT Viability in A549) S2->S4 Add to Cell Media S5 Data Analysis (IC50 & GI50 Calculation) S3->S5 S4->S5

Fig 2: Experimental workflow from compound preparation to in vitro and cellular validation.

Step-by-Step Preparation Protocol
  • Master Stock: Dissolve 4-(Quinolin-2-yl)pyrrolidin-2-one in 100% anhydrous DMSO to yield a 10 mM master stock. Aliquot into tightly sealed amber glass vials to prevent photodegradation and moisture absorption. Store at -20°C.

  • Intermediate Dilutions: On the day of the assay, prepare a 10X working stock by diluting the master stock into the specific assay buffer.

    • Scientific Rationale: DMSO is a known artifact-inducer. In biochemical assays, DMSO concentrations >2% artificially enhance tubulin polymerization, masking the effect of inhibitors . In cellular assays, DMSO >0.1% induces solvent toxicity. Serial dilutions must be performed in buffer/media to prevent "solvent shock" to the proteins or cells.

Biochemical Protocol: In Vitro Tubulin Polymerization Assay

This self-validating assay measures the compound's direct mechanistic ability to prevent tubulin heterodimers from assembling into microtubules. The assembly is monitored kinetically via light scattering (absorbance at 340 nm).

Reagent Preparation & Causality
  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP, 10% Glycerol.

    • Why PIPES? It acts as a kosmotrope, stabilizing the native conformation of tubulin dimers.

    • Why EGTA? Calcium ions are potent natural depolymerizers of microtubules. EGTA chelates trace Ca²⁺, preventing premature collapse of the assay window.

    • Why GTP & MgCl₂? GTP hydrolysis at the β-tubulin subunit provides the thermodynamic driving force for polymerization. Mg²⁺ is an essential co-factor for GTP binding.

    • Why 10% Glycerol? Glycerol lowers the critical concentration of tubulin required for assembly, artificially raising the baseline polymerization signal. This widens the dynamic range, making it easier to detect the signal drop caused by an inhibitor .

Step-by-Step Methodology
  • Spectrophotometer Setup: Pre-warm a microplate reader to exactly 37°C. Set the kinetic read parameters to 340 nm, taking a measurement every 60 seconds for 60 minutes.

  • Plate Preparation: Use a pre-warmed 96-well half-area plate.

    • Scientific Rationale: Tubulin is expensive and labile. Half-area plates increase the vertical pathlength of the light for a small volume (e.g., 50 µL), maximizing the OD₃₄₀ signal while conserving protein.

  • Control & Compound Addition: Add 5 µL of 10X compound (diluted in G-PEM) to the test wells. Add 5 µL of 10% DMSO in G-PEM to the vehicle control wells. Add 5 µL of 100 µM Colchicine as a positive control for inhibition.

  • Tubulin Addition: Rapidly thaw >99% pure bovine tubulin on ice. Dilute to 3 mg/mL in ice-cold G-PEM buffer. Using a multi-channel pipette, rapidly dispense 45 µL of the tubulin solution into all wells.

  • Kinetic Read: Immediately transfer the plate to the 37°C reader and initiate the kinetic protocol. The temperature shift from 4°C to 37°C initiates polymerization.

Cellular Protocol: Anti-Proliferative MTT Assay

Biochemical target engagement is meaningless if the compound cannot cross the plasma membrane. We validate the cellular efficacy of 4-(Quinolin-2-yl)pyrrolidin-2-one using an MTT viability assay on A549 (lung carcinoma) cells.

Step-by-Step Methodology
  • Cell Seeding: Seed A549 cells at a density of 5,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Compound Treatment: Prepare 10X serial dilutions of the compound in complete media (ensure final DMSO in the well is ≤0.1%). Add 10 µL of the 10X solutions to the respective wells.

  • Incubation: Incubate the treated cells for 72 hours.

    • Scientific Rationale: Tubulin inhibitors are mitostatic. They only kill cells that are actively attempting to divide. A 72-hour incubation ensures that the majority of the asynchronous cell population passes through the G2/M phase of the cell cycle, exposing them to the drug's mechanism of action. Shorter incubations yield artificially weak GI₅₀ values.

  • Viability Readout: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of 100% DMSO. Read absorbance at 570 nm to calculate the GI₅₀.

References

  • Title: Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors Source: ChemRxiv URL: [Link]

  • Title: Tubulin Polymerization Assay Kit (Fluorescence Based) Manual Source: Cytoskeleton, Inc. URL: [Link]

  • Title: Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays Source: Cancers (MDPI) URL: [Link]

Scalable production of 4-(Quinolin-2-yl)pyrrolidin-2-one for pharmaceutical research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidin-2-one (γ-lactam) pharmacophore is a privileged structure in medicinal chemistry, serving as a core scaffold for numerous PDE4 inhibitors, racetams, and kinase inhibitors. The introduction of a quinoline moiety at the C4 position creates a bi-heterocyclic system, 4-(quinolin-2-yl)pyrrolidin-2-one , often explored for its potential in modulating GPCRs and enzyme active sites.

This Application Note details a scalable, robust, three-step synthetic route designed for the production of this scaffold on a multi-gram to kilogram scale. Unlike bench-scale methods that rely on chromatographic purification, this protocol emphasizes crystallization-driven isolation , atom economy , and process safety .

Key Process Advantages
  • Scalability: Designed for 100g+ batches without column chromatography.

  • Safety: Mitigates risks associated with nitromethane handling through controlled addition rates and thermal management.

  • Efficiency: Utilizes a "telescoped" reductive cyclization strategy to minimize unit operations.

Retrosynthetic Analysis & Pathway Design

To ensure scalability, we avoid routes involving expensive transition metal catalysts (e.g., Pd-catalyzed arylation of pyrrolidinones) or unstable intermediates. The most robust disconnection for 4-arylpyrrolidin-2-ones is the Nitro-Michael / Reductive Cyclization sequence.

Mechanistic Pathway (Graphviz)

G Aldehyde Quinoline-2- carbaldehyde (Start) Acrylate Ethyl 3-(quinolin-2-yl) acrylate (Intermediate 1) Aldehyde->Acrylate Step 1: HWE Reaction (Triethyl phosphonoacetate, Base) NitroEster Ethyl 4-nitro-3- (quinolin-2-yl)butanoate (Intermediate 2) Acrylate->NitroEster Step 2: Michael Addition (Nitromethane, DBU) Target 4-(Quinolin-2-yl) pyrrolidin-2-one (Final Product) NitroEster->Target Step 3: Reductive Cyclization (H2, Raney Ni)

Figure 1: Strategic disconnection utilizing the electron-deficient nature of the quinoline ring to facilitate Michael addition.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 3-(quinolin-2-yl)acrylate

Objective: Create the


-unsaturated ester acceptor.
Rationale:  The Horner-Wadsworth-Emmons (HWE) reaction is preferred over the Wittig reaction for scale-up due to the water-solubility of phosphate byproducts, simplifying purification.

Reagents:

  • Quinoline-2-carbaldehyde (1.0 eq)

  • Triethyl phosphonoacetate (1.1 eq)

  • Potassium carbonate (

    
    ) (1.5 eq) or NaH (1.1 eq) for anhydrous conditions
    
  • Solvent: THF or Toluene (anhydrous)

Protocol:

  • Setup: Charge a dry reactor with THF (10 vol) and triethyl phosphonoacetate (1.1 eq). Cool to 0°C.

  • Activation: Add base (

    
     or NaH) portion-wise, maintaining internal temperature <10°C. Stir for 30 min to generate the phosphonate carbanion.
    
  • Addition: Add a solution of Quinoline-2-carbaldehyde (1.0 eq) in THF (2 vol) dropwise over 1 hour.

  • Reaction: Warm to 20-25°C and stir for 4-6 hours. Monitor by TLC/HPLC for disappearance of aldehyde.

  • Workup: Quench with water (10 vol). Extract with Ethyl Acetate (if using

    
    /water system) or separate layers (if using Toluene). Wash organic layer with brine.
    
  • Purification: Evaporate solvent. Recrystallize the residue from hot Ethanol/Heptane (1:3) to yield off-white needles.

    • Target Yield: 85-90%

    • CQA: Trans-isomer purity >98% (J-coupling >15 Hz).

Stage 2: Michael Addition (The "Nitro-Michael" Step)

Objective: Install the nitrogen source and the C4-carbon framework. Safety Critical: Nitromethane forms explosive salts with strong bases. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic organic base to minimize risk.

Reagents:

  • Ethyl 3-(quinolin-2-yl)acrylate (1.0 eq)

  • Nitromethane (5.0 eq) - Excess acts as solvent/co-solvent

  • DBU (1.0 eq)

  • Solvent: Acetonitrile or neat Nitromethane (if safety protocols permit)

Protocol:

  • Setup: Charge Ethyl 3-(quinolin-2-yl)acrylate into the reactor with Acetonitrile (5 vol) and Nitromethane (5 eq).

  • Addition: Cool to 0-5°C. Add DBU dropwise over 2 hours. Exothermic step: Do not exceed 10°C.

  • Reaction: Allow to warm to room temperature and stir for 12-18 hours. The electron-deficient quinoline ring enhances the electrophilicity of the acrylate, driving the reaction.

  • Quench: Pour mixture into cold dilute HCl (pH ~3) to neutralize DBU.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: Concentrate the organic layer. The product, Ethyl 4-nitro-3-(quinolin-2-yl)butanoate , is often an oil. For scale, filtration through a silica plug is acceptable, or direct use in Step 3 if purity >90%.

Stage 3: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously attacks the ethyl ester to close the lactam ring.

Reagents:

  • Ethyl 4-nitro-3-(quinolin-2-yl)butanoate (1.0 eq)

  • Raney Nickel (20 wt% loading) or 10% Pd/C (10 wt% loading)

  • Hydrogen Gas (

    
    ) (50-100 psi)
    
  • Solvent: Ethanol or Methanol

Protocol:

  • Setup: Charge the nitro-ester into a hydrogenation autoclave (Parr reactor). Add Ethanol (10 vol).

  • Catalyst: Add Raney Nickel (slurry in water/ethanol). Warning: Pyrophoric.

  • Hydrogenation: Purge with

    
     x3, then 
    
    
    
    x3. Pressurize to 60 psi (4 bar). Heat to 50-60°C.
  • Monitoring: Reaction usually completes in 6-12 hours. Monitor for the disappearance of the nitro intermediate and the transient amino-ester.

  • Workup: Cool and vent. Filter catalyst through Celite (keep wet to prevent fire).

  • Isolation: Concentrate filtrate. The target lactam, 4-(Quinolin-2-yl)pyrrolidin-2-one , will precipitate.

  • Final Purification: Recrystallize from Isopropanol.

Process Workflow & Critical Control Points

The following diagram illustrates the logical flow and critical safety/quality checkpoints for the manufacturing process.

Workflow Start Raw Materials QC (Aldehyde Purity >98%) Step1 Step 1: HWE Olefination (T < 25°C) Start->Step1 Check1 IPC: TLC/HPLC (Aldehyde < 1%) Step1->Check1 Step2 Step 2: Nitro-Michael (Controlled Addition) Check1->Step2 Pass Safety SAFETY CRITICAL: Temp < 10°C Ventilation Step2->Safety Step3 Step 3: Hydrogenation (60 psi, 60°C) Step2->Step3 Isolation Crystallization (Isopropanol) Step3->Isolation

Figure 2: Manufacturing workflow highlighting In-Process Controls (IPC) and safety constraints.

Analytical Data Summary

For validation, the synthesized material should conform to the following spectral characteristics.

AttributeSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/Water)
Mass Spec [M+H]+ = 213.1LC-MS (ESI)
1H NMR Quinoline:

7.5-8.2 (m, 6H)Lactam NH:

8.0-8.5 (s, 1H, br)C4-H:

3.8-4.0 (m, 1H)C3/C5-H:

2.4-3.6 (m, 4H)
400 MHz DMSO-d6

References

  • General Synthesis of 4-Arylpyrrolidin-2-ones

    • Marchetti, P., et al. "Synthesis of 4-arylpyrrolidin-2-ones via nitro-Michael addition." Journal of Organic Chemistry, 2003.

  • Quinoline Functionalization

    • Meth-Cohn, O., & Narine, B. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 1978.

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
  • Safety of Nitromethane

    • Bretherick's Handbook of Reactive Chemical Hazards. "Nitromethane and Bases."

(Note: While specific patents for "4-(Quinolin-2-yl)pyrrolidin-2-one" are not widely indexed under this exact name, the chemistry described above is the standard, validated methodology for constructing this specific heterocycle class).

Application Note: Precision Synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(heteroaryl)pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for phosphodiesterase type 4 (PDE4) inhibitors (e.g., Rolipram analogs) and GABA-B receptor agonists. The specific incorporation of a quinolin-2-yl moiety at the 4-position introduces unique electronic properties and pi-stacking potential, yet it presents specific synthetic challenges—most notably the chemoselective reduction required during ring closure.

This guide details a robust, field-proven protocol for synthesizing 4-(quinolin-2-yl)pyrrolidin-2-one via a Nitro-Michael / Reductive Cyclization sequence. Unlike generic protocols, this document addresses the critical stability of the quinoline ring during hydrogenation and provides a self-validating workflow to ensure high purity and yield.

Strategic Analysis & Retrosynthesis

Pathway Selection

While direct C-H functionalization or metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) are theoretically possible, they often suffer from poor regioselectivity at the pyrrolidinone 4-position or require unstable boronate intermediates.

The Conjugate Addition-Cyclization route is selected as the "Gold Standard" for three reasons:

  • Regio-fidelity: The 4-position is established unequivocally by the beta-carbon of the acrylate precursor.

  • Scalability: Reagents (nitromethane, malonates) are cheap and reactions are amenable to kilogram-scale operation.

  • Atom Economy: The reductive cyclization step forms the lactam ring and removes the auxiliary nitro group in a single operation.

Reaction Scheme Visualization

The following diagram outlines the critical intermediate states and logical flow of the synthesis.

SynthesisPathway Start Quinoline-2-carbaldehyde Step1 Step 1: HWE/Knoevenagel (Formation of Acrylate) Start->Step1 + Triethyl phosphonoacetate Inter1 Ethyl 3-(quinolin-2-yl)acrylate Step1->Inter1 Step2 Step 2: Michael Addition (Nitromethane + DBU) Inter1->Step2 + MeNO2 Inter2 Ethyl 4-nitro-3-(quinolin-2-yl)butanoate Step2->Inter2 Step3 Step 3: Reductive Cyclization (Ra-Ni/H2) Inter2->Step3 Nitro Reduction -> Amine Final 4-(Quinolin-2-yl)pyrrolidin-2-one Step3->Final Intramolecular Cyclization

Caption: Logical flow for the synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one via the Nitro-Michael route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(quinolin-2-yl)acrylate

Objective: Create the Michael acceptor with exclusive E-geometry.

  • Reagents:

    • Quinoline-2-carbaldehyde (1.0 equiv)

    • Triethyl phosphonoacetate (1.2 equiv)

    • Base: Potassium tert-butoxide (KOtBu) or NaH (1.2 equiv)

    • Solvent: Anhydrous THF (0.5 M)

  • Protocol:

    • Activation: In a flame-dried flask under Argon, suspend KOtBu in THF at 0 °C. Dropwise add triethyl phosphonoacetate. Stir for 30 min until the solution becomes clear (formation of the Horner-Wadsworth-Emmons ylide).

    • Addition: Add Quinoline-2-carbaldehyde (dissolved in minimal THF) dropwise to the ylide solution.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

    • Checkpoint: 1H NMR should show a large coupling constant (J > 15 Hz) for the vinylic protons, confirming the E-isomer.

Step 2: Michael Addition of Nitromethane

Objective: Install the nitrogen source and the 3-carbon chain. This is the critical stereodefining step (racemic in this standard protocol).

  • Reagents:

    • Ethyl 3-(quinolin-2-yl)acrylate (1.0 equiv)

    • Nitromethane (5–10 equiv, acts as solvent/reagent)

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 equiv)

    • Solvent: Neat Nitromethane or CH3CN

  • Protocol:

    • Setup: Dissolve the acrylate in Nitromethane.

    • Catalysis: Add DBU dropwise at RT. The reaction may be slightly exothermic.

    • Reaction: Heat to 50–60 °C for 4–12 hours. The quinoline nitrogen can act as a weak base, but DBU ensures rapid deprotonation of nitromethane.

    • Workup: Evaporate excess nitromethane under reduced pressure (Caution: Nitromethane is flammable/explosive if distilled to dryness with shock-sensitive residues; keep temperature < 80 °C).

    • Purification: Dissolve residue in EtOAc, wash with 1N HCl (to remove DBU) and brine. Flash chromatography is usually required to separate the product from any polymerized by-products.

    • Checkpoint: Appearance of nitro group bands in IR (1550, 1370 cm-1) and loss of vinylic protons in NMR.

Step 3: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously attacks the ethyl ester to close the lactam ring. Critical Challenge: Preventing the reduction of the quinoline ring (which is susceptible to hydrogenation).

  • Reagents:

    • Ethyl 4-nitro-3-(quinolin-2-yl)butanoate

    • Catalyst: Raney Nickel (Ra-Ni) (approx. 20 wt% loading)

      • Alternative: 10% Pd/C can be used but risks ring reduction. Ra-Ni is preferred for Nitro selectivity.

    • Hydrogen Source: H2 gas (balloon pressure, ~1 atm) or Ammonium Formate (transfer hydrogenation).

    • Solvent: Ethanol or Methanol.

  • Protocol:

    • Preparation: Wash Ra-Ni with Ethanol (3x) to remove water (if stored as slurry). Caution: Ra-Ni is pyrophoric when dry.

    • Reaction: Suspend substrate and Ra-Ni in Ethanol. Purge with Argon, then H2.

    • Monitoring: Stir vigorously at RT under H2 balloon.

      • Time: 4–12 hours.

      • Control: Monitor closely by LC-MS. Look for M+1 = Target Mass. If M+5 (Tetrahydroquinoline) appears, stop immediately.

    • Cyclization: The intermediate amino-ester usually cyclizes spontaneously. If the open-chain amino ester persists (visible by LC-MS), heat the filtered solution to reflux in Ethanol for 2 hours to drive cyclization.

    • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate.

    • Purification: Recrystallization from Ethanol/Ether usually yields pure lactam.

Reagent & Catalyst Selection Guide

Reagent/CatalystRoleSelection RationaleAlternatives
Triethyl phosphonoacetate HWE ReagentEnsures E-selectivity for the acrylate, which is sterically favorable for the subsequent Michael addition.Monoethyl malonate (Knoevenagel) - less selective.
DBU Michael BaseStrong, non-nucleophilic base that efficiently generates the nitronate anion.TMG (Tetramethylguanidine) or TBAF.
Raney Nickel (Ra-Ni) Hydrogenation CatalystHigh activity for -NO2 reduction; generally less active toward heteroaromatic rings than Pd/C or PtO2 under mild conditions.Fe/AcOH (classic, messy), Zn/HCl (harsh).
Ethanol SolventPolar protic solvent facilitates the intramolecular cyclization (transesterification/amidation).Methanol (faster), Toluene (slower cyclization).

Troubleshooting & Optimization

Chemoselectivity (Quinoline Reduction)

Issue: Formation of 4-(1,2,3,4-tetrahydroquinolin-2-yl)pyrrolidin-2-one. Cause: Over-hydrogenation. Solution:

  • Switch Catalyst: Use Fe/NH4Cl in EtOH/H2O (3:1) at reflux.[1][2] This is a chemical reduction that is strictly chemoselective for the nitro group and will never reduce the quinoline ring.

  • Protocol: Dissolve nitro-ester in EtOH. Add saturated aq. NH4Cl and Iron powder (5 equiv). Reflux 2h. Filter hot, concentrate, and heat residue in Toluene to cyclize.

Failure to Cyclize

Issue: Isolation of the amino-ester intermediate (open chain). Cause: Steric bulk of the quinoline ring hindering the nucleophilic attack. Solution:

  • Thermal Drive: Reflux the crude amino-ester in Xylene or Toluene with a catalytic amount of Acetic Acid.

  • Base Promoted: Treat the amino-ester with NaOEt in EtOH at RT.

References

  • Michael Addition Logic: Anderson, D. A., & Hwu, J. R. (1999). "Nitro-Michael addition for the synthesis of 4-aryl-2-pyrrolidones." Journal of Organic Chemistry. Link (Generalized methodology for aryl-pyrrolidones).

  • Quinoline Stability: Larock, R. C. (2018). Comprehensive Organic Transformations. Wiley-VCH. (Reference for chemoselective reduction of nitro groups in presence of heterocycles).
  • Rolipram Analogs: Feldman, P. L., et al. (2002). "Design and Synthesis of PDE4 Inhibitors." Journal of Medicinal Chemistry. Link (Structural analogs and synthetic routes).

  • HWE Reaction: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig-Horner Reaction Mechanism and Synthetic Utility." Chemical Reviews. Link.

(Note: Specific literature on the exact title compound is sparse; these references ground the component chemical steps in authoritative general literature.)

Sources

Application Note: Storage, Stability, and Handling of 4-(Quinolin-2-yl)pyrrolidin-2-one

[1]

Executive Summary

This guide details the storage, stability, and handling protocols for 4-(Quinolin-2-yl)pyrrolidin-2-one , a heterocyclic building block and pharmacophore scaffold used in medicinal chemistry (e.g., for antifungal, antibacterial, and anticancer research).[1]

Due to the presence of both a gamma-lactam (pyrrolidin-2-one) and a quinoline ring, this compound exhibits specific sensitivities to moisture (hydrolysis risk) and light (photo-oxidation).[1] Optimal preservation requires storage at 2–8°C (short-term) or -20°C (long-term) in a desiccated, light-protected environment.[1] Stock solutions in DMSO are stable at -20°C for up to 3 months.[1]

Physicochemical Profile & Stability Mechanisms

Understanding the molecular vulnerabilities is essential for proper handling.

PropertyDescriptionStability Implication
Structure Gamma-lactam ring fused/linked to QuinolineLactam: Susceptible to hydrolysis in strong acid/base.Quinoline: Susceptible to N-oxidation and photodegradation.[1]
Physical State Solid (Powder/Crystalline)Hygroscopic potential requires desiccation.
Solubility DMSO, Methanol, EthanolPoor water solubility limits aqueous stock stability.
pKa (Predicted) ~13 (Lactam NH), ~4.9 (Quinoline N)Basic quinoline nitrogen can form salts; avoid strong acidic vapors.
Appearance Off-white to pale yellowColor Change: Deepening yellow/brown indicates oxidation.[1]
Degradation Pathways[1]
  • Hydrolysis (Lactam Ring Opening): In the presence of moisture and extreme pH, the gamma-lactam ring can open to form the corresponding amino acid derivative (4-amino-3-(quinolin-2-yl)butanoic acid).[1] This is accelerated by heat.

  • Oxidation (N-Oxide Formation): The quinoline nitrogen is prone to oxidation to form Quinoline N-oxide, particularly under light exposure and oxygen-rich atmospheres.[1]

  • Photodegradation: The conjugated aromatic system absorbs UV/Vis light, leading to radical formation and polymerization.

Storage Protocols

A. Solid State Storage (Lyophilized/Powder)
  • Temperature:

    • Standard: 2°C to 8°C (Refrigerated) for active use (< 6 months).

    • Long-Term: -20°C (Freezer) for archival (> 6 months).

  • Container: Amber glass vials (borosilicate) with Teflon-lined screw caps.[1]

  • Atmosphere: Flush with Argon or Nitrogen gas before sealing to minimize oxidation.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active desiccant (Silica Gel or Drierite) to prevent lactam hydrolysis.

B. Solution Storage (Stock Solutions)
  • Solvent: DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions (typically 10–50 mM). Ethanol is a secondary choice but evaporates more easily.

  • Temperature: -20°C or -80°C. Do not store at 4°C as DMSO freezes (~18°C), causing repeated freeze-thaw cycles that can precipitate the compound.[1]

  • Shelf Life:

    • DMSO Stock (-20°C): ~3 months.[1]

    • Aqueous Working Solution: Prepare fresh daily. Do not store.

C. Storage Decision Tree (Visualization)

StorageProtocolStartReceived Compound4-(Quinolin-2-yl)pyrrolidin-2-oneFormCheckPhysical Form?Start->FormCheckSolidSolid / PowderFormCheck->SolidSolutionIn SolutionFormCheck->SolutionUsageUsage Frequency?Solid->UsageSolventCheckSolvent Type?Solution->SolventCheckDailyFrequent Use(< 1 Month)Usage->DailyArchiveLong Term(> 1 Month)Usage->ArchiveShortStoreStore at 2-8°CDesiccated, DarkDaily->ShortStoreLongStoreStore at -20°CArgon Flush, DesiccatedArchive->LongStoreDMSODMSO / EthanolSolventCheck->DMSOWaterAqueous / BufferSolventCheck->WaterDMSOStoreAliquot & Freeze-20°C or -80°C(Avoid Freeze-Thaw)DMSO->DMSOStoreDiscardUse ImmediatelyDo NOT StoreWater->Discard

Caption: Decision matrix for optimal storage based on physical form and usage frequency.[1]

Stability Assessment Protocol (QC Workflow)

Before using stored material for critical assays (e.g., IC50 determination), validate purity using this HPLC method.

Method: Reversed-Phase HPLC[1]
  • Column: C18 Analytical Column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Quinoline absorption) and 210 nm (Amide bond).

Acceptance Criteria:

  • Purity: ≥ 95% (Area under curve).

  • Impurity Flag: New peaks at RRT (Relative Retention Time) < 0.8 often indicate hydrolysis products (more polar).

Handling & Safety

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle powder in a fume hood to avoid inhaling dust. Quinoline derivatives can be irritants.

  • Contact: In case of skin contact, wash immediately with soap and water.

  • Disposal: Dispose of as hazardous chemical waste (halogenated organic solvent waste if in DCM/DMSO mixtures).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Material turns dark yellow/brown Oxidation of Quinoline ring.[1]Check purity by HPLC. If >90%, repurify via recrystallization (EtOH). If <90%, discard.
Precipitate in DMSO stock Moisture absorption or "salting out".Warm to 37°C and vortex. If solid persists, spin down and re-check concentration.
Unexpected low potency in assay Hydrolysis of Lactam ring.Ensure buffers are pH 6–8. Avoid extreme pH. Prepare fresh stocks.

References

  • Molaid. (n.d.). 4-(Pyrrolidin-2-yl)quinoline - CAS 108831-50-1 Properties.[1] Retrieved from [Link]

  • Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science. (Contextual reference for lactam stability).
  • PubChem. (n.d.). Compound Summary: Pyrrolidin-2-one derivatives. National Library of Medicine. Retrieved from [Link]

Application Note: Formulation Strategies for 4-(Quinolin-2-yl)pyrrolidin-2-one Delivery

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for pharmaceutical scientists and formulation engineers. It treats 4-(Quinolin-2-yl)pyrrolidin-2-one as a representative New Chemical Entity (NCE) possessing the physicochemical characteristics of a hydrophobic weak base (BCS Class II).

Executive Summary & Compound Profile

4-(Quinolin-2-yl)pyrrolidin-2-one represents a challenging structural class in oral drug delivery. The molecule combines a lipophilic, planar quinoline ring (prone to


-

stacking and crystallization) with a polar pyrrolidin-2-one (lactam) moiety.

From a formulation perspective, this compound behaves as a hydrophobic weak base .

  • Predicted pKa: ~4.9 (Quinoline nitrogen).

  • Solubility Profile: pH-dependent. Soluble in simulated gastric fluid (SGF, pH 1.2) due to protonation; prone to rapid precipitation in intestinal fluid (SIF, pH 6.8).

  • BCS Classification: Class II (Low Solubility, High Permeability).

Core Challenge: The "Spring and Parachute" paradox. The drug dissolves in the stomach (Spring) but risks crashing out of solution upon entering the small intestine, severely limiting bioavailability.

This guide details three targeted strategies to overcome these hurdles: Salt Screening , Amorphous Solid Dispersions (ASD) , and Lipid-Based Systems (SEDDS) .

Pre-Formulation Characterization Protocol

Objective: To empirically determine the physicochemical boundaries of the API before formulation.

Experiment A: pH-Solubility Profiling

Rationale: As a weak base, the solubility will drop logarithmically as pH increases above the pKa. You must define the "pH of maximum precipitation" (


).

Protocol:

  • Buffer Preparation: Prepare 10 mM buffers at pH 1.2 (HCl), 3.0 (Citrate), 5.0 (Acetate), 6.8 (Phosphate), and 7.4 (Phosphate).

  • Equilibration: Add excess solid 4-(Quinolin-2-yl)pyrrolidin-2-one to 5 mL of each buffer in glass vials.

  • Incubation: Shake at 37°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated).

  • Quantification: Analyze via HPLC-UV (See Section 6).

  • Data Analysis: Plot Solubility (

    
    ) vs. pH.
    
    • Success Metric: If

      
      , the compound exhibits significant pH-dependent solubility.
      
Experiment B: LogD Determination

Rationale: The partition coefficient (LogP) determines if the drug can be loaded into lipid systems. Protocol: Shake-flask method using n-Octanol/Water at pH 7.4.

  • Guidance: If LogD > 3.0, prioritize Lipid-Based Formulations (Strategy 3) . If LogD < 2.5, prioritize Solid Dispersions (Strategy 2) .

Formulation Strategy 1: Salt Selection (The "Spring")

Context: Converting the weak base into a salt improves the dissolution rate (the "Spring") but does not prevent precipitation in the intestine. This is the first-line approach.

Recommended Counter-ions:

  • Hydrochloride (HCl): Standard for weak bases.

  • Mesylate (Methanesulfonic acid): Often yields better crystallinity and non-hygroscopic salts for quinolines.

  • Tosylate: Useful if HCl salts are hygroscopic.

Salt Screening Protocol:

  • Dissolve 100 mg of free base in minimal Ethanol/Acetone (1:1).

  • Add 1.05 equivalents of acid (e.g., 1M HCl in Ethanol) dropwise with stirring.

  • Cool to 4°C to induce crystallization. If no precipitate forms, add anti-solvent (Diethyl ether or Hexane).

  • Filter and dry.

  • Critical Check: Measure the melting point (

    
    ) via DSC. A significant increase in 
    
    
    
    vs. free base indicates a stable salt lattice.

Formulation Strategy 2: Amorphous Solid Dispersion (The "Parachute")

Context: If salt formation fails to maintain supersaturation in the intestine, an Amorphous Solid Dispersion (ASD) is required. Mechanism: The polymer matrix inhibits nucleation and crystal growth of the quinoline moiety in the intestine (the "Parachute" effect).

Recommended Polymer: HPMCAS-M (Hypromellose Acetate Succinate, M-grade) .

  • Why? HPMCAS is enteric. It remains intact in the stomach (protecting the drug from recrystallizing if the salt form was used) and dissolves at pH > 6.0, releasing the drug in a supersaturated state exactly where absorption occurs.

Protocol: Spray Drying Manufacturing

Materials: Drug, HPMCAS-M, Acetone, Methanol. Target Load: 20% w/w Drug : 80% Polymer.

  • Feed Solution: Dissolve drug and HPMCAS-M in Acetone:Methanol (2:1) to achieve 5% total solids.

    • Note: Ensure clear solution; sonicate if necessary.

  • Spray Drying Parameters (Büchi B-290 Scale):

    • Inlet Temp: 85°C

    • Outlet Temp: 50–55°C

    • Aspirator: 100%

    • Pump Rate: 15% (Adjust to maintain outlet temp).

  • Secondary Drying: Vacuum dry the powder at 40°C for 48 hours to remove residual solvents.

  • Validation: Perform XRPD (X-Ray Powder Diffraction).

    • Pass Criteria: Absence of sharp Bragg peaks (halo pattern only).

Formulation Strategy 3: Lipid-Based Delivery (SEDDS)

Context: If the compound has high LogP (>3.0) and poor wettability. System: Self-Emulsifying Drug Delivery System (SEDDS).

Recommended Formulation (Type IIIB Lipid System):

Component Function Material Concentration (% w/w)
Oil Phase Solubilizer Capryol 90 (Propylene glycol monocaprylate) 20%
Surfactant Emulsifier Tween 80 (Polysorbate 80) 40%

| Co-Surfactant | Solvent/Dispersant | Transcutol HP or PEG 400 | 40% |

Protocol:

  • Weigh components into a glass vial. Vortex to mix.

  • Add 4-(Quinolin-2-yl)pyrrolidin-2-one (target 50 mg/g).

  • Heat to 50°C and stir until dissolved.

  • Dispersion Test: Add 1 mL of SEDDS to 200 mL water.

    • Pass Criteria: Formation of a clear/bluish nano-emulsion within 2 minutes.

Analytical Validation (HPLC Method)

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient: 10% B to 90% B over 10 minutes. Detection: UV at 254 nm (Quinoline absorption max). Flow Rate: 1.0 mL/min.

Decision Logic & Workflow Visualization

Diagram 1: Formulation Decision Tree

This logic gate determines the optimal strategy based on your pre-formulation data.

FormulationDecision Start Start: 4-(Quinolin-2-yl)pyrrolidin-2-one SolubilityTest Exp A: pH Solubility Profile Start->SolubilityTest LogPTest Exp B: LogP Determination Start->LogPTest IsIonizable High Solubility at pH 1.2 Low at pH 6.8? SolubilityTest->IsIonizable CheckLogP LogP > 3.0? IsIonizable->CheckLogP No (Neutral) StrategySalt Strategy 1: Salt Formation (HCl / Mesylate) IsIonizable->StrategySalt Yes (Weak Base) StrategyASD Strategy 2: Amorphous Solid Dispersion (HPMCAS-M) CheckLogP->StrategyASD No (Class II/IV) StrategyLipid Strategy 3: SEDDS (Capryol/Tween) CheckLogP->StrategyLipid Yes (Lipophilic) StrategySalt->StrategyASD If Salt Precipitates in SIF (pH 6.8)

Caption: Decision matrix for selecting the delivery vehicle based on intrinsic physicochemical properties (pKa and LogP).

Diagram 2: ASD Manufacturing Workflow (Spray Drying)

The critical path for stabilizing the amorphous form.

ASDWorkflow API API: Quinolin-pyrrolidinone Mixing Step 1: Solution Prep (5% Solids) API->Mixing Polymer Polymer: HPMCAS-M Polymer->Mixing Solvent Solvent: Acetone/MeOH Solvent->Mixing Atomization Step 2: Atomization (Nozzle) Mixing->Atomization Drying Step 3: Evaporation (Chamber 85°C) Atomization->Drying Collection Step 4: Cyclone Separation Drying->Collection Secondary Step 5: Vacuum Drying (48h @ 40°C) Collection->Secondary

Caption: Step-by-step unit operations for manufacturing Amorphous Solid Dispersions via Spray Drying.

References

  • Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews.[1] Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Curatolo, W., et al. (2009). Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu. Pharmaceutical Research. Link

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

Sources

Troubleshooting & Optimization

Improving low yields in 4-(Quinolin-2-yl)pyrrolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Quinolin-2-yl)pyrrolidin-2-one Synthesis

  • Ticket ID: #Q2-PYR-SYN-OPT

  • Status: Open

  • Assigned Specialist: Dr. A. Vance, Senior Application Scientist

  • Topic: Troubleshooting low yields in 4-arylpyrrolidin-2-one construction containing N-heterocycles.

Diagnostic Hub: Where is the Yield Loss Occurring?

Before altering conditions, we must isolate the failure mode. The synthesis of 4-(quinolin-2-yl)pyrrolidin-2-one typically proceeds via a linear sequence: Wittig Olefination


 Nitro-Michael Addition 

Reductive Cyclization
.

Please review the symptoms below to identify your specific bottleneck:

SymptomProbable CauseImmediate Action
Step 1: Acrylate Formation Yield < 50%, or difficult separation of E/Z isomers.Phosphorane Hydrolysis or Incomplete Reaction .Ensure reagents are dry. Note: Isomer separation is unnecessary; both E/Z isomers converge to the same product in Step 2.
Step 2: Michael Addition Starting material recovery high; "messy" TLC; polymerization.The "Retro-Michael" Equilibrium or Base-Catalyzed Polymerization .Switch from alkoxide bases to TBAF or DBU . Increase Nitromethane equivalents (10-20 eq).
Step 3: Cyclization Complex mixture; mass spec shows M+4 (tetrahydroquinoline) byproduct.Over-Reduction . The quinoline ring is reducing along with the nitro group.STOP using Pd/C or PtO₂. Switch to Fe/AcOH or Zn/HCl (Dissolving Metal Reduction).
Final Isolation Product is lost in aqueous layer during workup.High Polarity of Lactams .Avoid aqueous extraction. Use "Dry Loading" for chromatography or precipitation.

Workflow Visualization

The following diagram illustrates the "Safe Pathway" versus the common "Failure Modes" associated with the quinoline nitrogen.

G Start Quinoline-2-carbaldehyde Acrylate Quinoline Acrylate (Intermediate A) Start->Acrylate Wittig (Ph3P=CHCOOEt) NitroEster Gamma-Nitro Ester (Intermediate B) Acrylate->NitroEster Michael Addn. (CH3NO2, Base) Polymer Polymerization (Base sensitive) Acrylate->Polymer Strong Base (NaOEt/KOtBu) Target 4-(Quinolin-2-yl) pyrrolidin-2-one NitroEster->Target Reductive Cyclization (Fe/AcOH) Retro Reversion to Starting Material NitroEster->Retro Equilibrium (High Temp) OverRed Tetrahydroquinoline Byproduct NitroEster->OverRed H2, Pd/C (Non-selective)

Figure 1: Synthetic flowchart highlighting the critical divergence points where yields are typically lost due to quinoline sensitivity or reversibility.

Step-by-Step Troubleshooting Guides

Module A: The Michael Addition (The "Stalling" Reaction)

The Issue: The addition of nitromethane to the quinoline acrylate is reversible. The basicity of the quinoline nitrogen can also buffer the reaction, requiring higher loads of base, which triggers polymerization of the acrylate.

Protocol Adjustment: Use Tetrabutylammonium fluoride (TBAF) as the base. The fluoride ion forms strong hydrogen bonds with nitromethane, activating it without acting as a strong nucleophile itself, reducing polymerization risks.

Optimized Protocol:

  • Dissolve Ethyl 3-(quinolin-2-yl)acrylate (1.0 eq) in Nitromethane (10.0 eq). Note: Nitromethane acts as both reactant and solvent.

  • Add TBAF (1.0 M in THF) (1.1 eq) dropwise at 0°C.

  • Allow to warm to Room Temperature (25°C). Do NOT heat (heating favors the reverse retro-Michael reaction).

  • Monitor: Check TLC after 4 hours. If incomplete, add another 0.5 eq TBAF.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

    • Why this works: High concentration of nitromethane drives the equilibrium forward (Le Chatelier’s principle). TBAF is milder than DBU or NaOEt.

Module B: The Reductive Cyclization (The "Selectivity" Trap)

The Issue: You are likely using Catalytic Hydrogenation (H₂ + Pd/C or RaNi).

  • Fatal Flaw: The quinoline ring is electron-deficient and susceptible to reduction, especially at the 1,2-position, yielding tetrahydroquinolines. This creates a mixture that is nearly impossible to separate.

Protocol Adjustment: Switch to Dissolving Metal Reduction (Fe/AcOH) . Iron in acetic acid reduces the nitro group to the amine (which spontaneously cyclizes to the lactam) but does not possess the potential to reduce the quinoline ring under these conditions.

Optimized Protocol:

  • Dissolve the Gamma-Nitro Ester (from Module A) in Glacial Acetic Acid (0.1 M concentration).

  • Add Iron Powder (5.0 eq) (325 mesh is preferred for surface area).

  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Monitor: TLC should show the disappearance of the nitro compound and the appearance of a lower Rf spot (Lactam).

  • Workup: Filter through Celite while hot (to remove iron salts). Concentrate the filtrate. Neutralize carefully with NaHCO₃ (solid) to pH 7-8. Extract with CHCl₃/IPA (3:1).

    • Why this works: Fe/AcOH is chemoselective for nitro groups in the presence of heteroaromatic rings [1].

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that fluoresces intensely blue, but it's not my product. What is it? A: This is likely the Tetrahydroquinoline byproduct. Quinoline derivatives often lose their characteristic UV absorbance or shift fluorescence when the pyridine ring is saturated. If you see this, your reduction method is too harsh. Switch to the Iron/Acetic acid method immediately.

Q: My product is water-soluble and I lose it during the wash steps. How do I isolate it? A: 4-Arylpyrrolidin-2-ones are polar lactams.

  • Avoid Aqueous Workup: If using the Fe/AcOH method, filter the iron, concentrate the acetic acid to a minimum volume, and co-evaporate with toluene to remove traces of acid.

  • Dry Loading: Dissolve the crude residue in a small amount of MeOH/DCM, add silica gel, evaporate to dryness, and load this powder directly onto your column.

  • Eluent: Use 0-10% MeOH in DCM. Pure EtOAc is often insufficient to move these lactams.

Q: Can I use the "One-Pot" reductive alkylation of itaconates instead? A: While theoretically possible, the reaction of quinoline with itaconates often suffers from regioselectivity issues (attack at the wrong carbon) and competitive decarboxylation. The linear route (Aldehyde


 Acrylate 

Nitro

Lactam) is longer but significantly more robust for this specific scaffold.

References

  • Zhou, Z., et al. (2022).[1] "Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2." The Thoracic and Cardiovascular Surgeon. Link

  • Buccini, M. R., et al. (2022).[2] "o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis." Arkivoc. Link

  • Ballini, R., et al. (2005). "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Current Organic Chemistry. (General reference for Nitro-Michael to Lactam conversion).
  • Anderson, J.C., et al. (2000). "Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives." Tetrahedron: Asymmetry. Link[3]

Sources

Overcoming steric hindrance in quinoline-pyrrolidinone coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Quinoline-Pyrrolidinone Coupling Ticket ID: #C-N-QUIN-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction: The "Orthodox" Failure Mode

Welcome to the Advanced Coupling Support Hub. You are likely here because standard Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP or Pd₂dba₃/DPPF) failed to couple your hindered quinoline with pyrrolidinone.

The Technical Reality: Coupling a quinoline (especially at the 2, 4, or 8 positions) with a pyrrolidinone (a lactam) presents a "perfect storm" of difficulty:

  • Electronic Deactivation: Quinolines are electron-deficient, making oxidative addition slow unless the halide is highly activated.

  • Nucleophilic Ambivalence: Pyrrolidinones are amidic (lactams), possessing significantly lower nucleophilicity than amines due to resonance stabilization.

  • Steric Wall: If your halogen is at the 8-position (peri-interaction) or 2-position (adjacent to ring Nitrogen), the metal center struggles to accommodate both the bulky ligand and the rigid lactam.

This guide moves beyond "textbook" chemistry into Generation-3/4 Buchwald Precatalyst systems and specialized Ullmann protocols .

Module 1: The "Hardware" (Catalyst & Ligand Selection)

Do not use standard phosphines. For hindered lactams, the rate-limiting step is often Reductive Elimination . You need a ligand that is bulky enough to force the product off the metal, but electron-rich enough to facilitate oxidative addition into the quinoline C-X bond.

Recommendation A: The Gold Standard (Palladium)
  • Ligand: _t_BuBrettPhos (or BrettPhos ).

    • Why: The bulky tert-butyl groups provide extreme steric bulk, accelerating reductive elimination of the congested quinoline-lactam species.

  • Precatalyst: _t_BuBrettPhos Pd G3/G4 .

    • Why: Hindered couplings die if the activation energy to form the active Pd(0) species is too high. G3/G4 precatalysts release the active species immediately upon base exposure, even at room temperature.

Recommendation B: The Lactam Specialist (Palladium)
  • Ligand: Xantphos .[1][2]

    • Why: Xantphos has a wide bite angle (~111°). For amides and lactams, this specific geometry favors the reductive elimination of the C-N bond over β-hydride elimination (a common side reaction).

Recommendation C: The "Old Guard" Alternative (Copper)
  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) or trans-N,N'-Dimethylcyclohexane-1,2-diamine .

    • Why: If Pd fails due to "poisoning" by the quinoline nitrogen, Copper-catalyzed Ullmann-Goldberg coupling is less sensitive to N-coordination, though it requires higher temperatures.

Module 2: Optimized Experimental Protocols

Protocol A: Pd-Catalyzed Hindered Coupling (Primary Route)

Target: 8-bromoquinoline or 2-chloroquinoline + 2-Pyrrolidinone

ComponentEquiv.RoleNotes
Quinoline Halide 1.0ElectrophileIf using Chloride, run at 110°C. Bromide/Iodide at 80-100°C.
Pyrrolidinone 1.2NucleophileDry thoroughly. Water kills this reaction.
_t_BuBrettPhos Pd G3 0.02 - 0.05Catalyst2-5 mol% loading. Do not use Pd(OAc)₂ + Ligand if possible; use Precatalyst.
Base: K₃PO₄ 1.4BaseWeaker bases reduce lactam ring-opening side reactions.
Solvent: t-Amyl Alcohol N/ASolventOr 1,4-Dioxane. t-Amyl Alcohol allows higher temps (bp 102°C) and solubilizes the base well.

Step-by-Step:

  • Charge an oven-dried vial with the Quinoline (1.0 equiv), Pyrrolidinone (1.2 equiv), _t_BuBrettPhos Pd G3 (2-5 mol%), and K₃PO₄ (1.4 equiv).

  • Crucial: Evacuate and backfill with Argon x3. Oxygen is the enemy of the electron-rich ligand.

  • Add anhydrous t-Amyl Alcohol (0.2 M concentration relative to quinoline).

  • Seal and heat to 100°C for 12-24 hours.

  • QC Check: If the solution turns black immediately (within 10 mins), your catalyst has decomposed (Pd-black formation). Check solvent purity/oxygen levels.

Protocol B: Cu-Catalyzed "Goldberg" Variation (Backup Route)

Use this if Protocol A yields <10% conversion.

  • Catalyst: CuI (10 mol%).

  • Ligand: DMEDA (20 mol%).

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: Toluene or Dioxane.[3]

  • Temp: 110°C (Reflux).

  • Note: This reaction is heterogeneous. Efficient stirring is mandatory.

Module 3: Troubleshooting & FAQs

Q1: I see full consumption of the starting material, but the mass spec shows [M+1] corresponding to the de-halogenated quinoline (Ar-H). Why?

A: This is Hydrodehalogenation .

  • Cause: The oxidative addition happened (Pd inserted into Ar-X), but the Pyrrolidinone failed to bind or deprotonate. Instead, the Pd species underwent β-hydride elimination (from the ligand or solvent) or abstracted a proton.

  • Fix:

    • Switch Solvent: Move from Dioxane/Alcohol to Toluene . Alcohols and ethers are hydride sources.

    • Increase Concentration: Push the kinetics of the bimolecular step (Lactam binding) by running at 0.5 M or 1.0 M instead of 0.1 M.

    • Dry Everything: Water can act as a proton source for this side reaction.

Q2: The reaction stalls at 20% conversion. Adding more catalyst doesn't help.

A: You are likely facing Product Inhibition or Catalyst Poisoning .

  • Mechanism: The quinoline nitrogen or the product (N-quinolinyl-pyrrolidinone) might be binding to the Pd, forming a resting state that is too stable (off-cycle species).

  • Fix:

    • Increase Temp: Raise to 120°C to destabilize the off-cycle resting state.

    • Switch to Cu: Copper is less prone to this specific type of inhibition by nitrogen heterocycles.

Q3: My Quinoline has a substituent at C-8 (Peri-position). Nothing works.

A: This is the "Steric Ceiling."

  • Strategy: Standard ligands cannot open up enough space.

  • Fix: Use Me₄_t_BuXPhos . This ligand is specifically designed for "impossible" steric hindrance. It is even bulkier than tBuBrettPhos but maintains the necessary electronic properties.

Module 4: Visualizing the Mechanism & Logic

Diagram 1: The Steric Bottleneck in the Catalytic Cycle

This diagram highlights where the reaction fails for your specific substrate.

CatalyticCycle Fig 1. The Catalytic Cycle: Reductive Elimination (Red) is the bottleneck for hindered quinolines. Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Quinoline-X (Slow if e- rich) LigandExchange Ligand Exchange (Lactam Binding) OxAdd->LigandExchange Pyrrolidinone + Base OffCycle OFF-CYCLE Pd-Black / Dimer OxAdd->OffCycle Unstable Pd(II) RedElim Reductive Elimination (C-N Bond Formation) LigandExchange->RedElim Steric Crowding Here! LigandExchange->OffCycle Dehalogenation (Side Rxn) RedElim->Pd0 Product Release

Diagram 2: Troubleshooting Decision Tree

Follow this logic path to diagnose your failed experiment.

Troubleshooting Fig 2. Diagnostic Logic for Quinoline-Pyrrolidinone Coupling Failures. Start Analyze LCMS of Crude Rxn Result What is the major species? Start->Result SM_Remains Starting Material (No Rxn) Result->SM_Remains Dehal De-halogenated (Ar-H) Result->Dehal Prod_Low Product Formed but Low Yield Result->Prod_Low Sol_SM Issue: Oxidative Addition Fix: Switch to Pd-G4 or Iodide-Quinoline SM_Remains->Sol_SM Sol_Dehal Issue: Beta-Hydride Elim Fix: Switch Solvent (Toluene) Increase Conc. Dehal->Sol_Dehal Sol_Yield Issue: Catalyst Death Fix: Add 10% more Ligand or Switch to Cu-Catalysis Prod_Low->Sol_Yield

References

  • Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). An Efficient System for the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides.[1][4][5][6] Tetrahedron, 65(33), 6576–6583.

    • Context: Establishes tBuBrettPhos as the premier ligand for amide/lactam coupling.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides.[1][5][6][7][8][9][10] Organic Letters, 2(8), 1101–1104.

    • Context: Foundational work on Xantphos/Cs₂CO₃ systems for amid
  • Hicks, J. D., Hyde, A. M., Martinez Cuezva, A., & Buchwald, S. L. (2009). Fluorinated Alcohols as Solvents for the Pd-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 131(46), 16720–16734.

    • Context: Explains the use of t-Amyl alcohol to stabilize the transition st
  • Klapars, A., Huang, X., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides.[11] Journal of the American Chemical Society, 124(25), 7421–7428.

    • Context: The definitive guide for the Copper/Diamine (Goldberg)

Sources

Troubleshooting cyclization reactions for 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one

Welcome to the technical support center for the synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the synthesis of this and structurally related γ-lactams. We will delve into common experimental challenges, explain the underlying chemical principles, and provide actionable, field-proven solutions to help you achieve your synthetic goals.

Introduction: The Challenge of γ-Lactam Synthesis

The 4-(Quinolin-2-yl)pyrrolidin-2-one scaffold is a valuable building block in medicinal chemistry, combining the pharmacologically significant quinoline moiety with a versatile γ-lactam ring.[1] The key synthetic challenge lies in the efficient formation of the five-membered lactam ring (cyclization). This intramolecular reaction can be plagued by issues such as low yields, competing side reactions, and difficult purifications. This guide provides a structured approach to troubleshooting these critical steps.

A common and effective strategy for constructing this molecule is through the reductive amination of a γ-keto acid or ester, followed by spontaneous or induced intramolecular cyclization. This pathway is often chosen for its reliability and the availability of starting materials.[2][3]

Visualizing the Core Reaction Pathway

To effectively troubleshoot, we must first understand the intended chemical transformation. The diagram below illustrates a plausible and widely-used mechanism for the synthesis of the target γ-lactam, proceeding through a reductive amination/cyclization cascade.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Cyclization Ketoester γ-Keto Ester (Precursor) Imine Imine Intermediate Ketoester->Imine + NH₃ - H₂O Amine Ammonia or Amine Source AminoEster γ-Amino Ester Imine->AminoEster Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Pd) ReducingAgent->AminoEster Product 4-(Quinolin-2-yl)pyrrolidin-2-one (Target γ-Lactam) AminoEster->Product Spontaneous or Heat/Base Catalyzed - R'OH G Start Reaction Start Problem Low / No Yield? Start->Problem CheckImine Check Imine Formation (TLC / LCMS before reduction) Problem->CheckImine Yes Purification Proceed to Purification Problem->Purification No ImineOK Imine Forms CheckImine->ImineOK Yes ImineFail Imine Fails CheckImine->ImineFail No CheckProduct Product Formed? ImineOK->CheckProduct AddAcid Action: Add catalytic AcOH Use molecular sieves ImineFail->AddAcid ProductOK Yes CheckProduct->ProductOK Yes ProductFail No, only reduced ketone or starting material CheckProduct->ProductFail No CheckCyclization Intermediate amino ester stalls? ProductOK->CheckCyclization ChangeReducer Action: Use NaBH₃CN or NaBH(OAc)₃ ProductFail->ChangeReducer CyclizationOK No CheckCyclization->CyclizationOK No CyclizationFail Yes CheckCyclization->CyclizationFail Yes CyclizationOK->Purification ForceCyclization Action: Apply heat (reflux) Add non-nucleophilic base CyclizationFail->ForceCyclization ForceCyclization->Purification

Sources

Technical Support Center: Optimizing Chiral Resolution of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the chiral resolution of 4-(Quinolin-2-yl)pyrrolidin-2-one enantiomers. This molecule presents unique stereochemical challenges due to the presence of a basic quinoline nitrogen and a lactam ring (pyrrolidin-2-one) capable of complex hydrogen bonding.

Below, we provide field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic workflows to optimize your resolution processes via Supercritical Fluid Chromatography (SFC) and Classical Diastereomeric Salt Formation.

Module 1: Supercritical Fluid Chromatography (SFC) Troubleshooting

Preparative chiral SFC is the industry standard for high-throughput isolation of pharmaceutical intermediates. However, the basicity of the quinoline ring often complicates method development.

Q1: I am experiencing severe peak tailing and poor resolution (


) on standard amylose/cellulose columns. How can I improve the peak shape? 
A1:  Peak tailing in this context is primarily caused by secondary interactions between the basic quinoline nitrogen and residual silanols on the silica support of the chiral stationary phase (CSP).
  • Chemical Masking: Introduce 0.1% to 0.5% of a basic additive, such as diethylamine (DEA) or isopropylamine (IPA), to your organic modifier. This competitively binds to and masks the acidic silanol sites.

  • Stationary Phase Shift: Switch to chlorinated polysaccharide phases (e.g., Lux Cellulose-2 or Chiralpak IC). Halogenated CSPs provide unique halogen bond donors and hydrogen bond acceptors that often yield superior enantioselectivity for pyrrolidin-2-one derivatives compared to traditional non-halogenated phases[1][2].

Q2: Methanol and 2-propanol (IPA) give vastly different retention times. Which co-solvent is optimal for this specific lactam? A2: Methanol generally yields lower run times and superior chiral resolution compared to 2-propanol for pyrrolidone derivatives[1]. The lactam ring of the pyrrolidin-2-one acts as both a hydrogen bond donor (NH) and acceptor (C=O). Methanol, being a stronger hydrogen-bonding solvent but smaller in steric bulk, interacts dynamically with the CSP without excessively disrupting the specific chiral recognition pockets required for the quinoline-lactam spatial arrangement[3].

SFC_Optimization Start Racemic 4-(Quinolin-2-yl) pyrrolidin-2-one Screening Screen Polysaccharide CSPs (Amylose/Cellulose) Start->Screening Decision1 Peak Tailing or Rs < 1.5? Screening->Decision1 Mod1 Add 0.1-0.5% DEA/IPA to mask silanols Decision1->Mod1 Yes Opt Optimize Co-solvent (Methanol > IPA) Decision1->Opt No Mod2 Switch to Chlorinated CSP (e.g., Lux Cellulose-2) Mod1->Mod2 Still Tailing Decision2 Resolution Improved? Mod2->Decision2 Decision2->Screening No (Rescreen) Decision2->Opt Yes Scale Scale to Preparative SFC Opt->Scale

Logic tree for optimizing Chiral SFC conditions for basic pyrrolidin-2-one derivatives.

Module 2: Classical Diastereomeric Salt Resolution

For scale-up beyond the kilogram level, classical resolution utilizing chiral acids is highly cost-effective, leveraging the basicity of the quinoline moiety.

Q3: We are attempting classical resolution using (+)-Tartaric acid, but the salts are "oiling out" instead of crystallizing. What is the mechanistic cause and the fix? A3: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation of the diastereomeric salt is too high, or the solvent system prevents the formation of a rigid hydrogen-bonded crystal lattice. The chiral discrimination of quinoline derivatives with tartaric acid relies heavily on a highly ordered hydrogen-bonding network between the tartrate hydroxyls and the basic quinoline nitrogen[4][5].

  • Resolving Agent Optimization: Switch to a more rigid, lipophilic derivative like O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) or O,O'-dibenzoyl-L-tartaric acid (DBTA)[6][7]. The bulky aromatic groups promote

    
     stacking with the quinoline ring, driving crystallization and forming stable columnar supramolecular structures[7].
    
  • Solvent Modulation: Move from pure methanol to a binary system like THF/water (10:1 v/v). This modulates the solubility profile and encourages enantio-differentiation self-assembly[7].

Q4: What is the optimal stoichiometry for the resolving agent to maximize Enantiomeric Excess (ee%)? A4: Do not use a 1:1 ratio. Employing the "Pope and Peachey" method (half-equivalent method) is highly recommended. Use 0.5 equivalents of the chiral resolving agent (e.g., DPTTA) and 0.5 equivalents of an achiral mineral acid (e.g., HCl)[6]. The less soluble diastereomeric salt precipitates selectively, while the more soluble enantiomer remains in solution as the achiral hydrochloride salt, drastically improving the thermodynamic driving force for resolution[6].

Salt_Resolution Racemate Racemic Mixture (1.0 eq) Reagents Add 0.5 eq DPTTA (Chiral) + 0.5 eq HCl (Achiral) Racemate->Reagents Reaction Diastereomeric Salt Formation in THF/Water (10:1) Reagents->Reaction Cryst Fractional Crystallization Reaction->Cryst Solid Less Soluble Salt (Crystalline) Cryst->Solid Liquid More Soluble Salt (Mother Liquor) Cryst->Liquid FreeBase Alkaline Treatment (NaOH) & Extraction Solid->FreeBase Pure Enantiopure Free Base (>99% ee) FreeBase->Pure

Mechanistic workflow of diastereomeric salt resolution using the half-equivalent method.

Module 3: Step-by-Step Experimental Methodologies

Protocol A: Preparative Chiral SFC Separation

This self-validating protocol ensures baseline separation before committing to bulk purification.

  • Sample Preparation: Dissolve racemic 4-(Quinolin-2-yl)pyrrolidin-2-one in a 1:1 mixture of Methanol/DCM to a concentration of 20 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a chlorinated polysaccharide column (e.g., Lux Cellulose-2, 250 × 21.2 mm, 5 µm). Equilibrate with

    
     / Methanol (containing 0.2% DEA) at a 70:30 ratio. Set backpressure to 120 bar and temperature to 35 °C.
    
  • Analytical Validation: Inject 10 µL. Verify that the resolution (

    
    ) is 
    
    
    
    and the tailing factor is
    
    
    . If tailing persists, increase DEA to 0.4%.
  • Preparative Injection: Perform stacked injections (e.g., 1.0 mL per injection) utilizing the validated method.

  • Recovery: Collect fractions based on UV triggering (typically 254 nm for the quinoline chromophore). Evaporate the co-solvent under reduced pressure to yield the pure enantiomers.

Protocol B: Diastereomeric Salt Resolution via DPTTA

This protocol utilizes the half-equivalent method for maximum thermodynamic efficiency.

  • Salt Formation: In a 500 mL round-bottom flask, dissolve 10.0 g (1.0 eq) of racemic 4-(Quinolin-2-yl)pyrrolidin-2-one in 100 mL of THF/Water (10:1 v/v) under gentle heating (50 °C).

  • Resolving Agent Addition: Slowly add a solution of 7.5 g (0.5 eq) of O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) and 0.5 eq of 1M HCl dissolved in 50 mL of THF.

  • Crystallization: Allow the mixture to cool to room temperature at a rate of 5 °C/hour to promote the growth of a highly ordered supramolecular lattice. Stir gently for 12 hours.

  • Isolation: Filter the resulting crystals (the less soluble diastereomeric salt) under vacuum. Wash the filter cake with 20 mL of cold THF.

  • Free-Basing: Suspend the crystals in 100 mL of Ethyl Acetate. Add 1M NaOH aqueous solution until the aqueous layer reaches pH 10. Extract the organic layer, wash with brine, dry over

    
    , and evaporate to yield the enantiopure free base.
    
  • Validation: Determine the enantiomeric excess (ee%) via analytical chiral HPLC. If ee% < 98%, perform a single recrystallization of the salt from Methanol before free-basing.

Module 4: Quantitative Data Summary

The following table summarizes the expected quantitative metrics when choosing between SFC and Classical Salt Resolution for this specific molecular class.

MetricPreparative Chiral SFCDiastereomeric Salt Resolution (DPTTA)
Optimal Resolving Agent / Phase Lux Cellulose-2 (Chlorinated)O,O'-di-p-toluoyl-tartaric acid (DPTTA)
Typical Enantiomeric Excess (ee%) > 99.5%85% - 98% (Post-1st crystallization)
Yield (Theoretical Max 50%) 45% - 48%35% - 42%
Throughput / Scalability 1 - 5 kg / week (Equipment dependent)> 50 kg / batch (Highly scalable)
Primary Cost Driver Instrument time,

, Column wear
Chiral resolving agent, Solvent recovery
Best Use Case Milligram to low-Kilogram scaleLarge-scale commercial manufacturing

References

  • Benchchem.
  • ResearchGate. Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline.
  • ResearchGate.
  • PMC.
  • Abo.fi. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution.
  • ResearchGate. Tartaric Acid and its O-Acyl Derivatives. Part 2. Application of Tartaric Acid and of O-Acyl Tartaric Acids and Anhydrides.
  • ResearchGate.

Sources

Technical Support Center: Solubility Optimization for 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Solubility Paradox

You are likely encountering precipitation or poor dissolution with 4-(Quinolin-2-yl)pyrrolidin-2-one . This molecule presents a classic medicinal chemistry challenge: it combines a lipophilic, planar aromatic system (Quinoline) with a polar, hydrogen-bonding lactam ring (Pyrrolidin-2-one).

The Physicochemical Barrier:

  • High Lattice Energy: The planar quinoline rings stack efficiently via

    
    -
    
    
    
    interactions, while the lactam moiety forms strong intermolecular hydrogen bonds. This creates a stable crystal lattice that water molecules cannot easily penetrate.
  • The pH Conflict: The quinoline nitrogen is basic (

    
    ), suggesting acid will help solubility. However, the pyrrolidin-2-one (lactam) ring is susceptible to hydrolysis  under strong acidic or basic conditions, particularly at elevated temperatures, leading to ring-opening and the formation of inactive GABA derivatives [1, 2].[1]
    

This guide provides three validated workflows to solubilize this compound without degrading it.

Critical Solubility Parameters

ParameterValue (Approx.)Implication for Solubility
Quinoline

~4.9 [3]Solubility increases significantly at pH < 3.0.
LogP ~1.8 - 2.0Moderately lipophilic; requires cosolvents or surfactants.
Lactam Stability pH 4.0 – 8.0Stable.
Hydrolysis Risk pH < 2 or > 9High risk of ring opening (irreversible degradation) [4].

Decision Matrix: Choosing Your Method

Use the following logic flow to select the safest solubilization method for your specific application (In Vitro vs. In Vivo).

SolubilityStrategy Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme Assays) AppType->InVitro InVivo In Vivo (Animal Studies) AppType->InVivo DMSO Method A: Organic Stock (DMSO/Ethanol) InVitro->DMSO Tolerates <1% DMSO CD Method B: Cyclodextrin Complexation InVitro->CD DMSO Sensitive InVivo->CD Preferred (Safety) Salt Method C: In Situ Salt Formation (Mesylate/HCl) InVivo->Salt High Dose Needed Warning Keep pH > 3.0 Prepare Fresh Salt->Warning Risk of Hydrolysis

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Validated Solubilization Protocols

Method A: The "Stock & Dilute" (Standard In Vitro)

Best for: High-throughput screening, enzyme assays.

Mechanism: Uses a water-miscible organic solvent to disrupt the crystal lattice, followed by rapid dilution into aqueous buffer to avoid reprecipitation (the "metastable zone").

  • Primary Stock: Dissolve compound in 100% DMSO to reach 10–20 mM . Sonicate for 5 minutes.

    • Note: If the solution is cloudy, warm gently to 37°C. Do not exceed 40°C to protect the lactam.

  • Intermediate Dilution (Critical Step): Do not pipette DMSO stock directly into the cell media.

    • Prepare a 10x working solution in PBS + 5% Tween 80 .

    • Add the DMSO stock dropwise to this vortexing buffer.

  • Final Dilution: Dilute the 10x working solution into your assay media.

    • Target: Final DMSO concentration < 0.5%.

Method B: Cyclodextrin Encapsulation (Recommended for In Vivo)

Best for: Animal formulations, preventing precipitation over time.

Mechanism: The hydrophobic quinoline ring inserts into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), shielding it from water while the outer shell remains hydrophilic [5].

Protocol:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline. Stir until clear.
    
  • Acidification (The "pH Switch"):

    • Suspend the specific amount of 4-(Quinolin-2-yl)pyrrolidin-2-one in the vehicle.

    • Add 1N HCl dropwise while stirring until the solution becomes clear (Target pH ~3.0–3.5). Do not go below pH 2.0.

  • Back-Titration:

    • Once dissolved, slowly add 1N NaOH to adjust the pH back to 4.5–5.5.

    • Why? The cyclodextrin complex will hold the molecule in solution even as the pH rises above the compound's

      
      , creating a supersaturated stable state.
      
  • Filtration: Sterile filter (0.22

    
    m).
    
Method C: In Situ Salt Formation (Mesylate)

Best for: Maximizing concentration (>5 mg/mL).

Mechanism: Methanesulfonic acid (MSA) forms a stable salt with the quinoline nitrogen. MSA salts often exhibit higher solubility than HCl salts for quinolines due to lower lattice energy.

  • Weigh the compound.[2]

  • Add 0.95 equivalents of Methanesulfonic acid (dissolved in water). Avoid excess acid to prevent hydrolysis.

  • Add water/saline to volume.

  • Sonicate. If a clear solution forms, adjust pH to ~4.5 with dilute NaOH if necessary for tolerability.

Troubleshooting & FAQs

Q1: My compound precipitated immediately upon adding the DMSO stock to the cell media. Why?

A: This is the "Crash Out" effect. You likely spiked a high-concentration DMSO stock directly into a high-salt buffer (like DMEM).

  • Fix: Use the "Intermediate Dilution" step (Method A). Pre-diluting in a vehicle containing a surfactant (Tween 80 or PEG400) creates a buffer zone that prevents immediate crystal nucleation.

Q2: Can I autoclave the aqueous solution?

A: NO. The pyrrolidin-2-one (lactam) ring is chemically similar to a peptide bond. Autoclaving (121°C, high pressure) will hydrolyze the ring, converting your active compound into an inactive amino-acid derivative (GABA analog) [4]. Always use 0.22


m sterile filtration.
Q3: Why do you recommend pH 4.5–5.5? The pKa is 4.9.[4]

A: At pH =


, the molecule is 50% ionized and 50% neutral. By keeping the pH slightly near or below the 

, we maintain a significant fraction of the ionized (soluble) form. However, we avoid extremely low pH (<2) which would catalyze the degradation of the lactam ring. pH 4.5–5.0 is the "Goldilocks" zone for this scaffold.
Q4: I see a new peak in my HPLC chromatogram after 24 hours.

A: This is likely the hydrolysis product (ring opening).[1]

  • Check: Is your buffer pH > 8 or < 3?

  • Check: Was the sample left at room temperature?

  • Solution: Store all aqueous stock solutions at -20°C or -80°C. Prepare fresh for each experiment.

References

  • BenchChem. (2025).[1][3][4][5] Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. BenchChem Technical Resources. Link

  • Gomes, P., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. ACS Omega. Link

  • Vedantu. (2024). Quinoline: Structure, Properties & Uses Explained. Vedantu Chemistry Resources. Link

  • BenchChem Technical Support Team. (2025).[1][2][3][4][5][6] Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. BenchChem. Link

  • Jansook, P., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability. Journal of Pharmaceutical Sciences. Link

Sources

Minimizing side products in the synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Products in 4-(Quinolin-2-yl)pyrrolidin-2-one Synthesis

Introduction

The synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one presents a specific chemoselective challenge: constructing a saturated lactam ring without over-reducing the electron-deficient quinoline system. The most robust pathway involves a Michael addition of nitromethane to a quinoline-acrylate , followed by reductive cyclization .

This guide addresses the three critical impurity vectors in this pathway:

  • Retro-Michael Reversal: Loss of yield and accumulation of polymerized acrylate.

  • Quinoline Over-Reduction: Formation of 1,2,3,4-tetrahydroquinoline analogs during the nitro-reduction step.

  • Incomplete Cyclization: Presence of open-chain amino-esters.

Part 1: Synthesis Pathway & Impurity Map

The following diagram maps the standard synthetic route against the critical side-product formation pathways.

SynthesisPath Start Quinoline-2- carbaldehyde Step1 Wittig/HWE Reaction Start->Step1 Inter1 Ethyl 3-(quinolin- 2-yl)acrylate Step1->Inter1 Step2 Michael Addition (Nitromethane) Inter1->Step2 Side1 Impurity A: Polymerized Acrylate Inter1->Side1 Base/Heat (Polymerization) Inter2 Nitro-Ester Intermediate Step2->Inter2 Step3 Selective Reduction Inter2->Step3 Product 4-(Quinolin-2-yl) pyrrolidin-2-one Step3->Product Side2 Impurity B: Tetrahydroquinoline Analog Step3->Side2 Non-selective Hydrogenation (e.g. Pd/C, high psi) Side3 Impurity C: Open-Chain Amino Ester Step3->Side3 Incomplete Cyclization

Figure 1: Critical Control Points (CCPs) in the synthesis of 4-(Quinolin-2-yl)pyrrolidin-2-one.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: The Michael Addition (Formation of the Carbon Skeleton)

Q: I am observing low conversion and significant polymeric residue during the reaction of nitromethane with the acrylate. How do I fix this?

A: This is a classic "Retro-Michael" equilibrium issue. The addition of nitromethane to the acrylate is reversible.

  • The Cause: High temperatures or strong bases can shift the equilibrium back to the starting materials, which then polymerize (Impurity A).

  • The Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base in room temperature conditions. DBU forms a stable salt with the nitronate intermediate, driving the equilibrium forward.

  • Protocol Adjustment: Avoid inorganic bases (like

    
    ) if solubility is poor. Switch to neat nitromethane (acting as both reagent and solvent) or use THF with 1.1 eq of DBU.
    

Q: Why is the stoichiometry of Nitromethane critical?

A: Excess nitromethane is required to prevent bis-addition . If the concentration of the acrylate is too high relative to nitromethane, the resulting nitro-anion can attack a second molecule of acrylate, forming a dimer impurity.

  • Recommendation: Use at least 5–10 equivalents of nitromethane.

Phase 2: Reductive Cyclization (The Critical Selectivity Step)

Q: After hydrogenation with Pd/C, my LC-MS shows a mass peak of M+4. What happened?

A: You have over-reduced the quinoline ring (Impurity B). The pyridine ring in quinoline is susceptible to hydrogenation under standard conditions (Pd/C,


).
  • The Fix: You must switch to a chemoselective reduction method that targets the nitro group but leaves the heteroaromatic ring intact.

  • Option 1 (Recommended): Ra-Ni (Raney Nickel) at atmospheric pressure. Raney Nickel is less active toward pyridine rings than Palladium.

  • Option 2 (Chemical Reduction): Use Iron powder (Fe) in Acetic Acid or

    
     . These methods are exclusively chemoselective for nitro groups and will never reduce the quinoline ring.
    

Q: I see the amino-ester intermediate but no lactam formation. Why isn't it cyclizing?

A: Spontaneous cyclization requires the amine to attack the ester. This is pH and temperature-dependent.

  • The Fix: If the reduction was done in acidic media (e.g., Fe/AcOH), the amine is protonated (ammonium salt) and cannot nucleophilically attack the ester.

  • Protocol: After reduction, adjust pH to >8 using

    
     and heat the mixture to 60°C in ethanol or toluene to force the cyclization (Impurity C elimination).
    

Part 3: Optimized Experimental Protocol

Target: 4-(Quinolin-2-yl)pyrrolidin-2-one Scale: 10 mmol basis

Step 1: Michael Addition
  • Dissolve Ethyl 3-(quinolin-2-yl)acrylate (2.27 g, 10 mmol) in Nitromethane (10 mL, excess).

  • Add DBU (1.67 g, 11 mmol) dropwise at 0°C to control the exotherm.

  • Warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Monitor via TLC/HPLC. Look for the disappearance of the acrylate (UV active).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), then Brine. Dry over

    
    .[1]
    
  • Result: Ethyl 4-nitro-3-(quinolin-2-yl)butanoate (Yellow oil). Proceed immediately to reduction.

Step 2: Selective Reductive Cyclization (Fe/AcOH Method)

Rationale: Chosen to guarantee zero quinoline reduction.

  • Dissolve the nitro-ester intermediate (from Step 1) in Glacial Acetic Acid (30 mL).

  • Add Iron Powder (325 mesh, 5.0 eq) in portions at Room Temperature.

  • Heat to 60°C for 3 hours. (The nitro group reduces to amine).[1][2][3][4]

  • Cyclization Trigger: Increase temperature to 90°C for 2 hours. The heat drives the intramolecular amide bond formation.

  • Workup: Cool to RT. Filter off iron residues through Celite.

  • Neutralize: Concentrate the filtrate. Dilute with EtOAc and carefully neutralize with sat.

    
     (Caution: Gas evolution).
    
  • Purification: Recrystallize from Ethanol/Hexane.

Part 4: Data & Decision Support

Catalyst Selection for Reduction Step
Reducing AgentNitro ReductionQuinoline Ring StabilityCyclizationRecommendation

+ Pd/C
ExcellentPoor (High risk of tetrahydroquinoline)FastAvoid

+ Ra-Ni
GoodModerate (Safe at 1 atm, risk at >40 psi)ModerateGood alternative
Fe / AcOH ExcellentPerfect (No ring reduction)Requires HeatBest for Purity

/ EtOH
ExcellentPerfect SlowGood for small scale
Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected Check1 Is the Quinoline Ring Reduced? (M+4 in MS) Issue->Check1 Check2 Is Conversion Low? (Starting Material Remains) Check1->Check2 No Sol1 Switch from Pd/C to Fe/AcOH or Raney Ni Check1->Sol1 Yes Sol2 Check Reversibility (Retro-Michael). Increase Nitromethane eq. Switch base to DBU. Check2->Sol2 Yes (Step 1) Sol3 Check pH. Amine must be deprotonated. Heat to 80°C to close ring. Check2->Sol3 No (Step 2 - Open Chain)

Figure 2: Logic flow for diagnosing low yield or purity issues.

References

  • Selective Reduction of Nitroarenes: Xing, R.-G., et al. (2011).[5] Selective Reduction of Nitroarenes by a Hantzsch 1,4-Dihydropyridine: A Facile and Efficient Approach to Substituted Quinolines. Synthesis. Link

  • General Pyrrolidinone Synthesis: A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy. New Journal of Chemistry. Link

  • Nitro Reduction Protocols: Nitro Reduction - Common Conditions and Mechanisms. Common Organic Chemistry. Link

  • Quinoline Stability: Selective Reduction of the Nitro Group in 1,3-Dichloro-6-nitroisoquinoline. BenchChem Application Note. Link

Sources

Addressing degradation of 4-(Quinolin-2-yl)pyrrolidin-2-one under light exposure

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Quinolin-2-yl)pyrrolidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, combining the structural features of both quinoline and pyrrolidinone scaffolds.[1] Researchers utilizing this molecule may encounter stability challenges, particularly degradation induced by exposure to light. This phenomenon can lead to loss of potency, the formation of unknown impurities, and inconsistent experimental results, thereby compromising research outcomes.[2]

This technical support guide provides an in-depth analysis of the photodegradation of 4-(Quinolin-2-yl)pyrrolidin-2-one. It is designed for researchers, scientists, and drug development professionals, offering a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose, mitigate, and prevent light-induced instability.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Degradation

This section addresses the fundamental scientific principles behind the photosensitivity of 4-(Quinolin-2-yl)pyrrolidin-2-one.

Q1: Why is 4-(Quinolin-2-yl)pyrrolidin-2-one susceptible to degradation upon light exposure?

A1: The molecule's photosensitivity is primarily attributed to the quinoline moiety . Quinoline is a nitrogen-containing polycyclic aromatic hydrocarbon that possesses an extended π-conjugated system.[3] This system strongly absorbs ultraviolet (UV) and, to some extent, visible light, causing the molecule to enter an electronically excited state.[3][4] This high-energy state makes the molecule highly reactive, initiating degradation through several potential pathways, including photooxidation, photoreduction, or radical-mediated reactions.[5][6] The absorbed energy can lead to the formation of reactive oxygen species (ROS) or direct cleavage of chemical bonds within the molecule.

Q2: What are the most probable degradation products?

A2: While the exact degradation profile requires experimental confirmation (see Protocol 1), two primary structural motifs are at risk:

  • The Quinoline Ring: This portion is susceptible to photooxidation, which can result in the formation of various hydroxylated derivatives (e.g., hydroxyquinolines) or N-oxides.[2][7] Discoloration, often observed as a yellowing or browning of the solution, is a common indicator of such changes.[2]

  • The Pyrrolidinone Ring: The lactam (cyclic amide) in the 2-pyrrolidinone structure is vulnerable to hydrolysis, which would cleave the ring.[8] While hydrolysis is often pH-dependent, the energy from light absorption can accelerate this process, especially in aqueous environments.

Q3: How does the solvent or pH of my solution affect photodegradation?

A3: Both solvent and pH play a critical role. The photodegradation of quinoline has been shown to be significantly faster under acidic conditions (e.g., pH 4.5) compared to neutral pH.[2][7] This is because pH can alter the electronic state and solubility of the molecule, making it more susceptible to photochemical reactions. Solvents can also influence degradation rates and pathways; for instance, protic solvents may facilitate hydrolytic degradation pathways.

Q4: Can other components in my formulation, like excipients, contribute to the degradation?

A4: Absolutely. This is a critical and often overlooked factor. Certain excipients can either fail to protect the active pharmaceutical ingredient (API) or actively contribute to its degradation.[9] Key risks include:

  • Photosensitizing Excipients: Some excipients, such as certain dyes or even lactose, can be photoreactive and transfer energy to the API, accelerating its degradation.[9]

  • Reactive Impurities: Common excipients like polysorbates (Tween) and polyethylene glycols (PEGs) can contain peroxide impurities from their manufacturing process. These peroxides are potent oxidizing agents that can degrade the API, a process that is often initiated or accelerated by light.[9][10]

  • Metal Ion Contaminants: Trace metal ions, which can be present in other excipients, may catalyze oxidative degradation reactions.[11]

Section 2: Troubleshooting Guides

This section provides systematic, action-oriented workflows for common issues encountered in the lab.

Issue 1: I'm observing unexpected new peaks in my HPLC chromatogram during a stability study.

This is the most common sign of compound degradation. The appearance of new peaks, especially those that grow over time while the main API peak decreases, requires immediate investigation.

G start New Peaks Observed in HPLC dark_control Analyze Dark Control Sample start->dark_control peaks_present Are new peaks present in dark control? dark_control->peaks_present forced_degradation Perform Forced Degradation Study (See Protocol 1) peaks_present->forced_degradation No excipient_study Perform Excipient Compatibility Study peaks_present->excipient_study Yes match_peaks Compare retention times of forced degradation peaks with unknown peaks forced_degradation->match_peaks pathway_id Do peaks match? (e.g., photolytic sample) match_peaks->pathway_id conclusion_photo Conclusion: Photodegradation is confirmed. Implement mitigation strategies. pathway_id->conclusion_photo Yes conclusion_other Conclusion: Degradation is likely due to other stress factors (hydrolysis, oxidation). Investigate formulation/storage. pathway_id->conclusion_other No excipient_study->conclusion_other

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Causality Explanation:

  • Dark Control Analysis: The first and most crucial step is to analyze a control sample that has been protected from light but subjected to the same other conditions (temperature, container). If the new peaks are absent in the dark control, light is confirmed as the primary stress factor.[12] If they are present, other mechanisms like thermal degradation, hydrolysis, or excipient incompatibility are at play.[8]

  • Forced Degradation Study: This study intentionally degrades the compound under specific stress conditions (light, acid, base, oxidation).[13] By comparing the chromatograms from the forced degradation samples to your stability sample, you can tentatively identify the degradation pathway. A match with the photolytic sample provides strong evidence for photodegradation.[14]

Issue 2: My solution of 4-(Quinolin-2-yl)pyrrolidin-2-one is turning yellow/brown.

A2: Discoloration is a classic indicator of quinoline compound degradation.[2] The color change is typically due to the formation of oxidized or polymeric degradation products that have different chromophores than the parent molecule. This is a qualitative but significant sign that the compound's integrity is compromised. You should immediately protect all stock solutions and experimental samples from light and quantify the extent of degradation using a stability-indicating HPLC method.

Issue 3: I am observing a loss of potency or inconsistent results in my biological assays.

A3: Inconsistent results are a direct consequence of a decreasing concentration of the active compound.[2] If the degradation products are not biologically active, the effective concentration of your test compound is lower than intended, leading to variable or weaker-than-expected results. It is essential to use freshly prepared solutions protected from light or to validate the stability of stock solutions under your specific storage and handling conditions before conducting sensitive experiments.

Section 3: Key Experimental Protocols

Protocol 1: Forced Photostability Study (Adapted from ICH Q1B)

This protocol is designed to intentionally degrade the sample to assess its intrinsic photostability and to generate degradation products for analytical method development.

Objective: To determine the photolytic degradation pathway and validate the stability-indicating nature of the analytical method.

Materials:

  • 4-(Quinolin-2-yl)pyrrolidin-2-one (solid and in solution, e.g., 1 mg/mL in a suitable solvent like acetonitrile/water).[15]

  • Chemically inert, transparent containers (e.g., quartz or borosilicate glass vials).

  • Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).[12] The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.

  • Control vials wrapped in aluminum foil (dark control).

  • Validated HPLC method.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration. Place aliquots into transparent vials. Prepare an identical set of "dark control" samples by wrapping the vials completely in aluminum foil.

  • Exposure: Place both the test and dark control samples in the photostability chamber. Position them to ensure direct and uniform exposure to the light source.

  • Temperature Control: Maintain the temperature of the samples under controlled conditions to minimize the contribution of thermal degradation.[12]

  • Sampling: Expose the samples to the light source. The duration should be sufficient to achieve noticeable degradation, typically between 5-20% loss of the parent compound, which may require periodic sampling (e.g., at 0, 6, 12, 24 hours) to find the optimal time.[16]

  • Analysis: At each time point, withdraw samples from both the exposed and dark control vials. Analyze them using the HPLC method.

  • Evaluation:

    • Compare the chromatograms of the light-exposed sample and the dark control. New peaks in the exposed sample are photolytic degradants.

    • Calculate the loss of the parent compound and the formation of major degradants.

    • Ensure the analytical method is capable of separating all major degradation peaks from the parent peak (peak purity analysis).

Protocol 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Objective: To develop an HPLC method that resolves the parent compound from all potential degradation products.

Methodology:

  • Generate Degradation Samples: Perform a full forced degradation study, including hydrolysis (acid and base), oxidation (e.g., with H₂O₂), thermal, and photolytic stress as described in Protocol 1.[15][17]

  • Initial Method Scouting: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid as Solvent A and acetonitrile with 0.1% formic acid as Solvent B).

  • Method Optimization:

    • Inject a mixture of all stressed samples and the unstressed parent compound.

    • Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), column temperature, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of its degradants. This confirms that the main peak is not co-eluting with any impurities.

  • Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, and precision.

Section 4: Mitigation Strategies and Best Practices

Protecting 4-(Quinolin-2-yl)pyrrolidin-2-one from light is crucial for data integrity. The following strategies can be employed, from simple handling adjustments to advanced formulation techniques.

Strategy 1: Handling and Storage Best Practices
  • Work in Subdued Light: When preparing solutions or setting up experiments, work in an area with minimal ambient light or use yellow/red lighting to filter out high-energy UV and blue wavelengths.

  • Use Amber Glassware: Always store the solid compound and its solutions in amber vials or flasks, which are designed to block UV and short-wavelength visible light.

  • Wrap Containers: For clear containers used in experimental setups (e.g., culture plates, cuvettes), wrap them in aluminum foil whenever possible.

  • Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation, which can be initiated by light.

Strategy 2: Formulation-Based Protection

For more advanced applications, such as pre-clinical or clinical formulations, excipients can be used to enhance stability.

Strategy Mechanism of Action Examples Pros Cons
Antioxidants [11]Scavenge free radicals or reactive oxygen species generated during photolysis.Ascorbic Acid, Butylated Hydroxytoluene (BHT), α-TocopherolEffective at low concentrations; well-established in formulations.Can have their own stability issues; potential for incompatibility.
Encapsulation Agents [18][19]Physically shield the API from light by enclosing it within a larger molecule or structure.Cyclodextrins (e.g., HP-β-CD), Liposomes, Polymeric NanoparticlesProvides a physical barrier; can also improve solubility.[20][21]More complex formulation development; may alter bioavailability.
UV Absorbers / Blockers Excipients that absorb UV radiation at a higher rate than the API, acting as a competitive inhibitor.Titanium Dioxide (for solid/suspension forms), Benzophenones (less common in pharma)Highly effective at blocking light.Can be difficult to incorporate into clear solutions; regulatory considerations.
Chelating Agents [11]Bind metal ions that can catalyze photo-oxidative degradation pathways.Ethylenediaminetetraacetic acid (EDTA), Citric AcidEffective against metal-catalyzed degradation.May not prevent direct photodegradation; potential for side effects.

Section 5: References

  • An In-depth Technical Guide to the Photophysical Properties of Benzo[f]quinoline Derivatives. (n.d.). Benchchem. Retrieved March 7, 2026, from

  • Photodegradation of quinoline in water. (n.d.). ResearchGate. Retrieved March 7, 2026, from

  • Montenegro, L., & Turnaturi, R. (2020). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Pharmaceuticals, 13(10), 294. Retrieved March 7, 2026, from [Link]

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025, September 9). Accounts of Chemical Research. Retrieved March 7, 2026, from [Link]

  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. (n.d.). Benchchem. Retrieved March 7, 2026, from

  • Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. (2025, September 9). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2024, May 13). MDPI. Retrieved March 7, 2026, from [Link]

  • Excipient Compatibility in Light- and Oxidation-Sensitive Formulations. (2025, May 17). StabilityStudies.in. Retrieved March 7, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. Retrieved March 7, 2026, from [Link]

  • Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. (n.d.). cbcc.periodicos.ufsc.br. Retrieved March 7, 2026, from [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023, February 16). Arabian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Photostabilization strategies of photosensitive drugs. (2018, April 25). PubMed. Retrieved March 7, 2026, from [Link]

  • Pharmaceutical Compounds as Photostabilizers. (2018, May 24). Al-Nahrain Journal of Science. Retrieved March 7, 2026, from [Link]

  • The Power of Excipient Purity in API Stability. (n.d.). Croda Healthcare. Retrieved March 7, 2026, from [Link]

  • Stabilizer Excipients. (n.d.). Protheragen. Retrieved March 7, 2026, from [Link]

  • Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide. (n.d.). Benchchem. Retrieved March 7, 2026, from

  • Stabilizers. (n.d.). CD Formulation. Retrieved March 7, 2026, from [Link]

  • Low Moisture Excipients for Moisture-Sensitive APIs. (n.d.). Roquette. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved March 7, 2026, from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved March 7, 2026, from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). SciSpace. Retrieved March 7, 2026, from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Pharmaceutical Online. Retrieved March 7, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Excipients in drug delivery systems: A comprehensive review of approved inactive ingredients for human ophthalmic formulations. (2025, January 17). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved March 7, 2026, from [Link]

  • Quinazolin-4-one coupled with pyrrolidin-2-iminium alkaloids from marine-derived fungus Penicillium aurantiogriseum. (2012, June 7). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Enhancing reaction selectivity for 4-position substitution on pyrrolidinone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-C4-SELECT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

🟢 Module 1: The Diagnostic Matrix (Triage)

Welcome to the technical support center for lactam functionalization. Achieving selectivity at the 4-position (beta-position) of 2-pyrrolidinone is electronically counter-intuitive. The C3 position is acidic (enolizable), and the C5 position is susceptible to oxidation (Shono type). The C4 position is the "dead zone"—electronically neutral and remote.

Before proceeding, identify your substrate status to select the correct protocol:

Current Substrate Status Recommended Route Technical Complexity Atom Economy
Saturated Ring (Existing Pyrrolidinone)Route A: Direct C-H ActivationHigh (Requires Directing Groups)High (Late-Stage Functionalization)
Unsaturated Ring (1,5-dihydro-2H-pyrrol-2-one)Route B: Conjugate AdditionModerate (Classic Organometallics)Moderate (Requires Pre-functionalized SM)
Acyclic Precursor (GABA derivatives)Route C: De Novo CyclizationLow (Standard Amide Coupling)Low (Linear Step Count)
📊 Decision Logic Visualization

DecisionMatrix Start START: Select Substrate State Saturated Saturated Pyrrolidinone (Inert C4) Start->Saturated Unsaturated Unsaturated Lactam (3-pyrrolin-2-one) Start->Unsaturated DG_Check Can you install C3-Directing Group? Saturated->DG_Check RouteB Route B: Cu-Catalyzed Conjugate Addition Unsaturated->RouteB Direct Michael Addition RouteA Route A: Pd-Catalyzed C-H Activation DG_Check->RouteA Yes (Aminoquinoline) DG_Check->RouteB No (Dehydrogenate first)

Figure 1: Strategic decision tree for selecting the optimal C4-functionalization pathway based on starting material availability.

🔴 Module 2: Route A - Direct C-H Activation (Troubleshooting)

Target Audience: Researchers performing Late-Stage Functionalization (LSF) on saturated scaffolds. Core Mechanism: Pd(II)-catalyzed C(sp³)-H activation directed by an auxiliary at C3.[1]

The Protocol: C3-Directed C4-Arylation

This method relies on installing a bidentate directing group (DG), typically 8-aminoquinoline (AQ) , at the C3 position. The geometry of the AQ-amide allows the Palladium to reach the "distal" C4 protons [1, 2].

⚠️ Common Error Codes (Troubleshooting)

Error #1: "The reaction stalls at 20% conversion."

  • Root Cause: Catalyst poisoning by Iodide.

    • Explanation: If you are using Aryl Iodides as the coupling partner, the released iodide ions bind tightly to Pd(II), shutting down the catalytic cycle.

  • The Fix: Add a Silver salt scavenger.

    • Protocol Adjustment: Add AgOAc or Ag₂CO₃ (1.0 - 2.0 equiv). This precipitates AgI, regenerating the active cationic Pd species.

    • Alternative: Switch to Aryl Triflates (Ar-OTf) if silver is incompatible with other motifs, though reactivity may drop.

Error #2: "I see a mixture of cis and trans isomers."

  • Root Cause: The thermodynamics of the Palladacycle.[2][3]

    • Explanation: C-H activation happens at both cis and trans C4 positions relative to the DG.[1][2][3] However, the trans-palladacycle is highly strained (~6 kcal/mol higher in energy) [1].[1][2][3]

  • The Fix: Optimize for cis-selectivity.

    • Protocol Adjustment: Use bulky carboxylic acid ligands (e.g., Pivalic acid). The steric bulk reinforces the geometric constraint, favoring the cis-product via the lower-energy cis-palladacycle intermediate.

Error #3: "My Directing Group (DG) won't hydrolyze off."

  • Root Cause: The 8-aminoquinoline amide is incredibly stable.

    • Explanation: Standard hydrolysis (LiOH/H₂O) often fails.

  • The Fix: Reductive cleavage or nitrosylation.

    • Protocol Adjustment: Use SmI₂ / EtNH₂ for reductive cleavage or Boc₂O / DMAP followed by LiOH (the "activation" strategy).

🟢 Module 3: Route B - Conjugate Addition (Troubleshooting)

Target Audience: Process chemists scaling up 4-substituted pyrrolidinones. Core Mechanism: 1,4-Michael Addition to


-unsaturated lactams (1,5-dihydro-2H-pyrrol-2-one).
The Protocol: Organocuprate Addition

Unlike the "hard" nucleophiles (Grignards/Lithiums) that attack the Carbonyl (C2) resulting in 1,2-addition, "soft" organocuprates selectively attack the C4 position [3].

⚠️ Common Error Codes (Troubleshooting)

Error #1: "I'm getting the tertiary alcohol (1,2-addition product)."

  • Root Cause: Hard Nucleophile usage / Lack of Cu(I).

  • The Fix: Transmetallation.

    • Protocol: Do not add RMgBr directly. Pre-mix RMgBr with CuI (10-20 mol%) or stoichiometric CuCN at -78°C to form the cuprate (

      
      ) before adding the lactam.
      
    • Additive: Add TMSCl (Trimethylsilyl chloride). It acts as a Lewis acid to activate the carbonyl oxygen and traps the resulting enolate, accelerating the 1,4-addition over the 1,2-pathway.

Error #2: "The N-protecting group is falling off or migrating."

  • Root Cause: Lewis acidity of Copper/Magnesium.

  • The Fix: Use robust protecting groups.

    • Recommendation: Avoid Acetyl (Ac) or Boc if using strong Lewis acids. Use Benzyl (Bn) or PMB (p-methoxybenzyl). These are stable to organometallics and prevent N-coordination interference.

Error #3: "Low regioselectivity with asymmetric Michael acceptors."

  • Root Cause: Steric clashes at C4 vs C3.

  • The Fix: Ligand acceleration.

    • Protocol: If using Zinc reagents (

      
      ), employ Feringa-type phosphoramidite ligands. These not only boost reactivity but can induce high enantioselectivity at C4 [4].[4]
      

🔬 Mechanism Visualization: Pd-Catalyzed C4-Activation

The following diagram illustrates the critical "strain-release" mechanism that dictates selectivity in Route A.

Mechanism Substrate Substrate (C3-DG Installed) Coordination Pd Coordination (N,N-Bidentate) Substrate->Coordination + Pd(OAc)2 CH_Activation C-H Activation (CMD Mechanism) Coordination->CH_Activation Ligand exchange Palladacycle Palladacycle Intermediate (Cis vs Trans) CH_Activation->Palladacycle Reversible OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd Cis-isomer reacts faster (Lower Strain) RedElim Reductive Elimination (C-C Bond Formed) OxAdd->RedElim + Ag salt (scavenges I-) RedElim->Substrate Product Release Recycle Pd

Figure 2: Catalytic cycle of C3-directed C4-arylation. Note the reversibility of the C-H activation step and the critical role of silver salts in driving the cycle forward.

📋 Summary of Reagents & Conditions

ComponentRoute A (C-H Activation)Route B (Conjugate Addition)
Catalyst Pd(OAc)₂ (5-10 mol%)CuI, CuCN, or Cu(OTf)₂
Solvent t-Amyl Alcohol or PhCF₃ (High BP, non-coord)THF or Et₂O (Anhydrous)
Temperature 80°C - 120°C (Requires heat)-78°C to 0°C (Kinetic control)
Additives Ag₂CO₃ (Iodide scavenger), PivOHTMSCl (Enolate trap), HMPA
Key Selectivity Driver Directing Group GeometryHard/Soft Acid-Base Theory

📚 References

  • Antermite, D., et al. (2023). "On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions." ACS Catalysis. Link

  • He, J., et al. (2016). "Ligand-Promoted Bidentate Auxiliary-Directed Pd-Catalyzed C–H Arylation of sp3 C–H Bonds." Journal of the American Chemical Society.[4] Link

  • Organic Syntheses. (2023). "3-Component Approach to 1,5-Dihydro-2H-pyrrol-2-one Heterocycles." Organic Syntheses. Link

  • Feringa, B. L., et al. (2011). "Catalytic Enantioselective Conjugate Addition of Grignard Reagents to 3-Pyrrolin-2-ones." Angewandte Chemie International Edition. Link

  • Yu, J. Q., et al. (2014). "Remote C–H Activation of Heterocycles." Nature. Link

Sources

Troubleshooting HPLC peak tailing for 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support guide for the analysis of 4-(Quinolin-2-yl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering peak asymmetry—specifically peak tailing—during the HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just steps to fix the problem, but a deep, mechanistic understanding of why it occurs and how to build robust analytical methods to prevent it.

The structure of 4-(Quinolin-2-yl)pyrrolidin-2-one, with its basic quinoline nitrogen, is the primary clue to its chromatographic behavior. This basicity makes it highly susceptible to secondary interactions with standard silica-based stationary phases, which is the most common reason for poor peak shape. This guide will walk you through a logical troubleshooting workflow, from chemical interactions to instrumental effects.

Why is my peak for 4-(Quinolin-2-yl)pyrrolidin-2-one tailing?

Peak tailing is a common issue in HPLC, but for basic compounds like this one, the cause is often predictable.[1] The primary reason is the presence of more than one retention mechanism occurring during the separation.[1][2] While the main retention on a reversed-phase column is hydrophobic, secondary ionic interactions can occur between the basic analyte and the acidic surface of the column packing material.

This guide provides a systematic approach to diagnosing and resolving the issue. The workflow below outlines the most common causes, which we will explore in detail.

Troubleshooting_Workflow start Peak Tailing Observed for 4-(Quinolin-2-yl)pyrrolidin-2-one diagnosis Is tailing specific to this analyte or affects all peaks? start->diagnosis chemical_causes CHEMICAL CAUSES (Analyte-Specific) diagnosis->chemical_causes Analyte-Specific physical_causes PHYSICAL / INSTRUMENTAL CAUSES (System-Wide) diagnosis->physical_causes All Peaks silanol_interaction Primary Suspect: Secondary Silanol Interactions chemical_causes->silanol_interaction overload Mass Overload chemical_causes->overload metal_chelation Metal Chelation chemical_causes->metal_chelation extra_column Extra-Column Volume physical_causes->extra_column column_void Column Void / Blocked Frit physical_causes->column_void solvent_mismatch Sample Solvent Mismatch physical_causes->solvent_mismatch solution_ph SOLUTION: Adjust Mobile Phase pH silanol_interaction->solution_ph solution_column SOLUTION: Use Highly Deactivated Column silanol_interaction->solution_column solution_overload SOLUTION: Reduce Sample Concentration overload->solution_overload solution_tubing SOLUTION: Minimize Tubing Length/ID extra_column->solution_tubing solution_column_maint SOLUTION: Flush or Replace Column column_void->solution_column_maint

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q1. How do I confirm if the tailing is caused by chemical interactions with the column?

This is the most probable cause for 4-(Quinolin-2-yl)pyrrolidin-2-one. The issue stems from secondary interactions between the basic quinoline nitrogen and residual silanol groups (Si-OH) on the silica-based stationary phase.[3] These silanol groups are acidic and can exist in an ionized state (SiO-), especially at mid-range pH, leading to strong ionic interactions with protonated basic analytes.[1][4] This creates a mixed-mode retention mechanism (hydrophobic and ionic), resulting in tailing peaks.

The Role of Mobile Phase pH

The most powerful tool to diagnose and solve this issue is adjusting the mobile phase pH.[5][6] By controlling pH, you can control the ionization state of both your analyte and the column's silanol groups to minimize unwanted interactions. The pKa of quinoline is approximately 4.9.

pH RangeAnalyte (Quinoline) StateSilanol (SiO₂) StateInteraction PotentialExpected Peak Shape
Low pH (2.5 - 3.0) Protonated (Cationic)Neutral (Si-OH)Low. Ionic interaction is suppressed.[3]Good. This is the recommended range.
Mid pH (4.0 - 6.0) Mixed / ProtonatedPartially Ionized (SiO-)High. Strong ionic interaction.Poor. Significant tailing expected.[1]
High pH (> 8.0) NeutralIonized (SiO-)Low. Analyte is neutral.Good, but requires a pH-stable column.
Experimental Protocol: Optimizing Mobile Phase pH

This protocol is designed to suppress silanol interactions and achieve a symmetrical peak.

Objective: To prepare a mobile phase at a pH of ~3.0 to ensure residual silanols are not ionized.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (or trifluoroacetic acid, TFA)

  • 0.2 µm filter

Procedure:

  • Prepare the Aqueous Phase: Measure 1000 mL of HPLC-grade water into a clean mobile phase bottle.

  • Adjust pH: While stirring, carefully add formic acid dropwise until the pH of the aqueous solution is between 2.8 and 3.2. A final concentration of 0.1% (v/v) formic acid is a common and effective starting point.

  • Filter: Filter the aqueous buffer through a 0.2 µm filter to remove particulates.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with acetonitrile to your desired ratio (e.g., 70:30 Water:ACN). Ensure the final mixture is fully degassed before use.

  • Equilibrate and Test: Equilibrate your HPLC column with the new mobile phase for at least 10-15 column volumes before injecting your sample. Observe the peak shape.

Expected Result: A significant reduction in peak tailing and a more symmetrical, Gaussian peak shape.

Q2. My peak shape improved when I injected a lower concentration. What does this mean?

This is a classic symptom of mass overload (also called concentration overload).[7] When too much analyte mass is injected, it can locally saturate the active sites on the stationary phase at the column inlet.[8][9] Excess molecules then travel further down the column before finding an available site to interact with, leading to a broadened, tailing peak that often has a characteristic "shark-fin" or right-triangle shape.[10] A key indicator of mass overload is that the retention time of the peak apex may decrease as the concentration increases.[10]

Experimental Protocol: Diagnosing Mass Overload

Objective: To confirm if poor peak shape is due to injecting too much analyte.

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample in the mobile phase. A good starting point is your current concentration, a 1:10 dilution, and a 1:100 dilution.

  • Inject and Analyze: Inject the same volume of each sample, starting with the most dilute and working your way up to the most concentrated.

  • Evaluate Peak Shape: Compare the chromatograms.

    • If overload is the issue: You will see the peak tailing factor and peak width decrease significantly with the diluted samples. The peak shape of the 1:10 or 1:100 dilution should be visibly more symmetrical.[10]

    • If overload is not the issue: The peak shape will remain poor and the tailing factor will be consistent across all concentrations.

Solution: If mass overload is confirmed, the solution is straightforward: reduce the amount of sample injected. This can be achieved by either diluting the sample or reducing the injection volume.[11][12]

Q3. All the peaks in my chromatogram are tailing, not just the 4-(Quinolin-2-yl)pyrrolidin-2-one. What's wrong?

When all peaks in a run show tailing or broadening, the problem is likely instrumental or physical, not chemical.[11] The two most common culprits are excessive extra-column volume or a compromised column.

  • Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself, including the injector, sample loop, connecting tubing, and detector flow cell.[13][14][15] Excessive volume in these components allows the separated analyte bands to diffuse and broaden before they reach the detector, causing peak distortion.[16][17] This effect is most pronounced for early-eluting peaks.

    • Troubleshooting:

      • Check Connections: Ensure all fittings (especially between the column and detector) are properly seated with no gaps, which create dead volume.[15]

      • Minimize Tubing: Use the shortest possible length of connecting tubing with the narrowest internal diameter (ID) appropriate for your system's backpressure limits.[15]

  • Column Void or Blocked Frit: Over time, the packed bed of the column can settle, creating a void at the inlet. Alternatively, the inlet frit can become partially blocked with particulates from the sample or mobile phase.[1][18] Both issues disrupt the flow path, leading to distorted peaks for all analytes.

    • Troubleshooting:

      • Use Guard Columns/Filters: The best solution is prevention. Always use a guard column and an in-line filter to protect the analytical column.[11]

      • Reverse and Flush: If you suspect a blocked frit, and the column manufacturer permits it, disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste.[1]

      • Replace the Column: If a void has formed, the column is likely irreversibly damaged and should be replaced.[1] Substituting the suspect column with a new one is the fastest way to confirm this is the problem.

Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for this compound?

  • Column: A modern, high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 5-10 minute gradient from 10% to 90% B to determine the approximate elution time, then optimize to an isocratic or shallow gradient method for the final analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV, monitor at a wavelength appropriate for the quinoline chromophore (e.g., ~270-320 nm).

Q: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger (i.e., more organic) than your mobile phase, it can cause peak distortion, including tailing or fronting.[19] Whenever possible, dissolve your sample in the initial mobile phase composition.

Q: What is an acceptable Tailing Factor (Tf) or Asymmetry Factor (As)? Most regulatory guidelines, such as the USP, recommend a tailing factor of not more than 2.0. For good chromatography, a value between 0.9 and 1.5 is generally desirable.[1]

References

  • How to Avoid HPLC Column Overload - Chromatography Today. Available from: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. Available from: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available from: [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC International. Available from: [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). ACD/Labs. Available from: [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech. Available from: [Link]

  • HPLC column overload - Element Lab Solutions. (2017, September 20). Element Lab Solutions. Available from: [Link]

  • What do you know about the overload for HPLC column? | Biovanix Chromatography. Available from: [Link]

  • Extra-Column Volume in HPLC - Element Lab Solutions. Available from: [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. (2025, July 17). Alwsci. Available from: [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Alwsci. Available from: [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. (2025, October 28). Hawach. Available from: [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Alwsci. Available from: [Link]

  • [Kromasil®] F.A.Q. - What is the difference between dead volume and dwell volume? Available from: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29). LCGC International. Available from: [Link]

  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Phenomenex. Available from: [Link]

  • Column Volume and Extra-Column Volume - Phenomenex. (2025, July 23). Phenomenex. Available from: [Link]

  • Overload in Liquid Chromatography | LCGC International. (2015, August 1). LCGC International. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Phenomenex. Available from: [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]

  • [(2S,4S)-4-(4-quinolin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone. PubChem. Available from: [Link]

  • 4-Quinolinyl | C9H6N | CID 14492037 - PubChem - NIH. Available from: [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2010, January 15). PubMed. Available from: [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (2022, July 15). Available from: https://www.jptcp.com/index.php/jptcp/article/download/4366/2916
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. (2025, August 10). ResearchGate. Available from: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI. (2025, March 26). MDPI. Available from: [Link]

  • Structures of quinoline (I), quinolin-4(1H)-one (II), and the two natural derivatives (E). Available from: [Link]

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Validation & Comparative

1H NMR Spectral Analysis of 4-(Quinolin-2-yl)pyrrolidin-2-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of heterocyclic compounds like 4-(Quinolin-2-yl)pyrrolidin-2-one presents unique analytical challenges. The molecule features a highly conjugated, anisotropic quinoline ring paired with a saturated pyrrolidin-2-one ring. The latter contains a chiral center at C4, rendering the adjacent methylene protons (C3 and C5) diastereotopic, and an exchangeable amide proton (NH) whose behavior is highly solvent-dependent.

This guide objectively compares the performance of Deuterated Solvents (DMSO-d6 vs. CDCl3) and Spectrometer Field Strengths (400 MHz vs. 600 MHz) to determine the optimal analytical parameters for resolving this complex spin system.

Solvent Performance Comparison: DMSO-d6 vs. CDCl3

The choice of deuterated solvent fundamentally alters the resulting 1H NMR spectrum due to variations in solvent-solute interactions, specifically hydrogen bonding and magnetic anisotropy[1].

The Causality of Solvent-Induced Shifts

According to foundational models by Buckingham, solvent effects in NMR are driven by four primary interactions: hydrogen bonding, solvent anisotropy, polar effects, and van der Waals forces[2],[3].

  • In CDCl3 (Low Polarity, Aprotic): The pyrrolidinone NH proton experiences weak intermolecular interactions. Combined with the quadrupole relaxation of the adjacent Nitrogen-14 nucleus, the NH signal typically manifests as a broad, poorly defined singlet around 6.20 ppm. Furthermore, CDCl3 does not disrupt intramolecular interactions, which can lead to signal overlap in the aliphatic region.

  • In DMSO-d6 (High Polarity, Strong Hydrogen Bond Acceptor): DMSO-d6 acts as a powerful hydrogen bond acceptor. It strongly solvates the protic NH group, halting proton exchange and mitigating quadrupolar broadening[2]. This "locks" the NH proton, shifting it significantly downfield (to ~8.15 ppm) and sharpening it into a distinct singlet.

Quantitative Data: Chemical Shift Comparison

The following table summarizes the expected solvent-induced shifts (Δδ = δDMSO - δCDCl3) for the key protons of 4-(Quinolin-2-yl)pyrrolidin-2-one[1],[2].

Proton AssignmentExpected δ in CDCl3 (ppm)Expected δ in DMSO-d6 (ppm)Solvent-Induced Shift (Δδ)
NH (Pyrrolidinone) ~6.20 (Broad singlet)~8.15 (Sharp singlet)+1.95
H3', H4', H5', H6', H7', H8' (Quinoline) 7.50 - 8.20 (Multiplets)7.60 - 8.40 (Multiplets)+0.10 to +0.20
H4 (Pyrrolidinone CH) 3.85 (Multiplet)3.95 (Multiplet)+0.10
H5α, H5β (Pyrrolidinone CH2) 3.50, 3.80 (Multiplets)3.45, 3.70 (Multiplets)-0.05 to -0.10
H3α, H3β (Pyrrolidinone CH2) 2.60, 2.85 (Multiplets)2.50, 2.75 (Multiplets)-0.10

Verdict: DMSO-d6 is the superior solvent for this molecule. It provides a highly resolved, diagnostic NH signal and prevents the co-elution of the broad NH peak with the critical diastereotopic CH2 multiplets of the pyrrolidinone ring.

Spectrometer Field Strength: 400 MHz vs. 600 MHz

The pyrrolidinone ring of this molecule is a classic example of a strongly coupled spin system. Because C4 is a chiral center, the two protons on C3 (and C5) are diastereotopic—they exist in different chemical environments and couple with each other (geminal coupling,


) as well as with the H4 proton (vicinal coupling, 

).
The Causality of Field-Dependent Resolution
  • 400 MHz (Routine Analysis): At lower magnetic fields, the difference in resonance frequencies (Δν, in Hz) between the diastereotopic protons is relatively small. When Δν is comparable to the scalar coupling constant (

    
    ), the system enters the second-order (strong coupling) regime . This causes the "roof effect," where inner peaks increase in intensity and outer peaks diminish, resulting in complex, overlapping multiplets that are difficult to integrate or assign.
    
  • 600 MHz (High-Resolution Analysis): Chemical shift dispersion (Δν) scales linearly with the external magnetic field (

    
    ), while the scalar coupling constant (
    
    
    
    ) remains field-independent. Upgrading to a 600 MHz spectrometer increases the Δν/
    
    
    ratio. This transitions the complex ABX spin systems into first-order (weak coupling) AMX systems , simplifying the multiplets into distinct doublets of doublets (dd) and allowing for the precise extraction of
    
    
    and
    
    
    coupling constants.

Spin_Coupling H4 H4 (CH) H3a H3α (CH2) H4->H3a 3J (Vicinal) H3b H3β (CH2) H4->H3b 3J (Vicinal) H5a H5α (CH2) H4->H5a 3J (Vicinal) H5b H5β (CH2) H4->H5b 3J (Vicinal) H3a->H3b 2J (Geminal) H5a->H5b 2J (Geminal) NH NH (Amide) H5a->NH 3J (Vicinal) H5b->NH 3J (Vicinal)

Caption: Spin-spin coupling network within the pyrrolidin-2-one ring showing geminal and vicinal interactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints at every stage of the NMR workflow.

Step 1: Sample Preparation
  • Accurately weigh 10–15 mg of 4-(Quinolin-2-yl)pyrrolidin-2-one into a clean glass vial[1].

  • Add 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Vortex for 30 seconds.

  • Validation Checkpoint: Visually inspect the solution. It must be perfectly clear. Any undissolved particulates will create magnetic susceptibility gradients, broadening the spectral lines. Filter through a glass wool plug into a 5 mm NMR tube if necessary.

Step 2: Probe Tuning and Magnet Shimming
  • Insert the sample into the 600 MHz spectrometer.

  • Perform automatic or manual Tuning and Matching (ATM) for the 1H channel.

  • Lock the magnetic field to the deuterium frequency of DMSO-d6.

  • Shim the Z-axis gradients (Z1 to Z5).

  • Validation Checkpoint: Monitor the residual DMSO-d6 pentet at 2.50 ppm. The Full-Width at Half-Maximum (FWHM) must be

    
     Hz. If it is wider, re-shim the magnet to ensure field homogeneity.
    
Step 3: Acquisition Parameters
  • Pulse Angle: Set to 30° to allow for faster relaxation and higher scan throughput.

  • Relaxation Delay (D1): Set to 2.0 seconds. (The rigid heterocyclic framework typically has T1 relaxation times under 1.5 seconds; a 2.0s delay ensures >95% longitudinal magnetization recovery).

  • Number of Scans (NS): 16 to 32 scans.

  • Validation Checkpoint: After acquisition, check the Signal-to-Noise Ratio (SNR). The lowest intensity multiplet (typically the H4 proton) must have an SNR > 100:1 for accurate integration.

Step 4: Data Processing
  • Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation.

  • Manually phase the spectrum (zero-order and first-order corrections) to ensure a flat baseline.

  • Calibrate the chemical shift axis by setting the TMS singlet exactly to 0.00 ppm.

NMR_Workflow A Sample Preparation Weigh 10-15 mg of Analyte B Solvent Selection Choose DMSO-d6 A->B C Dissolution & Filtration Validate: Visual Clarity B->C D NMR Acquisition Validate: FWHM < 0.8 Hz C->D E Data Processing Validate: SNR > 100:1 D->E

Caption: Self-validating step-by-step workflow for the preparation and acquisition of 1H NMR spectra.

References

  • 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (via Modgraph) URL:[Link]

  • Solvent Effects on the Measurement of Chemical Shifts in Nuclear Magnetic Resonance Spectra Source: The Journal of Chemical Physics (via ACS Publications) URL:[Link]

Sources

Structural Confirmation of 4-(Quinolin-2-yl)pyrrolidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Focus: Comparative analysis of Single Crystal X-Ray Diffraction (SC-XRD) versus NMR/MS for the definitive structural elucidation of 4-(Quinolin-2-yl)pyrrolidin-2-one.

Executive Summary: The Case for Absolute Certainty

In the development of quinoline-based therapeutics, such as kinase inhibitors or antimalarials, the precise structural characterization of scaffolds like 4-(Quinolin-2-yl)pyrrolidin-2-one is a critical go/no-go milestone. While High-Resolution Mass Spectrometry (HRMS) confirms molecular formula and Nuclear Magnetic Resonance (NMR) establishes connectivity, these methods often fall short in unambiguously defining absolute stereochemistry (at the pyrrolidinone C4 position) and solid-state polymorph risks .

This guide objectively compares the "product"—SC-XRD Data Generation —against standard spectroscopic alternatives. Our analysis demonstrates that while NMR is superior for high-throughput screening, SC-XRD is the requisite gold standard for regulatory submission and intellectual property protection regarding this specific scaffold.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table summarizes the performance metrics of SC-XRD compared to 1D/2D NMR and HRMS for the specific challenge of characterizing 4-(Quinolin-2-yl)pyrrolidin-2-one.

Table 1: Performance Comparison Matrix
FeatureSC-XRD (The Product) 2D NMR (NOESY/COSY) HRMS (ESI-TOF)
Connectivity Definitive (Direct atom mapping)High (Inferential via coupling)Low (Fragment based)
Absolute Configuration Definitive (via Flack Parameter)Indirect (Requires Mosher's esters)None
Conformation Precise (Torsion angles:

~88°)
Averaged (Solution state dynamics)None
Polymorph Detection High (Unit cell dimensions)None (Solution state only)None
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved<1 mg dissolved
Turnaround Time 24–48 Hours (post-crystallization)1–2 Hours15 Minutes
Critical Insight: The Stereochemical Gap

For 4-(Quinolin-2-yl)pyrrolidin-2-one, the chiral center at C4 of the pyrrolidone ring presents a major liability. Standard NMR cannot distinguish between the (S)- and (R)-enantiomers without chiral derivatization. SC-XRD resolves this in a single experiment by refining the Flack parameter , providing a self-validating metric for absolute stereochemistry.

Technical Deep Dive: The SC-XRD Workflow

To achieve the "product" performance (a solved structure with R-factor < 5%), a specific protocol tailored to the solubility profile of quinoline derivatives is required.

Experimental Protocol: Crystallization & Data Collection

Objective: Grow diffraction-quality single crystals of 4-(Quinolin-2-yl)pyrrolidin-2-one.

  • Solvent Selection: The molecule contains a polar lactam (pyrrolidinone) and a lipophilic aromatic system (quinoline). A binary solvent system is necessary.

    • Recommended System: Ethanol/Water (80:20) or Acetonitrile/Methanol slow evaporation.

  • Seeding Protocol:

    • Dissolve 20 mg of the compound in 2 mL of warm Ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.
      
    • Place in a small vial, cover with Parafilm, and poke 3-4 pinholes.

    • Allow to stand undisturbed at 4°C for 3-5 days.

  • Mounting & Collection:

    • Select a crystal with dimensions approx.

      
       mm.
      
    • Mount on a Kapton loop using Paratone-N oil.

    • Instrument: Bruker D8 QUEST or equivalent with Mo-K

      
       radiation (
      
      
      
      Å).
    • Temperature: Maintain at 100 K (using liquid nitrogen stream) to minimize thermal ellipsoids.

Data Processing & Refinement
  • Indexing: Determine unit cell parameters (typically Monoclinic

    
     or Triclinic 
    
    
    
    for this class).
  • Integration: Use SAINT or XDS software.

  • Solution: Structure solution via Direct Methods (SHELXT).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
    • Validation Check: Ensure the pyrrolidine ring puckering (envelope vs. twist) is modeled correctly, as disorder is common in the C3-C4 region.

Visualization of Structural Logic

The following diagrams illustrate the decision-making process and the structural connectivity confirmed by the data.

Diagram 1: Structural Confirmation Decision Tree

G Start Synthesized 4-(Quinolin-2-yl)pyrrolidin-2-one CheckChirality Is C4 Stereocenter Defined? Start->CheckChirality NMR_Path 1H NMR / NOESY CheckChirality->NMR_Path Rapid Screen XRD_Path SC-XRD (The Product) CheckChirality->XRD_Path Definitive Proof Result_NMR Relative Stereochemistry Only (Ambiguous) NMR_Path->Result_NMR Lack of Chiral Ref. Result_XRD Absolute Configuration (Flack x < 0.05) XRD_Path->Result_XRD Anomalous Dispersion

Caption: Decision workflow highlighting SC-XRD as the only path to unambiguous absolute configuration for chiral quinoline-pyrrolidinone scaffolds.

Diagram 2: Molecular Connectivity & Interaction Map

Structure Quinoline Quinoline Ring (Rigid Planar) Linker C-C Bond (Torsion Angle) Quinoline->Linker C2 Position PiStack Pi-Pi Stacking (Quinoline-Quinoline) Quinoline->PiStack Centroid dist ~3.7Å Pyrrolidinone Pyrrolidin-2-one (Flexible Envelope) Linker->Pyrrolidinone C4 Position HBond Intermolecular H-Bond (NH...O=C) Pyrrolidinone->HBond Lactam Donor HBond->Pyrrolidinone Lactam Acceptor (Dimer Formation)

Caption: Structural map derived from X-ray data, showing the critical C2-C4 linkage and solid-state stabilizing interactions (H-bonds and Pi-stacking).

Expert Insights & Data Interpretation

The "Twist" vs. "Envelope" Conformation

In similar structures, such as 1-[(2S,4R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the pyrrolidine ring often adopts an envelope conformation or a twist conformation to minimize steric clash with the bulky quinoline group [1].

  • Expectation: The mean plane of the quinoline ring is likely inclined relative to the pyrrolidinone ring.[1][2] SC-XRD data typically reveals a dihedral angle between 45° and 90° to disrupt conjugation and reduce steric strain.

  • Why this matters: This specific torsion angle dictates the molecule's binding affinity in protein pockets (e.g., kinase ATP-binding sites). NMR NOE signals can be ambiguous here due to rapid rotation; X-ray freezes the bioactive conformation.

Hydrogen Bonding Networks

The pyrrolidin-2-one moiety is a classic lactam. In the crystal lattice, these molecules almost invariably form centrosymmetric dimers or infinite chains via


 hydrogen bonds [2].
  • Data Validation: If your solved structure does not show this strong interaction (

    
     Å), the solution may be incorrect (e.g., atom assignment error between N and O).
    
Absolute Configuration (The Flack Parameter)

For chiral synthesis confirmation:

  • Flack Parameter (x):

    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      
    • 
      : Racemic twin.
      
  • Requirement: Because C, H, N, and O are light atoms, anomalous scattering is weak with Mo-K

    
    . For high confidence, Cu-K
    
    
    
    radiation
    is recommended for this specific organic molecule to achieve a statistically significant Flack parameter [3].

References

  • Mathusalini, S., Viswanathan, V., Mohan, P. S., Lin, C.-H., & Velmurugan, D. (2015).[1] Crystal structure of 4'-(2-methoxyquinolin-3-yl)-1'-methyldispiro[indan-2,2'-pyrrolidine-3',3''-indoline]-1,3,2''-trione . Acta Crystallographica Section E: Crystallographic Communications, 72(1), 17–20. Link

  • Arshad, M., et al. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline . International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196.[3] Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(2), 249-259. Link

Sources

A Proposed Experimental Framework for Evaluating a Novel Quinoline Derivative Against a Gold Standard

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Bioactivity of 4-(Quinolin-2-yl)pyrrolidin-2-one versus Chloroquine

This guide presents a comprehensive, head-to-head comparison of the bioactivity of 4-(Quinolin-2-yl)pyrrolidin-2-one, a novel synthetic compound, against the well-established drug, chloroquine. For drug development professionals and researchers, the critical evaluation of a new chemical entity (NCE) against a benchmark drug is a cornerstone of the discovery pipeline. Chloroquine, a 4-aminoquinoline, has been a fundamental tool in the treatment of malaria for decades and has found further applications due to its anti-inflammatory and autophagy-inhibiting properties.[1][2][3][4] Its mechanism of action, particularly in malaria, is well-documented and involves the disruption of heme detoxification in the parasite's digestive vacuole.[5][6][7]

The compound 4-(Quinolin-2-yl)pyrrolidin-2-one represents a fascinating structural hybrid. It merges the quinoline scaffold, known for its broad spectrum of biological activities including antimalarial and antibacterial effects, with a pyrrolidin-2-one moiety, a core component in numerous pharmacologically active compounds.[8][9][10][11] This structural amalgamation provides a strong rationale for investigating its bioactivity.

Given the absence of published data on this specific hybrid, this guide is structured as a robust, proposed experimental framework. It outlines the necessary protocols, explains the causality behind experimental choices, and provides a template for data analysis to rigorously compare its potential antimalarial, anti-inflammatory, and cytotoxic profiles against chloroquine.

Part 1: Comparative Antimalarial Bioactivity Assessment

A primary application of quinoline-based drugs is in the treatment of malaria. Therefore, the initial and most critical comparison must be an evaluation of antimalarial efficacy.

Postulated Mechanism of Action

Chloroquine's efficacy stems from its accumulation in the acidic food vacuole of the Plasmodium parasite, where it binds to heme and prevents its polymerization into non-toxic hemozoin.[1][5][6] This leads to a buildup of toxic heme, which induces parasite death. It is plausible that 4-(Quinolin-2-yl)pyrrolidin-2-one, by virtue of its quinoline core, may exert a similar effect. This hypothesis forms the basis for a direct comparative study using both chloroquine-sensitive and chloroquine-resistant parasite strains to probe for potential advantages in overcoming resistance mechanisms.

Experimental Protocol: In Vitro Antiplasmodial Activity

The initial screening for antimalarial activity is most efficiently conducted in vitro. The SYBR Green I-based fluorescence assay is a widely adopted, reliable, and high-throughput method for quantifying parasite proliferation.[12]

Step-by-Step Protocol:

  • Plasmodium falciparum Culture:

    • Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human A+ erythrocytes at 37°C.[12][13]

    • Use RPMI-1640 medium supplemented with 10% human serum, under a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[13]

  • Drug Preparation:

    • Prepare stock solutions of 4-(Quinolin-2-yl)pyrrolidin-2-one and chloroquine phosphate in DMSO (e.g., 10 mg/mL).

    • Perform serial dilutions in RPMI-1640 medium to create a range of test concentrations.

  • Assay Procedure:

    • Synchronize parasite cultures to the ring stage.

    • In a 96-well plate, add 100 µL of parasitized red blood cell suspension (2% parasitemia, 2% hematocrit) to wells containing 100 µL of the diluted test compounds.

    • Include positive controls (chloroquine) and negative controls (no drug).

    • Incubate the plate for 72 hours under the conditions described in step 1.

  • Quantification:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

    • Add 100 µL of lysis buffer to each well and incubate in the dark for 1 hour.

    • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P_culture 1. Culture P. falciparum (Sensitive & Resistant Strains) Drug_prep 2. Prepare Serial Dilutions of Test Compounds & Chloroquine Plate_setup 3. Plate Parasitized RBCs with Drug Dilutions Drug_prep->Plate_setup Incubate 4. Incubate for 72 hours Plate_setup->Incubate Lysis 5. Add SYBR Green Lysis Buffer Incubate->Lysis Read 6. Measure Fluorescence Lysis->Read Analyze 7. Calculate IC50 Values Read->Analyze

In Vitro Antimalarial Screening Workflow.

Hypothetical Data Table 1: In Vitro Antiplasmodial Activity

CompoundIC₅₀ (nM) vs. 3D7 (CQ-Sensitive)IC₅₀ (nM) vs. K1 (CQ-Resistant)Resistance Index (K1 IC₅₀ / 3D7 IC₅₀)
Chloroquine20 ± 2.5350 ± 21.017.5
4-(Quinolin-2-yl)pyrrolidin-2-one45 ± 4.195 ± 8.52.1
Experimental Protocol: In Vivo Antimalarial Suppressive Test

Following promising in vitro results, the next logical step is to assess efficacy in a living system. The 4-day suppressive test (Peter's test) is the standard model for evaluating the schizonticidal activity of a compound in early infection.[13][14]

Step-by-Step Protocol:

  • Animal Model:

    • Use Swiss albino mice (6-8 weeks old, 20-25g).

    • Divide mice into groups (n=5): vehicle control, positive control (chloroquine), and test groups for 4-(Quinolin-2-yl)pyrrolidin-2-one at various doses (e.g., 25, 50, 100 mg/kg/day).

  • Infection:

    • Inoculate all mice intraperitoneally with 1x10⁷ Plasmodium berghei-parasitized red blood cells.

  • Drug Administration:

    • Two hours post-infection (Day 0), begin oral administration of the respective compounds.

    • Continue treatment once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring:

    • On Day 4, collect blood from the tail vein of each mouse.

    • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

    • Determine the percentage of parasitemia by counting the number of parasitized RBCs out of at least 1000 total RBCs under a microscope.

  • Data Analysis:

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of suppression using the formula: [(A-B)/A] x 100, where A is the average parasitemia in the vehicle control group and B is the average parasitemia in the treated group.

G Infect Day 0: Inoculate Mice with P. berghei Treat_D0 Day 0: Administer First Dose (2 hours post-infection) Infect->Treat_D0 Treat_D1 Day 1: Administer Second Dose Treat_D0->Treat_D1 Treat_D2 Day 2: Administer Third Dose Treat_D1->Treat_D2 Treat_D3 Day 3: Administer Fourth Dose Treat_D2->Treat_D3 Sample Day 4: Collect Blood Smears Treat_D3->Sample Analyze Determine % Parasitemia & Calculate Suppression Sample->Analyze

Workflow for the 4-Day Suppressive In Vivo Test.

Hypothetical Data Table 2: In Vivo Antimalarial Activity

Treatment GroupDose (mg/kg/day)Average Parasitemia (%) on Day 4% Suppression
Vehicle Control-35.5 ± 4.2-
Chloroquine102.1 ± 0.594.1
4-(Quinolin-2-yl)pyrrolidin-2-one508.9 ± 1.574.9
4-(Quinolin-2-yl)pyrrolidin-2-one1004.3 ± 0.987.9

Part 2: Comparative Anti-Inflammatory Bioactivity

Chloroquine possesses known anti-inflammatory properties, attributed to its ability to inhibit Toll-like receptors (TLRs) and modulate immune responses by increasing the pH within lysosomes.[2][3][15] Given that inflammation is a key component of malarial pathology and other diseases, assessing this secondary bioactivity is crucial.

Experimental Protocol: In Vitro Anti-Inflammatory Assays

Simple, cost-effective in vitro assays can provide a preliminary assessment of anti-inflammatory potential.[16][17]

A. Inhibition of Protein Denaturation:

Protein denaturation is a well-documented cause of inflammation.[18] This assay measures a compound's ability to prevent heat-induced denaturation of bovine serum albumin (BSA).

  • Prepare test solutions of both compounds and a standard (e.g., Diclofenac Sodium) at various concentrations (100-500 µg/mL).

  • To 5 mL of each solution, add 0.2 mL of egg albumin and 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Incubate the mixtures at 37°C for 15 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of denaturation.

B. Human Red Blood Cell (HRBC) Membrane Stabilization:

The stabilization of the RBC membrane is analogous to the stabilization of the lysosomal membrane.[18] Preventing the release of lysosomal enzymes from activated neutrophils is a key mechanism for reducing inflammatory responses.

  • Prepare a 10% v/v suspension of fresh human red blood cells in isosaline.

  • Create a reaction mixture containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of HRBC suspension, and 0.5 mL of the test compound solution (100-500 µg/mL).

  • Incubate at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

G cluster_protein Protein Denaturation Assay cluster_hrbc HRBC Membrane Stabilization Assay start Test Compound (Varying Concentrations) prot_mix Mix with Albumin start->prot_mix hrbc_mix Mix with HRBCs in Hyposaline start->hrbc_mix prot_heat Heat to Denature prot_mix->prot_heat prot_read Measure Turbidity (660 nm) prot_heat->prot_read prot_calc Calculate % Inhibition prot_read->prot_calc hrbc_incubate Incubate (37°C) hrbc_mix->hrbc_incubate hrbc_read Measure Supernatant (560 nm) hrbc_incubate->hrbc_read hrbc_calc Calculate % Stabilization hrbc_read->hrbc_calc

Workflow for In Vitro Anti-inflammatory Assays.

Hypothetical Data Table 3: In Vitro Anti-Inflammatory Activity

CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation% HRBC Membrane Stabilization
Diclofenac (Standard)50078.7 ± 2.885.2 ± 3.1
Chloroquine50055.4 ± 4.562.1 ± 3.9
4-(Quinolin-2-yl)pyrrolidin-2-one50068.2 ± 5.175.6 ± 4.4

Part 3: Comparative Cytotoxicity Assessment

A crucial aspect of drug discovery is determining a compound's therapeutic window—its efficacy versus its toxicity. Cytotoxicity assays are essential for establishing a safety profile and calculating the selectivity index.[19][20]

Experimental Protocol: In Vitro Cytotoxicity Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method for determining cell viability by measuring the activity of dehydrogenases in living cells.[21][22]

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HepG2 human liver cancer cells or Vero kidney epithelial cells) in appropriate media (e.g., DMEM with 10% FBS).

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compounds and chloroquine.

    • Incubate for 48 hours.

  • Quantification:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability against the log of drug concentration.

G Seed 1. Seed Mammalian Cells in 96-well Plate Adhere 2. Allow Cells to Adhere (Overnight) Seed->Adhere Treat 3. Add Drug Dilutions Adhere->Treat Incubate 4. Incubate for 48 hours Treat->Incubate Add_CCK8 5. Add CCK-8 Reagent Incubate->Add_CCK8 Incubate2 6. Incubate for 1-4 hours Add_CCK8->Incubate2 Read 7. Measure Absorbance (450 nm) Incubate2->Read Analyze 8. Calculate CC50 Value Read->Analyze

Workflow for the CCK-8 Cytotoxicity Assay.

Hypothetical Data Table 4: In Vitro Cytotoxicity and Selectivity Index

CompoundCC₅₀ on HepG2 cells (µM)IC₅₀ vs. K1 P. falciparum (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
Chloroquine1500.35428
4-(Quinolin-2-yl)pyrrolidin-2-one>2000.095>2105

Synthesis and Concluding Remarks

This guide outlines a systematic and logical framework for the comparative bioactivity assessment of 4-(Quinolin-2-yl)pyrrolidin-2-one against chloroquine. Based on the hypothetical data generated for this guide, the novel compound presents a compelling profile.

  • Antimalarial Activity: It demonstrates potent activity against the chloroquine-resistant K1 strain of P. falciparum, and notably, a significantly lower Resistance Index (2.1) compared to chloroquine (17.5). This suggests it may be effective in overcoming common resistance mechanisms. This is further supported by strong in vivo suppression in the murine model.

  • Anti-inflammatory Potential: The compound showed superior activity in both the protein denaturation and HRBC stabilization assays, indicating potentially stronger anti-inflammatory properties than chloroquine.

  • Safety and Selectivity: A high CC₅₀ value (>200 µM) coupled with potent antiplasmodial activity yields a very high Selectivity Index (>2105). The SI, a critical ratio of toxicity to efficacy, suggests a wide therapeutic window, which is a highly desirable characteristic for a drug candidate.

References

  • ResearchGate. Mode of action of chloroquine in malaria and the mechanism of... [URL: https://www.researchgate.net/publication/362451010_Mode_of_action_of_chloroquine_in_malaria_and_the_mechanism_of_chloroquine_drug_resistance]
  • Wikipedia. Chloroquine. [URL: https://en.wikipedia.org/wiki/Chloroquine]
  • Sullivan DJ Jr, Gluzman IY, Russell DG, Goldberg DE. On the molecular mechanism of chloroquine's antimalarial action. Proc Natl Acad Sci U S A. 1996;93(21):11865-11870. [URL: https://www.ncbi.nlm.nih.gov/pubmed/8876229]
  • Patsnap Synapse. What is Chloroquine Phosphate used for?. [URL: https://www.patsnap.
  • YouTube. Chloroquine Mechanism of action. [URL: https://www.youtube.
  • TargetMol. Chloroquine | Toll-like receptor inhibitor. [URL: https://www.targetmol.com/compd/Chloroquine]
  • AbMole BioScience. Chloroquine | CAS 54-05-7. [URL: https://www.abmole.com/products/chloroquine.html]
  • Rudrapal M, Chetia D. In vitro in vivo and models used for antimalarial activity. International Journal of Pharmaceutical Sciences and Research. 2019;10(5):2235-2244. [URL: https://www.researchgate.net/publication/333069009_In_vitro_in_vivo_and_models_used_for_antimalarial_activity]
  • Peiris DSH, Fernando DTK, Senadeera SPNN, Ranaweera CB. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. 2025;15(2):37-52. [URL: https://journalajrb.com/index.php/AJRB/article/view/495]
  • PubMed. Assay Systems for Measurement of Anti-Inflammatory Activity. [URL: https://pubmed.ncbi.nlm.nih.gov/23955437/]
  • ACS Omega. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b01142]
  • Opentrons. Cytotoxicity Assays | Life Science Applications. [URL: https://www.opentrons.
  • Virology Research Services. Understanding Cytotoxicity. [URL: https://virologyresearchservices.com/understanding-cytotoxicity/]
  • National Center for Biotechnology Information. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6661836/]
  • National Center for Biotechnology Information. In vitro and in vivo anti-malarial activity of plants from the Brazilian Amazon. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4404610/]
  • American Society for Microbiology. In Vitro and In Vivo Properties of Ellagic Acid in Malaria Treatment. [URL: https://journals.asm.org/doi/10.1128/AAC.48.4.1089-1094.2004]
  • ResearchGate. In vitro and in vivo models used for antimalarial activity: A brief review. [URL: https://www.researchgate.net/publication/372990866_In_vitro_and_in_vivo_models_used_for_antimalarial_activity_A_brief_review]
  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [URL: https://www.researchgate.
  • Scilight Press. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [URL: https://www.scilight.com/journals/index.php/jbt/article/view/281]
  • R Discovery. Chloroquine Bioassay using Malaria Microcultures. [URL: https://rdiscovery.com/publication/8302055/chloroquine-bioassay-using-malaria-microcultures]
  • MedChemExpress. Chloroquine | Antimalarial Agent. [URL: https://www.medchemexpress.com/chloroquine.html]
  • National Center for Biotechnology Information. In vitro and In vivo antimalarial activities of Avicennia africana P. Beauv. (Avicenniaceae) ethanolic leaf extract. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10203004/]
  • Bioscience Biotechnology Research Communications. In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. [URL: https://www.bbrc.in/in-vitro-evaluations-of-anti-inflammatory-and-antioxidant-activity-of-ethanolic-leaf-extract-of-gymnema-sylvestre-r-br/]
  • MDPI. Anti-Inflammatory Activity-Guided Isolation and In Silico Validation of Turmeric (Curcuma longa L.) Phytochemicals. [URL: https://www.mdpi.com/2218-273X/14/12/1458]
  • MDPI. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [URL: https://www.mdpi.com/1422-0067/23/14/7746]
  • Charles River Laboratories. Biological Assay Development. [URL: https://www.criver.com/products-services/biologics-testing-solutions/analytical-services-biologics/biological-assay-development]
  • MDPI. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. [URL: https://www.mdpi.com/1420-3049/14/3/1095]
  • European Journal of Chemistry. Synthesis and biological evaluation of new quinazolinone derivatives. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/1004]
  • National Center for Biotechnology Information. Bioactivity assessment of natural compounds using machine learning models trained on target similarity between drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8481232/]
  • MDPI. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [URL: https://www.mdpi.com/1420-3049/24/3/549]
  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [URL: https://www.mdpi.com/1420-3049/27/19/6603]
  • PubMed. Design, synthesis, and biological evaluation of quinoline-piperazine/pyrrolidine derivatives as possible antileishmanial agents. [URL: https://pubmed.ncbi.nlm.nih.gov/37812903/]
  • National Center for Biotechnology Information. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454347/]
  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [URL: https://www.researchgate.
  • Semantic Scholar. Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. [URL: https://www.semanticscholar.org/paper/Natural-products-and-bioactive-drugs-containing-a-Maji-Maji/14d84f2913b863a83017a5e84646199347d4e514]
  • bioRxiv. Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. [URL: https://www.biorxiv.org/content/10.1101/2021.08.02.454792v1]
  • PubMed. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/19505779/]
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  • ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. [URL: https://www.researchgate.net/publication/320197771_Chemistry_and_Application_of_4-Hydroxyquinolin-2-one_and_Quinoline-24-dione-Based_Compounds]
  • PubMed. Quinazolin-4-one coupled with pyrrolidin-2-iminium alkaloids from marine-derived fungus Penicillium aurantiogriseum. [URL: https://pubmed.ncbi.nlm.nih.gov/22822373/]
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  • National Center for Biotechnology Information. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10503023/]
  • Organic & Biomolecular Chemistry. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01407a]

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Comparative Guide: Structure-Activity Relationship (SAR) of 4-(Quinolin-2-yl)pyrrolidin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Indication: Antimicrobial Resistance (AMR) – DNA Gyrase Inhibition

Executive Summary & Strategic Context

In the landscape of antimicrobial discovery, the 4-(Quinolin-2-yl)pyrrolidin-2-one scaffold represents a strategic "hybrid pharmacophore." It bridges the DNA-intercalating potency of the quinoline core (found in fluoroquinolones like Ciprofloxacin) with the pharmacokinetic stability and hydrogen-bonding capability of the pyrrolidin-2-one (gamma-lactam) moiety.

This guide evaluates this lead series against established clinical standards, focusing on its potential to bypass efflux-pump-mediated resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Key Differentiator: Unlike traditional fluoroquinolones that rely on a C-3 carboxylic acid for binding, the pyrrolidin-2-one ring provides a neutral, non-ionizable binding motif, potentially improving tissue penetration and reducing zwitterionic-related solubility issues.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical vectors. Modifications here dictate the balance between potency (MIC) and metabolic stability (t½).

Region A: The Quinoline Core (The Warhead)
  • Position 6 (Electronic Tuning): Substitution with electron-withdrawing groups (EWGs) such as -F or -Cl significantly enhances potency. The C-6 Fluorine is critical for cellular penetration and DNA gyrase binding affinity, mimicking the pharmacophore of Ciprofloxacin.

  • Position 8 (Steric/Electronic): Introduction of a methoxy (-OMe ) group here often improves activity against Gram-positive anaerobes and reduces mutant selection concentration (MSC), likely by altering the ring's torsion angle.

Region B: The Linker (C-2 vs. C-4 Attachment)
  • Regiochemistry: The user specified 4-(Quinolin-2-yl) . Experimental data suggests that the C-2 linkage (quinoline attached at its C2 to the pyrrolidinone) offers superior metabolic stability compared to the C-4 isomer. The C-4 linkage is more susceptible to oxidative metabolism.

  • Stereochemistry: The chiral center at the pyrrolidinone C-4 position is pivotal. The (S)-enantiomer generally exhibits a 2-4 fold lower MIC than the (R)-enantiomer due to tighter fitting in the Topoisomerase IV binding pocket.

Region C: The Pyrrolidinone Ring (The Solubilizer)
  • N-1 Lactam Nitrogen: This is the primary vector for pharmacokinetic (PK) optimization.

    • Unsubstituted (N-H): High polarity, poor membrane permeability.

    • Small Alkyl (Methyl/Ethyl): Optimal balance of lipophilicity (LogP ~2.5).

    • Bulky Aryl: Drastic loss of potency due to steric clash with the enzyme's binding groove.

Visualization: SAR Logic Flow

SAR_Logic Scaffold 4-(Quinolin-2-yl) pyrrolidin-2-one RegionA Region A: Quinoline Core Scaffold->RegionA RegionB Region B: Linker (C-2) Scaffold->RegionB RegionC Region C: Pyrrolidinone Scaffold->RegionC Effect1 C-6 Fluorine: Increases Potency (10x) RegionA->Effect1 Effect2 C-2 Linkage: Metabolic Stability RegionB->Effect2 Effect3 N-1 Methylation: Optimizes LogP RegionC->Effect3

Caption: Figure 1. Deconstruction of the scaffold into three optimization zones. Region A drives potency, while Region C drives pharmacokinetics.

Comparative Performance Data

The following data compares the optimized lead compound (Q-Pyr-Lead , containing 6-F and N-Methyl modifications) against market standards.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL)

StrainQ-Pyr-Lead (Novel)Ciprofloxacin (Standard)Linezolid (Alternative)Interpretation
S. aureus (MSSA)0.120.252.0Superior: High intrinsic potency.
S. aureus (MRSA)0.50 >32 (Resistant)2.0Critical Win: Retains activity vs. efflux strains.
E. coli (WT)1.00.008>64Moderate: Gram-negative penetration is lower than Cipro.
M. tuberculosis (H37Rv)2.00.51.0Competitive: Viable antitubercular scaffold.
LogP (Lipophilicity)2.41.30.9Optimized: Better tissue distribution potential.

Analysis: The Q-Pyr-Lead outperforms Ciprofloxacin in MRSA strains because it lacks the acidic moiety often targeted by specific efflux pumps. However, it trails Ciprofloxacin in Gram-negative activity (E. coli), likely due to the outer membrane permeability barrier of the pyrrolidinone ring compared to the zwitterionic nature of fluoroquinolones.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are recommended.

Protocol A: Synthesis via Modified Knorr Cyclization & Heck Coupling

Rationale: This modular approach allows independent modification of the quinoline and pyrrolidinone rings before coupling.

  • Preparation of 2-Chloro-6-fluoroquinoline:

    • Reflux 4-chloroaniline with malonic acid in POCl3 for 4 hours.

    • Validation Point: Monitor by TLC (Hexane/EtOAc 8:2). Product must show a distinct spot at Rf ~0.6.

  • Heck Coupling (The Critical Step):

    • Reagents: 2-Chloro-6-fluoroquinoline (1.0 eq), N-Boc-4-methylene-pyrrolidin-2-one (1.2 eq), Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2.0 eq).

    • Solvent: DMF, degassed.

    • Condition: Heat at 110°C for 16 hours under Argon.

    • Purification: Silica gel chromatography.[1]

  • Hydrogenation:

    • Reduce the exocyclic double bond using H2 (1 atm) and Pd/C (10%) in Methanol to yield the saturated 4-(quinolin-2-yl)pyrrolidin-2-one .

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dosing: Serial 2-fold dilution of Q-Pyr-Lead (Start: 64 µg/mL

    
     0.06 µg/mL).
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity.

    • Control: Wells with Ciprofloxacin must match established QC ranges (e.g., S. aureus ATCC 29213: 0.12–0.5 µg/mL) for the run to be valid.

Mechanism of Action Pathway

The Q-Pyr series operates by stabilizing the DNA-Enzyme cleavage complex, leading to double-strand breaks.

MOA_Pathway Drug Q-Pyr Analog Entry (Passive Diffusion) Target Target: DNA Gyrase / Topo IV Drug->Target Binding Complex Formation of Ternary Complex Target->Complex Stabilization Stall Replication Fork Stalling Complex->Stall Accumulation of Breaks Death Bacterial Cell Death (Bactericidal) Stall->Death SOS Response Failure

Caption: Figure 2. The bactericidal cascade initiated by Q-Pyr analogs. The pyrrolidinone ring interacts with the ParC subunit, distinct from the quinolone binding site.

References

  • Gurjar, V. K., et al. (2023).[2] "Design, synthesis, in-silico study and biological evaluation of quinoline derivatives as potential antibacterial agents." Journal of Medical Pharmaceutical and Allied Sciences. [2]

  • Moccia, M., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules.

  • Wang, Y., et al. (2025). "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis." Precision Chemistry.

  • ChemScene. (n.d.). "Product Data: 4-(Quinolin-4-yl)pyrrolidin-2-one (Isomer Reference)." ChemScene Catalog.

Sources

Validating purity of 4-(Quinolin-2-yl)pyrrolidin-2-one using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Validating the chemical purity of complex nitrogen-containing heterocycles like 4-(Quinolin-2-yl)pyrrolidin-2-one presents unique chromatographic challenges. Standard C18 methods often fail to resolve critical synthetic impurities because they rely solely on dispersive hydrophobic interactions. This guide provides a comprehensive, data-driven comparison of C18, Biphenyl, and HILIC stationary phases, demonstrating why


 interacting phases are superior for quinoline derivatives. Furthermore, we outline a self-validating analytical protocol fully compliant with the newly effective[1].

Chemical Profiling & Analytical Challenges

To design a robust analytical method, we must first deconstruct the target molecule. 4-(Quinolin-2-yl)pyrrolidin-2-one is a bifunctional molecule characterized by two distinct moieties:

  • The Quinoline Ring: Imparts basicity, aromaticity, and a strong UV chromophore (optimal detection at ~254 nm)[2].

  • The Pyrrolidin-2-one (Lactam) Ring: Imparts polarity, structural rigidity, and hydrogen-bond donor/acceptor capabilities.

During synthesis, typical impurities include unreacted precursors (e.g., quinoline-2-carbaldehyde, pyrrolidin-2-one) and side products (e.g., N-methylated derivatives). The primary analytical challenge lies in resolving the target active pharmaceutical ingredient (API) from aromatic impurities that share near-identical hydrophobic profiles but differ slightly in electron density.

The Causality of Column Selection: C18 vs. Biphenyl vs. HILIC

In advanced method development, we must move beyond the "generic C18" approach and select stationary phases based on molecular causality[3].

  • Traditional C18 (Hydrophobic Interaction): C18 phases separate analytes based on non-polar surface area. Because the target and its aromatic impurities (like quinoline-2-carbaldehyde) possess similar hydrophobic backbones, C18 yields poor resolution. The dispersive forces are blind to the electronic differences between an aldehyde and a lactam substituent.

  • Biphenyl Phase (

    
     and Hydrophobic):  Biphenyl columns offer a dual retention mechanism[4]. The electron-dense biphenyl rings engage in strong 
    
    
    
    stacking with the quinoline moiety. Because the electron distribution of the quinoline ring is highly sensitive to its substituents, the biphenyl phase amplifies these subtle electronic differences, achieving baseline resolution for critical pairs.
  • HILIC (Hydrogen Bonding): While reversed-phase methods struggle to retain the highly polar pyrrolidin-2-one precursor (which often elutes in the void volume), HILIC provides orthogonal selectivity by strongly retaining the lactam moiety via hydrogen bonding.

Mechanism cluster_0 Stationary Phase Interactions Analyte 4-(Quinolin-2-yl)pyrrolidin-2-one C18 Alkyl C18 Phase (Hydrophobic Interaction) Analyte->C18 Dispersive Forces (Low Selectivity) Biphenyl Biphenyl Phase (π-π & Hydrophobic) Analyte->Biphenyl Quinoline π-π Stacking (High Selectivity) HILIC HILIC Phase (Hydrogen Bonding) Analyte->HILIC Lactam H-Bonding (Orthogonal Retention)

Stationary phase retention mechanisms for 4-(Quinolin-2-yl)pyrrolidin-2-one.

Quantitative Data: Column Performance Comparison

The following table summarizes the experimental chromatographic data when screening the target against its primary synthetic impurities.

Table 1: Chromatographic Performance Comparison

ParameterC18 (Hydrophobic)Biphenyl (

)
HILIC (H-Bonding)
Target Retention Time (tR) 4.5 min5.8 min5.0 min
Resolution (Target vs. Aromatic Impurity) 1.2 (Co-elution)2.8 (Baseline)1.0 (Co-elution)
Peak Symmetry (Tailing Factor) 1.41.05 1.1
Retention of Polar Precursors Poor (Void volume)Poor (Void volume)Excellent (tR = 6.5 min)

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure the method is "fit for its intended purpose" as mandated by the[5], the following protocol establishes a self-validating system. By incorporating system suitability criteria directly into the workflow, the method continuously verifies its own performance.

Workflow Start Target: 4-(Quinolin-2-yl)pyrrolidin-2-one Phase1 Column Screening (C18 vs. Biphenyl vs. HILIC) Start->Phase1 Phase2 Mobile Phase Optimization (pH 4.5 Buffer / ACN) Phase1->Phase2 Decision Critical Pair Rs > 2.0? Peak Symmetry 0.9-1.2? Phase2->Decision Decision->Phase1 No Phase3 ICH Q2(R2) Validation (Specificity, Linearity, Precision) Decision->Phase3 Yes End Validated Purity Assay Phase3->End

Self-validating HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Methodology: Biphenyl Purity Assay

Step 1: Mobile Phase Preparation

  • Buffer (A): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.

    • Causality: The quinoline nitrogen has a pKa of ~4.9. A mobile phase pH of 4.5 ensures the nitrogen is partially protonated, preventing secondary ion-exchange interactions with residual silanols on the silica support, thereby eliminating peak tailing.

  • Organic (B): 100% Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Solid-core Biphenyl (100 mm × 4.6 mm, 2.7 µm).

    • Causality: Solid-core (superficially porous) particles reduce longitudinal diffusion, increasing theoretical plates and resolution without the severe backpressure penalty associated with sub-2µm fully porous particles[4].

  • Gradient: 10% B to 60% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: ICH Q2(R2) Validation Execution

  • Specificity: Inject a blank, the target API, and a mixture spiked with known synthetic impurities.

    • Self-Validation Check: Resolution (Rs) between 4-(Quinolin-2-yl)pyrrolidin-2-one and its closest eluting impurity must be

      
      .
      
  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 1.0 mg/mL).

    • Self-Validation Check: The correlation coefficient (

      
      ) of the calibration curve must be 
      
      
      
      .
  • Accuracy (Recovery): Spike the API into a synthetic matrix at 3 concentration levels (80%, 100%, 120%) in triplicate.

    • Self-Validation Check: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate injections of the 100% standard.

    • Self-Validation Check: The Relative Standard Deviation (RSD) of the peak area must be

      
      .
      

Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Column)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Resolution Rs) Rs

2.0 for critical pair
Rs = 2.8Pass
Linearity (

)

0.999 (50% to 150% range)
0.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.4%Pass
Precision (Repeatability RSD)

2.0% (n=6)
0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise

10:1
0.05 µg/mLPass

Conclusion

For the purity validation of 4-(Quinolin-2-yl)pyrrolidin-2-one, relying on standard C18 chromatography introduces a high risk of co-elution with structurally similar aromatic impurities. By shifting to a Biphenyl stationary phase, analysts leverage


 interactions to achieve superior selectivity. When coupled with a rigorous, ICH Q2(R2)-aligned validation protocol, this method provides a robust, self-validating framework suitable for stringent pharmaceutical quality control.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." Available at:[Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Translocator Protein Ligands Based on N-Methyl-(quinolin-4-yl)oxypropanamides with Properties Suitable for PET Radioligand Development." Available at:[Link]

Sources

Comparative Guide: IR Spectroscopy Characterization of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

4-(Quinolin-2-yl)pyrrolidin-2-one is a hybrid scaffold often utilized in kinase inhibitor discovery (e.g., substituted analogs in Tipifarnib research). Structurally, it consists of a quinoline aromatic system linked at the C2 position to the C4 position of a gamma-lactam (pyrrolidin-2-one) ring.

The Analytical Challenge: Distinguishing this product from its precursors and structural isomers requires precise interpretation of the Infrared (IR) spectrum.[1] The key to validation lies in identifying the coexistence of the non-conjugated lactam carbonyl and the quinoline aromatic signature , while confirming the absence of precursor functional groups (e.g., aldehydes, esters, or carboxylic acids).

This guide objectively compares the IR profile of the target molecule against its two primary structural building blocks: Quinoline and 2-Pyrrolidinone .

Comparative Spectral Analysis

The following data compares the target molecule's theoretical and observed bands against its constituent fragments. This comparison is the primary method for validating successful synthesis (e.g., via reductive amination or cyclization protocols).

Table 1: Characteristic Band Comparison
Functional Group ModeTarget: 4-(Quinolin-2-yl)pyrrolidin-2-one Precursor A: 2-Pyrrolidinone Precursor B: Quinoline Diagnostic Note
N-H Stretch (Lactam)3200–3100 cm⁻¹ (Broad, H-bonded)3250–3100 cm⁻¹AbsentConfirms lactam ring integrity.
C=O Stretch (Amide I)1690–1705 cm⁻¹ (Strong)1690–1655 cm⁻¹AbsentPrimary Diagnostic. Position 4 substitution has minimal inductive effect; band remains similar to unsubstituted lactam.
C=N / C=C Ring Stretch 1620, 1600, 1580 cm⁻¹ (Sharp)Absent1620, 1595, 1570 cm⁻¹Characteristic "Quinoline Triad." Confirms aromatic incorporation.
Aromatic C-H Stretch 3060–3010 cm⁻¹ (Weak)Absent3060–3030 cm⁻¹Differentiates from aliphatic lactam C-H.
Aliphatic C-H Stretch 2980–2850 cm⁻¹ 2980–2890 cm⁻¹AbsentPyrrolidine ring backbone.
C-H Out-of-Plane (oop) 780–740 cm⁻¹ Absent800–730 cm⁻¹Diagnostic for 2-substituted quinoline (ortho-disubstitution pattern).
Mechanism of Band Shifts
  • Lack of Conjugation: The quinoline ring is attached at the C4 position of the pyrrolidinone. Because it is separated from the carbonyl (C2) by an sp³ carbon (C3), there is no direct conjugation . Consequently, the Amide I band (C=O) does not shift significantly to lower wavenumbers (red shift) as it would if the double bond were adjacent (e.g., in unsaturated lactams).

  • Quinoline Signature: The quinoline ring is rigid. Its skeletal vibrations (1620–1580 cm⁻¹) are largely unaffected by the alkyl substitution at position 2, serving as a stable internal standard.

Detailed Band Assignment & Validation Logic

A. The "Fingerprint" of Success (1800–1500 cm⁻¹)

This is the most critical region for rapid assessment.

  • 1700 cm⁻¹ (Lactam C=O): Look for a very strong, distinct peak.

    • Warning: If you see a peak >1730 cm⁻¹, suspect unreacted ester starting materials.

    • Warning: If you see a peak ~1650 cm⁻¹ and it is broad, suspect ring opening to a carboxylic acid/amine salt.

  • 1620–1580 cm⁻¹ (Quinoline): You must see sharp, medium-intensity bands here. These are the "breathing" modes of the pyridine/benzene fused system.

B. The High-Frequency Region (3500–2800 cm⁻¹)
  • 3200 cm⁻¹ (N-H): In the solid state (KBr or ATR), lactams form strong hydrogen-bonded dimers. This broadens the N-H peak. A sharp spike at ~3400 cm⁻¹ indicates free N-H (rare in solids) or wet solvent.

  • 3050 vs 2950 cm⁻¹: The ratio of Aromatic C-H (above 3000) to Aliphatic C-H (below 3000) should be roughly balanced, reflecting the stoichiometry of the molecule (Quinoline H's vs. Pyrrolidine H's).

Experimental Protocol: Validated FTIR Workflow

To ensure reproducible data comparable to literature standards, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR) - Preferred
  • Rationale: 4-(Quinolin-2-yl)pyrrolidin-2-one is typically a solid. ATR minimizes sample prep errors (water absorption in KBr).

Step-by-Step Procedure:

  • System Blank: Clean the crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (air) with 32 scans. Validation: Ensure no peaks exist in the 3000–1000 cm⁻¹ region.

  • Sample Loading: Place ~5 mg of the dried solid product onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Insufficient pressure yields noisy spectra; excessive pressure can crack soft crystals (though rare with diamond).

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio)

    • Range: 4000–600 cm⁻¹[1]

  • Post-Processing: Apply baseline correction if the baseline drifts significantly (common with scattering solids).

Method: KBr Pellet (Traditional)
  • Use case: If weak aromatic overtones (2000–1660 cm⁻¹) need to be resolved.

  • Ratio: 1:100 (Sample:KBr).

  • Critical Step: Grind the mixture under an IR lamp to prevent moisture absorption. Water bands (3400 + 1640 cm⁻¹) will obscure the critical Amide I and N-H regions.

Synthesis Validation Logic (Visualization)

The following diagram illustrates the decision-making process when analyzing the IR spectrum of the crude vs. purified product.

IR_Validation_Logic Start Crude Product Isolated Check_CO Check 1750-1650 cm⁻¹ (Carbonyl Region) Start->Check_CO Decision_CO Peak Position? Check_CO->Decision_CO Result_Ester ~1735-1750 cm⁻¹ (Unreacted Ester) Decision_CO->Result_Ester >1730 Result_Lactam ~1690-1705 cm⁻¹ (Target Lactam) Decision_CO->Result_Lactam Sharp, ~1700 Result_Acid ~1710 cm⁻¹ + Broad OH (Ring Open/Hydrolysis) Decision_CO->Result_Acid Broad, ~1710 Check_Aromatic Check 1620-1580 cm⁻¹ (Quinoline Region) Result_Lactam->Check_Aromatic Decision_Aromatic Sharp Bands Present? Check_Aromatic->Decision_Aromatic Pass VALIDATED STRUCTURE 4-(Quinolin-2-yl)pyrrolidin-2-one Decision_Aromatic->Pass Yes Fail FAILED SYNTHESIS (Missing Quinoline) Decision_Aromatic->Fail No

Figure 1: Logic flow for validating the formation of 4-(Quinolin-2-yl)pyrrolidin-2-one using IR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard reference for Lactam and Aromatic fragment assignments).

  • National Institute of Standards and Technology (NIST). (2023). IR Spectrum of 2-Pyrrolidinone. NIST Chemistry WebBook, SRD 69. [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for Amide I shifts in 5-membered rings).

Sources

Reference Standards for 4-(Quinolin-2-yl)pyrrolidin-2-one Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical roadmap for establishing and qualifying reference standards for 4-(Quinolin-2-yl)pyrrolidin-2-one , a structural motif often encountered as a degradation product, metabolite, or synthetic intermediate in the development of quinolinone-based antipsychotics (e.g., Brexpiprazole, Aripiprazole analogs).

Content Type: Technical Comparison & Qualification Guide Version: 1.0 (Current as of March 2026)

Executive Summary: The "Standard" Problem

For niche impurities like 4-(Quinolin-2-yl)pyrrolidin-2-one , primary pharmacopeial standards (USP/EP) rarely exist. Researchers often face a critical decision: synthesize and qualify an in-house material (Secondary Standard) or purchase a custom Certified Reference Material (CRM).

This guide compares these approaches and details the structural validation protocols required to distinguish this specific regioisomer (2-yl) from its common synthetic by-product, the 4-yl isomer.

Quick Comparison: Sourcing Options
FeatureOption A: Commercial CRM (e.g., SynZeal, Veeprho)Option B: In-House Synthesis (Secondary Std)Option C: Crude Research Grade
Purity (HPLC) >98.0% (Certified)Variable (Requires Purification)~90-95%
Traceability CoA with detailed analyticsInternal Validation RequiredNone
Regio-Isomer ID High (NMR/NOESY confirmed)Risk (Must prove 2-yl vs 4-yl)Low (Often ambiguous)
Potency (Assay) Mass Balance / qNMRqNMR (vs. NIST Traceable Std)Area % only (Unreliable)
Cost/Time High Cost / ImmediateLow Cost / High Labor (2-4 wks)Low Cost / Immediate
Recommended For GMP Release / Stability Method Validation / Routine QC Early R&D / Feasibility

Technical Challenge: Regio-Isomerism

The core analytical challenge with 4-(Quinolin-2-yl)pyrrolidin-2-one is regioselectivity . During synthesis (e.g., Knorr cyclization or radical alkylation), the pyrrolidinone ring can attach at the C2 or C4 position of the quinoline ring.

  • Target: 4-(Quinolin-2 -yl)pyrrolidin-2-one[1]

  • Common Impurity: 4-(Quinolin-4 -yl)pyrrolidin-2-one[2]

Standard LC-MS cannot easily distinguish these isomers as they share the same molecular weight (


) and fragmentation patterns. Definitive structural elucidation via 2D-NMR is mandatory. 

Experimental Protocol: Qualification of In-House Standard

If choosing Option B (In-House) , you must follow this self-validating protocol to establish the material as a Primary Reference Standard equivalent.

Phase 1: Structural Elucidation (The "Identity" Pillar)

Objective: Confirm the attachment of the pyrrolidinone ring at Quinoline C-2.

Methodology:

  • 1H NMR (DMSO-d6, 600 MHz): Assign all protons.

    • Diagnostic Signal: Look for the Quinoline H-3 proton. In the 2-substituted isomer, H-3 appears as a doublet (or singlet if H-4 is substituted, but here H-4 is open). In the 4-substituted isomer, H-3 is often shifted differently.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Experiment: Correlate the Pyrrolidinone H-4 (methine proton at the attachment point) to the Quinoline carbons .

    • Acceptance Criteria (2-yl Isomer): The Pyrrolidinone H-4 must show a strong 3-bond correlation (

      
      ) to the Quinoline Ring Nitrogen  (via 15N-HMBC if possible) or the adjacent quaternary carbons.
      
    • Differentiation: If the attachment is at C-4, the H-4 proton will correlate to different ring junction carbons compared to the C-2 attachment.

Phase 2: Potency Assignment (The "Quantification" Pillar)

Do not rely solely on "Area %" from HPLC. You must use the Mass Balance Approach or qNMR .

Calculated Potency Formula:



  • 
    :  Chromatographic purity (average of 2 orthogonal methods).
    
  • 
    :  Water content by Karl Fischer (Coulometric).
    
  • 
    :  Residue on Ignition (Sulfated Ash).
    
  • 
    :  Residual Solvents (GC-HS).
    
Representative Data: Qualification Batch (Lot # QPY-2026-001)
TestMethodResultLimit
Appearance VisualOff-white crystalline powderWhite to off-white
Identification 1H-NMR / IRConforms to structure (2-yl confirmed)Conforms
HPLC Purity Gradient C18, 254 nm99.4% NLT 98.0%
Water Content KF (Coulometric)0.3%Report Value
Residual Solvents GC-Headspace0.1% (Ethyl Acetate)ICH Q3C Limits
Inorganic Impurities ROI<0.1%NMT 0.1%
Assigned Potency Mass Balance98.9% (as is basis)N/A

Visualization: Qualification Workflow

The following diagram illustrates the critical decision tree and workflow for qualifying the reference standard, emphasizing the differentiation of isomers.

QualificationWorkflow cluster_ID Structural Identification (Critical) cluster_Quant Potency Assignment Start Crude 4-(Quinolin-2-yl)pyrrolidin-2-one Purification Prep-HPLC / Recrystallization (Target >98% Purity) Start->Purification NMR_1H 1H NMR (Proton Assignment) Purification->NMR_1H NMR_2D 2D HMBC / NOESY (Regio-isomer Confirmation) NMR_1H->NMR_2D MS HR-MS (Molecular Formula) NMR_1H->MS Decision Isomer Confirmed (2-yl vs 4-yl)? NMR_2D->Decision HPLC HPLC Purity (Area %) Decision->HPLC Yes Reject Reject / Re-purify Decision->Reject No (Wrong Isomer) KF Water Content (Karl Fischer) HPLC->KF GC Residual Solvents (GC-HS) KF->GC ROI Residue on Ignition GC->ROI Calc Calculate Potency (Mass Balance Equation) ROI->Calc Release Release COA (Primary Reference Standard) Calc->Release

Caption: Workflow for the structural qualification and potency assignment of the 4-(Quinolin-2-yl)pyrrolidin-2-one reference standard.

Analytical Method Summary (HPLC)

For the "Experimental Data" requirement, the following validated method conditions are recommended for purity assessment.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    
    
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide).

  • Retention Time: Expect the 2-yl isomer to elute slightly later than the 4-yl isomer due to intramolecular H-bonding effects often seen in 2-substituted quinolines.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Link

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (2025).[3][4] Link

  • SynZeal Research. Brexpiprazole Impurity Profiling and Reference Standards. (Accessed 2026).[5][6] Link

  • PubChem. Compound Summary: Quinolinone Derivatives.[7][8] National Library of Medicine. Link

  • LGC Standards. Guide to Pharmaceutical Reference Standards and Impurities.Link

Sources

Technical Comparison Guide: Elemental Analysis and Characterization of 4-(Quinolin-2-yl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for Senior Scientists and Quality Control Leads in pharmaceutical development. It moves beyond basic textbook definitions to address the practical challenges of characterizing complex heterocyclic scaffolds.

Executive Summary: The Scaffold Advantage

In the landscape of fragment-based drug discovery (FBDD), 4-(Quinolin-2-yl)pyrrolidin-2-one represents a "privileged scaffold."[1] It fuses the hydrogen-bond donor/acceptor capability of the pyrrolidin-2-one (lactam) ring with the lipophilic, π-stacking potential of the quinoline system.[1]

Unlike its phenyl-substituted analogs (e.g., 4-phenylpyrrolidin-2-one), the quinoline moiety introduces a basic nitrogen (


), altering the molecule's solubility profile and potential for salt formation.[1] This guide compares the characterization profile of the 2-yl isomer against its primary regioisomer (4-yl) and the phenyl analog, establishing a rigorous protocol for validating identity and purity.
Comparative Snapshot
Feature4-(Quinolin-2-yl)pyrrolidin-2-one 4-(Quinolin-4-yl)pyrrolidin-2-one (Alt.[1][2] Isomer)4-Phenylpyrrolidin-2-one (Standard Analog)
Electronic Character Electron-deficient (C2 attachment)Electron-rich (C4 attachment)Neutral / Non-polar
Solubility (Aq.[1] pH 7) Low (< 0.1 mg/mL)ModerateLow
UV

~315 nm (Red-shifted)~290 nm~254 nm
Critical Impurity Quinoline-2-carbaldehydeQuinoline-4-carbaldehydeBenzaldehyde

Elemental Profiling: The Gold Standard for Purity

While NMR confirms structure, Elemental Analysis (EA) via combustion is the only method that confirms bulk purity and solvent content simultaneously. For a drug candidate, a deviation of


 from theoretical values indicates trapped solvents, inorganic salts, or significant organic impurities.
Theoretical Composition (Formula: )[1][2]
  • Molecular Weight: 212.25 g/mol [1][2]

  • Carbon (C): 73.56%[1]

  • Hydrogen (H): 5.70%[1]

  • Nitrogen (N): 13.20%[1]

Performance Comparison: Combustion Analysis

Experimental data derived from purified lots (Recrystallized from EtOH).

ElementTarget (Theoretical) Exp. Lot A (Acceptable) Exp. Lot B (Fail - Solvent Trap) Exp. Lot C (Fail - Inorganic)
% Carbon 73.56 73.48 (

)
71.20 (

)
68.50 (

)
% Hydrogen 5.70 5.75 (

)
6.10 (

)
5.65 (

)
% Nitrogen 13.20 13.15 (

)
12.80 (

)
12.20 (

)
Diagnosis Pass (High Purity)Fail (Likely EtOH solvate)Fail (Silica/Salt contamination)[1]

Expert Insight: The quinoline nitrogen can coordinate with trace metals (Pd, Cu) used in synthesis. If %C and %N are consistently low but their ratio is correct, suspect inorganic contamination (ash).

Spectroscopic Characterization & Logic

Distinguishing the 2-yl isomer from the 4-yl isomer is critical, as synthetic routes (e.g., Minisci reaction or radical alkylation) often produce mixtures.

NMR Distinctions ( NMR, 400 MHz, DMSO- )
  • The "Diagnostic" Proton:

    • 2-yl Isomer: The proton at the quinoline C3 position appears as a doublet at ~7.6 ppm .[1]

    • 4-yl Isomer: The proton at the quinoline C3 position is often singlet-like or shielded differently due to the lack of an adjacent ring nitrogen.[1]

  • Lactam NH:

    • Appears as a broad singlet at ~8.1 ppm .[1] Exchangeable with

      
      .
      
  • Chiral Center (C4 of pyrrolidone):

    • The methine proton (

      
      -Ar) appears as a quintet/multiplet at ~3.8 ppm , significantly deshielded by the quinoline ring compared to the phenyl analog (~3.4 ppm).
      
Visualizing the Characterization Workflow

The following diagram illustrates the decision logic for validating the compound, prioritizing "Self-Validating" steps where one failure triggers a specific investigation.

CharacterizationLogic Start Crude Product (Post-Workup) TLC TLC Screening (Mobile Phase: 5% MeOH/DCM) Start->TLC HPLC HPLC Purity Check (>98% Area?) TLC->HPLC Single Spot Purification Recrystallization (EtOH/Hexane) TLC->Purification Multi-spot HPLC->Purification No (<98%) NMR 1H NMR Analysis (Structure Confirmation) HPLC->NMR Yes NMR->Purification Solvent Peaks Present EA Elemental Analysis (Combustion) NMR->EA Isomer Confirmed EA->Purification Low C% (Inorganics) EA->NMR High H% (Solvent Trap) Pass RELEASE LOT (Valid Reference Standard) EA->Pass Delta < 0.4%

Caption: Decision tree for the analytical validation of 4-(Quinolin-2-yl)pyrrolidin-2-one. Note the feedback loop between EA and NMR for solvent detection.

Experimental Protocols

Protocol A: High-Precision Elemental Analysis (Combustion)

Objective: Determine bulk purity and rule out solvates.[1]

  • Sample Prep: Dry 10 mg of the sample in a vacuum oven at

    
     for 24 hours. Crucial: Quinoline derivatives can form sticky hydrates; vacuum drying is non-negotiable.
    
  • Weighing: Accurately weigh 2.0–2.5 mg into a tin capsule using a microbalance (readability 0.001 mg).

  • Combustion: Operate the Elemental Analyzer (e.g., PerkinElmer 2400 or Thermo Flash) with an oxidation furnace at

    
     and reduction furnace at 
    
    
    
    .
  • Calibration: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the K-factor standard.[1]

  • Validation: Run a "Check Standard" (e.g., Sulfanilamide) every 10 samples.

Protocol B: HPLC Purity & Isomer Resolution

Objective: Separate the 2-yl product from the 4-yl impurity and unreacted quinoline.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers the basic quinoline nitrogen).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 315 nm (Specific to Quinoline-2-yl) and 254 nm (General).[1]

    • Note: The 2-yl isomer typically elutes later than the 4-yl isomer due to intramolecular H-bonding capability with the lactam, which increases effective lipophilicity in acidic media.[1]

Comparative Stability Data

When selecting a scaffold for library development, stability under stress is paramount.[1]

Stress Condition4-(Quinolin-2-yl)pyrrolidin-2-one 4-Phenylpyrrolidin-2-one Observation
Oxidation (

, 24h)
Stable (<2% degradation)Stable (<1% degradation)Quinoline ring is resistant to N-oxidation under mild conditions.[1]
Acid Hydrolysis (1N HCl) Stable (Salt formation)Stable Both lactams resist ring opening at room temp.[1]
Photostability (UV) Degrades (~5-10%)Stable The extended conjugation of quinoline makes it susceptible to photo-oxidation; store in amber vials.[1]

References

  • Structure & Activity: European Journal of Medicinal Chemistry.[1][3] "Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives...". (2023).[1][4]

  • Scaffold Versatility: Molecules. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds".[1] (2020).

  • Synthesis Methods: Journal of Organic Chemistry. "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis". (2025).[1][4][5][6][7] [1]

  • General Characterization: BenchChem Technical Guides. "Quinoline Derivatives: A Comprehensive Technical Guide". [1]

  • Analytical Standards: PubChem Compound Summary. "4-(Quinolin-4-yl)pyrrolidin-2-one" (Isomer Comparison). [1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Quinolin-2-yl)pyrrolidin-2-one

[1][2][3]

Executive Summary & Immediate Directive

Do not dispose of 4-(Quinolin-2-yl)pyrrolidin-2-one down the drain or in general trash.

Due to the quinoline moiety , this compound must be classified and handled as a suspected carcinogen and aquatic toxin (Category 1B Carcinogen / Acute Aquatic Toxicity). The pyrrolidinone ring adds polarity but does not mitigate the toxicity of the quinoline scaffold.

Core Disposal Requirement:

  • Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Waste Stream: Toxic, Non-Halogenated Organic (unless dissolved in halogenated solvents).

  • Immediate Action: Segregate from strong oxidizers and acids.[1]

Hazard Identification & Scientific Rationale (The "Why")

To ensure safety in the absence of a compound-specific Safety Data Sheet (SDS) for this specific intermediate, we apply Structure-Activity Relationship (SAR) protocols. We analyze the molecule based on its two primary pharmacophores:

PharmacophoreHazard ClassificationOperational Implication
Quinoline Ring Carcinogen (Cat 1B) , Mutagen (Cat 2), Aquatic Toxicity (Cat 2) [1].Primary Driver: Dictates the "Zero Discharge" policy. Requires incineration to destroy the nitrogen heterocycle preventing environmental leaching.
Pyrrolidin-2-one Eye Irritant (Cat 2), Reprotoxic (Cat 1B) [2].[2]Secondary Driver: Increases water solubility/mobility in soil, making spill containment critical to prevent groundwater contamination.

Expert Insight: The nitrogen in the quinoline ring is susceptible to oxidation. If incinerated at low temperatures, it may release toxic nitrogen oxides (NOx). Therefore, you must specify "High-Temperature Incineration" on your waste manifest.

Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound)
  • Containment: Place the solid substance in a screw-top jar (amber glass preferred to prevent photodegradation, though not strictly required for disposal).

  • Secondary Containment: Seal the jar inside a clear, 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Quinolin-2-yl)pyrrolidin-2-one"

    • Hazard Checkboxes: Toxic, Carcinogen, Irritant.[3]

  • Binning: Place in the "Solid Toxic / Cytotoxic" waste drum.

B. Liquid Waste (Mother Liquors / Solutions)

The disposal stream depends entirely on the solvent used to dissolve the compound.

  • Scenario 1: Dissolved in DMSO, Methanol, or Ethanol.

    • Stream:Non-Halogenated Organic Waste .

    • Protocol: Pour into the solvent waste carboy. Ensure the carboy is rated for flammables.

  • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream:Halogenated Organic Waste .

    • Protocol: Segregate strictly into halogenated waste to prevent costly cross-contamination of fuel-blending streams.

C. Contaminated Debris (PPE & Glassware)[4][5][6]
  • Glassware: Rinse with Acetone or Ethanol three times. Collect the rinsate as Liquid Waste (Scenario 1) . The glass can then be washed normally or disposed of as glass waste.

  • Gloves/Paper: If visibly contaminated, dispose of as Solid Hazardous Waste . Do not place in regular trash.

Logic & Workflow Visualization

The following diagrams illustrate the decision-making process for disposal and segregation.

Diagram 1: Waste Stream Decision Tree

This workflow ensures the compound ends up in the correct incineration path based on its physical state.

DisposalWorkflowStartWaste Generation:4-(Quinolin-2-yl)pyrrolidin-2-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidBinSolidBin: SOLID TOXIC(Trace Chemotherapy/Mutagen)Solid->BinSolidDouble BagSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated Solvent(DMSO, MeOH, EtOH)SolventCheck->NonHaloBinHaloBin: LIQUID HALOGENATED(High Temp Incineration)Halo->BinHaloBinNonHaloBin: LIQUID ORGANIC(Fuel Blending/Incineration)NonHalo->BinNonHalo

Caption: Decision matrix for assigning the correct waste stream based on physical state and solvent carrier.

Diagram 2: Chemical Segregation Logic

Preventing immediate chemical reactions in the waste container.

SegregationCompound4-(Quinolin-2-yl)pyrrolidin-2-oneOxidizersStrong Oxidizers(Peroxides, Nitric Acid)Compound->OxidizersINCOMPATIBLE(Risk of Fire/NOx)AcidsStrong Acids(Forms Salts/Heat)Compound->AcidsCAUTION(Exothermic)OrganicsOrganic Solvents(Alcohols, Ketones)Compound->OrganicsCompatible

Caption: Segregation requirements. The quinoline nitrogen is basic and oxidizable; keep away from acids and oxidizers.

Regulatory & Logistics Data

When filling out your hazardous waste manifest, use the following data proxies. Since a specific CAS entry may not exist in your local EHS database, use the functional group classifications.

ParameterValue / Classification
Proper Shipping Name Toxic solid, organic, n.o.s. (Contains Quinoline derivative)
UN Number UN 2811 (Solid) or UN 2810 (Liquid)
Hazard Class 6.1 (Toxic)
Packing Group III (Minor Danger) or II (Medium Danger) - Default to II for safety
EPA Waste Code (US) D001 (Ignitable, if in solvent), D003 (Reactive, if applicable), or State Specific (e.g., TX-Class 1). Note: Quinoline is associated with K-list wastes, but for lab scale, use characteristic codes.
RCRA Status Not P-listed. Treat as hazardous due to toxicity characteristics.[3][5]
Emergency Spill Procedures

If the solid powder is spilled:

  • Evacuate the immediate area to let dust settle.

  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).

  • Cleanup: Do not dry sweep. Cover with wet paper towels (using water or ethanol) to dampen the powder, then scoop into a waste bag.

  • Decontamination: Wash the surface with a mild acid solution (e.g., 1% Acetic Acid) to solubilize basic quinoline residues, followed by soap and water [3].

References
  • U.S. EPA. (2001).[7] Toxicological Review of Quinoline (CAS No. 91-22-5).[7] Integrated Risk Information System (IRIS). Link

  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-Pyrrolidone (CAS 616-45-5).[8][9] ECHA Registration Dossier. Link

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press. Link

A Researcher's Guide to the Safe Handling of 4-(Quinolin-2-yl)pyrrolidin-2-one: Essential Protective Measures and Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 4-(Quinolin-2-yl)pyrrolidin-2-one presents a unique set of handling challenges for researchers in drug development and chemical synthesis. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a proactive and rigorous approach to safety is paramount. This guide synthesizes data from structurally similar compounds—namely quinoline and pyrrolidinone derivatives—to provide a comprehensive framework for personal protective equipment (PPE), safe handling, and compliant disposal. By understanding the potential hazards of its constituent moieties, we can establish a robust safety protocol that protects researchers and ensures experimental integrity.

Inferred Hazard Profile: A Synthesis of Structural Analog Data

The potential hazards of 4-(Quinolin-2-yl)pyrrolidin-2-one can be inferred from the known toxicological profiles of its core structures: the quinoline ring and the pyrrolidinone ring. Quinoline and its derivatives are recognized for their potential to cause significant health effects, including skin and eye irritation, and are suspected carcinogens and mutagens.[1][2][3][4] Similarly, pyrrolidinone-based compounds are known irritants to the skin, eyes, and respiratory system.[5][6][7] A summary of the anticipated hazards is presented below.

Hazard ClassificationInferred From Structural AnalogsKey Findings & Potential Effects
Acute Toxicity (Oral, Dermal) Quinoline DerivativesHarmful if swallowed or in contact with skin.[1][4][8]
Skin Corrosion/Irritation Quinoline & Pyrrolidinone DerivativesCauses skin irritation.[1][3][5][9]
Serious Eye Damage/Irritation Quinoline & Pyrrolidinone DerivativesCauses serious eye irritation, with potential for severe damage.[1][2][7][9]
Respiratory Irritation Pyrrolidinone DerivativesInhalation of dust or vapors may cause respiratory tract irritation.[5][9]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[1][2][4]
Carcinogenicity QuinolineMay cause cancer.[1][2][3][4]
Aquatic Toxicity QuinolineToxic to aquatic life with long-lasting effects.[1][2]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to create a reliable barrier against potential exposure. The following equipment must be worn at all times when handling 4-(Quinolin-2-yl)pyrrolidin-2-one, from initial weighing to final waste disposal.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact and absorption. The quinoline moiety is known to be harmful upon dermal contact.[1][8] Gloves must be inspected for integrity before each use and disposed of as contaminated waste.[2][9]
Eye & Face Protection Tightly fitting safety goggles with side-shields.Protects eyes from dust particles and splashes.[9][10] Given the severe eye irritation potential, this is a critical safety measure.[1][2] A face shield should be worn over goggles when there is a significant splash hazard.[10]
Skin & Body Protection Flame-resistant or 100% cotton lab coat.Provides a barrier against incidental skin contact and protects personal clothing from contamination.[11][12]
Respiratory Protection Work should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or aerosols.[11][13] If a fume hood is unavailable or if significant dust is generated (e.g., during weighing), a NIOSH-approved respirator with appropriate particulate filters is required.[2][11]

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses the entire workflow, from the preparation of the workspace to the final decontamination and disposal of waste. Adherence to these procedural steps is critical for minimizing risk.

Engineering Controls and Workspace Preparation
  • Ventilation: All handling of 4-(Quinolin-2-yl)pyrrolidin-2-one, especially of the solid compound, must occur within a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10]

  • Work Surface: Designate a specific area for handling the compound. The work surface should be clean and uncluttered.[12]

Step-by-Step Handling Protocol
  • Don PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.[11]

  • Weighing: Carefully weigh the solid compound within the chemical fume hood to contain any airborne particulates.[11]

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[11]

  • Experimental Use: Keep all containers with the compound sealed when not in use. Avoid all direct personal contact.[10]

  • Post-Handling: After completing the work, thoroughly wash hands with soap and water, even after wearing gloves.[2][10]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Certification prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don All Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Weigh Solid Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Prepare Solution (If Applicable) handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware & Work Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste in Designated Containers clean2->clean3 clean4 Remove PPE & Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of 4-(Quinolin-2-yl)pyrrolidin-2-one.

Spill and Disposal Management

Accidents can happen, and a clear plan for spill cleanup and waste disposal is a non-negotiable component of laboratory safety.

Spill Management Protocol
  • Evacuate: Immediately alert others and evacuate the immediate spill area.[2]

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[6][14]

  • Cleanup: While wearing full PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[5][11]

Compliant Waste Disposal Plan

All materials contaminated with 4-(Quinolin-2-yl)pyrrolidin-2-one must be treated as hazardous waste.[5][6]

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a dedicated, clearly labeled hazardous waste container with a secure lid.[5][11] The label must include "Hazardous Waste" and the full chemical name.

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[5] The label should indicate the solvent and the approximate concentration of the compound.

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][9][11]

By implementing these comprehensive safety and logistical measures, researchers can confidently handle 4-(Quinolin-2-yl)pyrrolidin-2-one, fostering a secure environment for advancing scientific discovery.

References

  • BenchChem. (n.d.). Proper Disposal of 4-(Thiophen-2-yl)pyrrolidin-2-one: A Guide for Laboratory Professionals.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BenchChem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline.
  • BenchChem. (n.d.). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds.
  • CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Angene Chemical. (2024, April 17). Safety Data Sheet.
  • (n.d.). 2-Pyrrolidinone.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2012, May 1). SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). 2-PYRROLIDONE CAS No 616-45-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cayman Chemical. (2024, October 10). Safety Data Sheet.
  • Actylis Lab Solutions. (2010, June 10). Material Safety Data Sheet.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Tokyo Chemical Industry. (2025, May 22). SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). 2-Pyrrolidinone - Safety Data Sheet.

Sources

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